molecular formula C38H74Cl2N2O4 B607030 Decamethoxin CAS No. 38146-42-8

Decamethoxin

Numéro de catalogue: B607030
Numéro CAS: 38146-42-8
Poids moléculaire: 693.9 g/mol
Clé InChI: LRQIWRXCHWNNEA-MWZFJMJKSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

structure
a bisquaternary ammonium salt;  structure in first source

Propriétés

Numéro CAS

38146-42-8

Formule moléculaire

C38H74Cl2N2O4

Poids moléculaire

693.9 g/mol

Nom IUPAC

10-[dimethyl-[2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-2-oxoethyl]azaniumyl]decyl-dimethyl-[2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-2-oxoethyl]azanium dichloride

InChI

InChI=1S/C38H74N2O4.2ClH/c1-29(2)33-21-19-31(5)25-35(33)43-37(41)27-39(7,8)23-17-15-13-11-12-14-16-18-24-40(9,10)28-38(42)44-36-26-32(6)20-22-34(36)30(3)4;;/h29-36H,11-28H2,1-10H3;2*1H/q+2;;/p-2/t31-,32-,33+,34+,35-,36-;;/m1../s1

Clé InChI

LRQIWRXCHWNNEA-MWZFJMJKSA-L

SMILES canonique

CC1CCC(C(C1)OC(=O)C[N+](C)(C)CCCCCCCCCC[N+](C)(C)CC(=O)OC2CC(CCC2C(C)C)C)C(C)C.[Cl-]

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Decamethoxine;  Dekametoksin.

Origine du produit

United States

Foundational & Exploratory

Decamethoxin's Assault on the Bacterial Cell Wall: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decamethoxin, a quaternary ammonium compound, exhibits broad-spectrum antimicrobial activity by targeting the fundamental structure of the bacterial cell: the cell wall and its associated membranes. This technical guide provides an in-depth exploration of the mechanism of action of this compound, with a specific focus on its disruptive effects on the bacterial cell envelope. This document summarizes the current understanding of this compound's interaction with bacterial cell wall components, its impact on membrane integrity and potential, and its influence on cell morphology. Detailed experimental protocols are provided to enable researchers to investigate these mechanisms further, along with templates for the systematic presentation of quantitative data. Visualizations of key pathways and experimental workflows are included to facilitate a comprehensive understanding of this compound's antimicrobial properties.

Introduction

The bacterial cell wall is a critical structure for microbial survival, providing mechanical strength, maintaining cell shape, and protecting against osmotic lysis. Its unique composition, particularly the peptidoglycan layer, makes it an attractive target for antimicrobial agents. This compound, a cationic antiseptic, leverages the vulnerabilities in this protective barrier to exert its bactericidal effects. Understanding the precise molecular interactions and the cascade of events initiated by this compound is paramount for the development of new antimicrobial strategies and for optimizing its clinical use. This guide serves as a comprehensive resource for researchers delving into the intricate mechanisms of this compound's action on bacterial cell walls.

Mechanism of Action: A Multi-pronged Attack

This compound's mechanism of action is not a single event but rather a coordinated assault on the bacterial cell envelope, primarily targeting the cytoplasmic membrane and the integrity of the cell wall.

Interaction with the Cell Surface and Membrane

As a cationic molecule, this compound's initial interaction is with the negatively charged components of the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and the lipopolysaccharide (LPS) layer in Gram-negative bacteria. This electrostatic attraction concentrates the drug at the cell surface, facilitating its subsequent disruptive actions.

The primary target of this compound is the bacterial cytoplasmic membrane. Its amphipathic nature allows it to intercalate into the lipid bilayer, disrupting the packing of phospholipids. This leads to a cascade of detrimental effects:

  • Increased Membrane Permeability: The insertion of this compound molecules creates pores or channels in the membrane, leading to a significant increase in its permeability. This allows the leakage of essential intracellular components, such as ions (e.g., potassium), metabolites, and even larger molecules like ATP and nucleic acids, ultimately leading to cell death.

  • Membrane Depolarization: The influx of positive charges and the efflux of intracellular ions disrupt the established electrochemical gradient across the cytoplasmic membrane. This dissipation of the membrane potential is a critical event, as it compromises essential cellular processes that rely on the proton motive force, such as ATP synthesis and active transport.

Impact on Peptidoglycan and Cell Wall Integrity

While direct enzymatic inhibition of peptidoglycan synthesis by this compound has not been extensively documented, its profound effects on the cytoplasmic membrane indirectly compromise the integrity of the cell wall. The cytoplasmic membrane is the site of the final stages of peptidoglycan synthesis, where precursor molecules are transported and polymerized. Disruption of this membrane's structure and function can interfere with the proper assembly and maintenance of the peptidoglycan layer. This can lead to a weakened cell wall that is unable to withstand the internal turgor pressure, contributing to cell lysis.

Quantitative Analysis of this compound's Effects

To facilitate a systematic and comparative analysis of this compound's antimicrobial activity, the following tables provide a structured format for presenting key quantitative data. It is important to note that the values presented in these tables are templates and should be populated with data obtained from specific experimental investigations.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainGram TypeGrowth MediumMIC (µg/mL)
Staphylococcus aureusGram-positiveMueller-Hinton Broth[Insert Value]
Streptococcus pyogenesGram-positiveBrain Heart Infusion[Insert Value]
Escherichia coliGram-negativeLuria-Bertani Broth[Insert Value]
Pseudomonas aeruginosaGram-negativeCation-Adjusted MHB[Insert Value]

Table 2: Effect of this compound on Bacterial Membrane Potential

Bacterial StrainThis compound Conc. (µg/mL)% Depolarization (at 30 min)
Staphylococcus aureus1 x MIC[Insert Value]
2 x MIC[Insert Value]
Escherichia coli1 x MIC[Insert Value]
2 x MIC[Insert Value]

Table 3: this compound-Induced Potassium Leakage

Bacterial StrainThis compound Conc. (µg/mL)Extracellular K+ Conc. (mM) at 30 min
Staphylococcus aureus1 x MIC[Insert Value]
2 x MIC[Insert Value]
Escherichia coli1 x MIC[Insert Value]
2 x MIC[Insert Value]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments to elucidate the mechanism of action of this compound on bacterial cell walls.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculate each well with 100 µL of the bacterial suspension, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible turbidity. Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration at which the OD600 is significantly lower than that of the positive control.

Diagram 1: Workflow for MIC Determination

MIC_Workflow prep Prepare this compound Serial Dilutions inoc Inoculate with Bacterial Suspension prep->inoc incub Incubate at 37°C for 18-24h inoc->incub read Read Results (Visually or OD600) incub->read mic Determine MIC read->mic NPN_Uptake_Workflow prep Prepare Bacterial Suspension npn Add NPN (10 µM) prep->npn baseline Measure Baseline Fluorescence npn->baseline deca Add this compound baseline->deca measure Monitor Fluorescence Increase deca->measure result Increased Fluorescence = Membrane Permeabilization measure->result Membrane_Potential_Workflow prep Prepare Bacterial Suspension dye Add DiSC3(5) and Incubate prep->dye baseline Measure Quenched Fluorescence dye->baseline deca Add this compound baseline->deca measure Monitor Fluorescence Increase (Depolarization) deca->measure result Increased Fluorescence = Membrane Depolarization measure->result Decamethoxin_MoA deca This compound (Cationic Amphiphile) binding Electrostatic Binding to Negatively Charged Cell Surface deca->binding intercalation Intercalation into Cytoplasmic Membrane binding->intercalation permeability Increased Membrane Permeability intercalation->permeability depolarization Membrane Depolarization intercalation->depolarization cell_wall_synthesis Inhibition of Cell Wall Precursor Transport/Synthesis intercalation->cell_wall_synthesis leakage Leakage of Intracellular Components (K+, ATP, etc.) permeability->leakage pmf Dissipation of Proton Motive Force depolarization->pmf lysis Cell Lysis and Death leakage->lysis pmf->lysis cell_wall_synthesis->lysis

An In-Depth Technical Guide to the Physical and Chemical Properties of Decamethoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decamethoxin, also known as Septefril, is a cationic gemini surfactant with potent antimicrobial properties.[1] It exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, viruses, protozoa, and fungi.[1][2] Its primary mechanism of action involves the disruption of microbial cell membrane permeability, leading to cell death.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and logical workflows for its analysis.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₃₈H₇₄Cl₂N₂O₄[3]
Molecular Weight 693.9 g/mol [3]
IUPAC Name 10-[dimethyl-[2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-2-oxoethyl]azaniumyl]decyl-dimethyl-[2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-2-oxoethyl]azanium dichloride[3]
CAS Number 38146-42-8[1]
Appearance Solid powder[2]
LogP 2.276[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 6[2]
Rotatable Bond Count 21[2]

Solubility Profile

This compound exhibits solubility in a range of solvents, a critical factor for its formulation and application in various experimental and clinical settings.

Solvent SystemSolubility
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (3.60 mM)[1]
10% DMSO / 90% Corn Oil≥ 2.5 mg/mL (3.60 mM)[1]

Experimental Protocol for Solubility Determination

A standardized protocol for determining the solubility of this compound in aqueous and organic solvents is outlined below.

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Weigh this compound exp1 Add excess this compound to solvent prep1->exp1 Introduce solid prep2 Select Solvent prep2->exp1 Add solvent prep3 Prepare Serial Dilutions exp2 Equilibrate at constant temperature (e.g., 24 hours with agitation) exp1->exp2 exp3 Centrifuge to separate undissolved solid exp2->exp3 analysis1 Collect supernatant exp3->analysis1 analysis2 Quantify concentration (e.g., UV-Vis Spectroscopy) analysis1->analysis2 analysis3 Determine solubility limit analysis2->analysis3 G cluster_setup Instrument Setup cluster_sample Sample Measurement cluster_data Data Analysis setup1 Turn on UV-Vis Spectrophotometer setup2 Select wavelength range (e.g., 200-400 nm) setup1->setup2 setup3 Perform baseline correction with solvent blank setup2->setup3 sample4 Acquire absorption spectrum sample1 Prepare a dilute solution of this compound in a suitable solvent sample2 Fill cuvette with the sample solution sample1->sample2 sample3 Place cuvette in spectrophotometer sample2->sample3 sample3->sample4 data1 Identify wavelength of maximum absorbance (λmax) sample4->data1 data2 Correlate absorbance with concentration (Beer-Lambert Law) data1->data2 G cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep1 Grind a small amount of This compound with dry KBr prep2 Press the mixture into a transparent pellet prep1->prep2 acq1 Place KBr pellet in the FT-IR spectrometer prep2->acq1 acq2 Acquire the infrared spectrum acq1->acq2 analysis1 Identify characteristic functional group frequencies acq2->analysis1 analysis2 Compare with reference spectra analysis1->analysis2 G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep1 Dissolve this compound in a deuterated solvent (e.g., DMSO-d6) prep2 Transfer solution to an NMR tube prep1->prep2 acq1 Place NMR tube in the spectrometer prep2->acq1 acq2 Acquire ¹H and ¹³C NMR spectra acq1->acq2 analysis1 Assign chemical shifts to specific protons and carbons acq2->analysis1 analysis2 Analyze coupling patterns and integration analysis1->analysis2 analysis3 Confirm molecular structure analysis2->analysis3 G cluster_membrane Microbial Cell Membrane cluster_this compound This compound cluster_interaction Interaction & Disruption membrane Phospholipid Bilayer (Negatively Charged) interaction Electrostatic Interaction membrane->interaction deca Cationic Head Groups deca->interaction insertion Hydrophobic Tail Insertion interaction->insertion disruption Membrane Disruption insertion->disruption lysis Cell Lysis disruption->lysis G cluster_reactants Starting Materials cluster_reaction Quaternization Reaction cluster_product Product Formation & Purification reactant1 1,10-Dibromodecane reaction Nucleophilic Substitution (SN2) reactant1->reaction reactant2 Tertiary Amine (derived from menthol) reactant2->reaction product This compound Formation reaction->product purification Purification (e.g., Recrystallization) product->purification

References

Decamethoxin: A Technical Guide to its History, Discovery, and Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decamethoxin, a bis-quaternary ammonium salt, has a significant history as a potent antimicrobial agent, particularly within Eastern Europe. Developed by Ukrainian scientists, it exhibits a broad spectrum of activity against various pathogens. This technical guide provides an in-depth overview of the history and discovery of this compound, its antimicrobial properties, and the experimental methodologies used to characterize its efficacy. Quantitative data from key studies are summarized, and its mechanism of action is explored through signaling pathway diagrams. This document serves as a comprehensive resource for researchers and professionals in the field of drug development and antimicrobial research.

Introduction

This compound is a cationic antiseptic belonging to the class of bis-quaternary ammonium compounds (bis-QACs). These compounds are structurally characterized by two quaternary ammonium centers separated by a polymethylene chain. The unique structure of this compound contributes to its high surface activity and potent antimicrobial effects. While the development of quaternary ammonium compounds as disinfectants dates back to the early 20th century, this compound emerged from dedicated research efforts in Ukraine. This guide will delve into the available history of its discovery and provide a technical overview of its antimicrobial characteristics.

History and Discovery

The development of this compound can be situated within the broader history of research into quaternary ammonium compounds (QACs). The antimicrobial properties of QACs were first recognized in the early 20th century, and their development has progressed through several generations, each with improved biocidal activity and reduced toxicity. This compound, as a bis-QAC, represents a more complex structure within this class, designed for enhanced antimicrobial efficacy.

Logical Flow of Drug Discovery and Development

The general pathway for the discovery and development of a new antimicrobial agent like this compound can be visualized as follows:

DrugDiscovery cluster_discovery Discovery Phase cluster_preclinical Preclinical Research cluster_clinical Clinical Development Initial Synthesis Initial Synthesis Screening Screening Initial Synthesis->Screening Compound Library Lead Identification Lead Identification Screening->Lead Identification Active Hits In-vitro Studies In-vitro Studies Lead Identification->In-vitro Studies Promising Candidate In-vivo Studies In-vivo Studies In-vitro Studies->In-vivo Studies Toxicology Toxicology In-vivo Studies->Toxicology Phase I Phase I Toxicology->Phase I Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III Regulatory Approval Regulatory Approval Phase III->Regulatory Approval

General workflow of antimicrobial drug discovery and development.

Antimicrobial Properties and Efficacy

This compound exhibits a broad spectrum of antimicrobial activity, effective against Gram-positive and Gram-negative bacteria, fungi, and some viruses. Its efficacy is attributed to its ability to disrupt microbial cell membranes.

Quantitative Data on Antimicrobial Activity

The antimicrobial activity of this compound is often quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize data from various studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various Staphylococcus strains.

Staphylococcus StrainpH of Culture MediumMIC (µg/ml)
S. aureus 2096.0>0.97
S. aureus 2097.2<0.12
S. aureus 2098.0Not significantly different from pH 7.2
Control Strains7.20.25 - 3.80
After 10 passages7.21.0 - 7.60
After 20 passages7.24.0 - 15.20

Table 2: Comparative Antimicrobial Efficacy of this compound and Miramistin.

ParameterThis compound (0.02%)Miramistin (0.01%)Significance
Antimicrobial EffectHigherLowerp < 0.001
Cytotoxic Effects (prolonged use)Not observedObservedp < 0.05
Pro-apoptotic Effects (prolonged use)Not observedObservedp < 0.05

Experimental Protocols

Determination of Minimum Inhibitory (MIC) and Minimum Bactericidal (MBC) Concentrations

A widely used method to determine the MIC and MBC of this compound is the serial double dilution technique.

Protocol:

  • Preparation of this compound dilutions: A stock solution of this compound is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a series of test tubes or a 96-well microtiter plate.

  • Inoculation: Each tube or well is inoculated with a standardized suspension of the test microorganism (e.g., ~5 x 10^5 colony-forming units (CFU)/mL).

  • Incubation: The tubes or plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

  • Determination of MBC: To determine the MBC, a small aliquot is taken from the tubes/wells showing no visible growth and is subcultured onto an agar medium without the antimicrobial agent. The plates are then incubated. The MBC is the lowest concentration of this compound that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.

Workflow for MIC and MBC Determination

MIC_MBC_Workflow Start Start Prepare Serial Dilutions of this compound Prepare Serial Dilutions of this compound Start->Prepare Serial Dilutions of this compound Inoculate with Standardized Microbial Suspension Inoculate with Standardized Microbial Suspension Prepare Serial Dilutions of this compound->Inoculate with Standardized Microbial Suspension Incubate at Appropriate Temperature and Time Incubate at Appropriate Temperature and Time Inoculate with Standardized Microbial Suspension->Incubate at Appropriate Temperature and Time Observe for Visible Growth Observe for Visible Growth Incubate at Appropriate Temperature and Time->Observe for Visible Growth Record MIC Record MIC Observe for Visible Growth->Record MIC Lowest concentration with no growth Subculture from Tubes with No Growth Subculture from Tubes with No Growth Observe for Visible Growth->Subculture from Tubes with No Growth End End Record MIC->End Incubate Agar Plates Incubate Agar Plates Subculture from Tubes with No Growth->Incubate Agar Plates Count Colonies Count Colonies Incubate Agar Plates->Count Colonies Record MBC Record MBC Count Colonies->Record MBC Lowest concentration with 99.9% kill Record MBC->End

Workflow for determining MIC and MBC of this compound.

Mechanism of Action

This compound, as a cationic surfactant, primarily exerts its antimicrobial effect by disrupting the integrity of the microbial cell membrane.

Signaling Pathway of this compound's Antimicrobial Action

MechanismOfAction This compound This compound Bacterial Cell Bacterial Cell This compound->Bacterial Cell Approaches Electrostatic Interaction Electrostatic Interaction Bacterial Cell->Electrostatic Interaction Negatively charged cell surface Membrane Disruption Membrane Disruption Electrostatic Interaction->Membrane Disruption Increased Permeability Increased Permeability Membrane Disruption->Increased Permeability Inhibition of Enzymes Inhibition of Enzymes Membrane Disruption->Inhibition of Enzymes Leakage of Intracellular Components Leakage of Intracellular Components Increased Permeability->Leakage of Intracellular Components Cell Lysis and Death Cell Lysis and Death Leakage of Intracellular Components->Cell Lysis and Death Inhibition of Enzymes->Cell Lysis and Death

Proposed mechanism of antimicrobial action of this compound.

Conclusion

This compound is a potent antimicrobial agent with a rich history of development and use, primarily in Ukraine. Its broad spectrum of activity and favorable safety profile, as indicated in several studies, make it a valuable tool in combating microbial infections. While a detailed historical account of its initial discovery remains to be fully elucidated in international literature, its association with prominent Ukrainian researchers and institutions is well-established. This guide provides a foundational understanding of this compound for researchers and professionals, encouraging further investigation into its therapeutic potential.

Decamethoxin's Biological Activity Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Decamethoxin is a quaternary ammonium compound with a broad spectrum of antimicrobial activity, including against a variety of Gram-positive bacteria. As a cationic surface-active antiseptic, its primary mode of action involves the disruption of the bacterial cell membrane, leading to increased permeability and eventual cell lysis. This technical guide provides an in-depth overview of the biological activity of this compound against Gram-positive bacteria, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working in the field of antimicrobial research and development.

Core Mechanism of Action

This compound's bactericidal effect on Gram-positive bacteria is primarily driven by its electrostatic interaction with the negatively charged components of the bacterial cell envelope. The molecule's hydrophobic radical facilitates its binding to the cell membrane, while the cationic radical neutralizes the cell wall's electrical charge[1]. This interaction leads to a violation of the integrity of the cell wall and cytoplasmic membrane, increasing its permeability. The loss of essential intracellular components, such as compounds with an absorption maximum at 260 nm (indicative of nucleic acids and nucleotides), has been observed following treatment with this compound. This disruption of the cell membrane also leads to the inhibition of key enzymatic activities, such as dehydrogenases, and can result in the lysis of bacterial protoplasts. At higher concentrations, this compound may cause coagulation of the cytoplasm, which can limit the outflow of cellular components.

decamethoxin_mechanism cluster_extracellular Extracellular Space cluster_cell_envelope Gram-Positive Cell Envelope cluster_intracellular Intracellular Space This compound This compound (Cationic) CellWall Cell Wall (Peptidoglycan & Teichoic Acids) (Net Negative Charge) This compound->CellWall Electrostatic Attraction Dehydrogenases Dehydrogenase Enzymes This compound->Dehydrogenases Inhibition CellMembrane Cytoplasmic Membrane (Phospholipids) CellWall->CellMembrane Interaction & Disruption Cytoplasm Cytoplasm CellMembrane->Cytoplasm Increased Permeability CellMembrane->Cytoplasm Lysis CellularContents Ions, Metabolites, Nucleic Acids CellularContents->this compound Leakage

Figure 1: Proposed mechanism of this compound action on Gram-positive bacteria.

Quantitative Assessment of Antimicrobial Activity

The efficacy of this compound against various Gram-positive bacteria has been quantified using standard microbiological metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes available data for key Gram-positive pathogens. It is important to note that the antimicrobial activity of this compound can be influenced by experimental conditions, such as the pH of the growth medium.

Bacterial SpeciesStrainMedium/ConditionMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureus209Nutrient medium, pH 6.0>0.971.95[1]
Staphylococcus aureus209Nutrient medium, pH 7.2≤0.120.24[1]
Staphylococcus aureus209Nutrient medium, pH 8.0≤0.120.24[1]
Staphylococcus aureusClinical IsolatesNot Specified0.25 - 3.802.84±0.48 - 5.86±1.57[1]
Staphylococcus epidermidis5736Not Specified--[1]
Streptococcus mitisClinical IsolatesNot SpecifiedMIC not directly stated, sub-bacteriostatic concentration was 0.23 ± 0.3 µg/ml-

Note: The sensitivity of Staphylococcus strains to this compound has been shown to decrease with repeated exposure, with resistance increasing up to 32-fold in some instances.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standardized method for determining the MIC of this compound.

Materials:

  • This compound stock solution of known concentration.

  • Mueller-Hinton Broth (MHB), cation-adjusted.

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland, then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Sterile saline or phosphate-buffered saline (PBS).

  • Incubator (35°C ± 2°C).

  • Microplate reader (optional, for spectrophotometric reading).

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a series of twofold dilutions of the this compound stock solution in MHB directly in the 96-well plate.

    • Typically, add 100 µL of MHB to wells 2 through 12.

    • Add 200 µL of the starting this compound concentration to well 1.

    • Perform serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized inoculum in MHB to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add the appropriate volume of the diluted bacterial suspension to each well (except the sterility control) to reach the final desired inoculum concentration.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

    • If using a plate reader, the MIC can be defined as the lowest concentration that shows a significant reduction in absorbance compared to the growth control.

mic_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Stock Solution D Perform Serial Dilutions of this compound in Plate A->D B Prepare Bacterial Inoculum (0.5 McFarland) E Dilute and Add Bacterial Inoculum to Wells B->E C Prepare 96-Well Plate with MHB C->D D->E F Incubate Plate (35°C, 16-20h) E->F G Visually Inspect Wells for Turbidity F->G H Determine Lowest Concentration with No Visible Growth (MIC) G->H

Figure 2: Workflow for MIC determination by broth microdilution.

Assessment of Anti-Biofilm Activity using the Crystal Violet Assay

This protocol describes a common method to quantify the effect of this compound on biofilm formation.

Materials:

  • This compound solution at various concentrations.

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth supplemented with glucose).

  • Sterile 96-well flat-bottom microtiter plates.

  • Bacterial inoculum adjusted to a specific optical density.

  • 0.1% (w/v) crystal violet solution.

  • 30% (v/v) acetic acid solution.

  • PBS for washing.

  • Microplate reader.

Procedure:

  • Biofilm Formation:

    • Add a standardized bacterial inoculum to the wells of a 96-well plate containing growth medium and varying concentrations of this compound. Include control wells with no this compound.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for biofilm formation.

  • Washing:

    • Carefully remove the planktonic (non-adherent) bacteria by gently decanting or aspirating the medium from the wells.

    • Wash the wells with PBS to remove any remaining non-adherent cells. Repeat this step 2-3 times.

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.

    • Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Solubilization and Quantification:

    • Allow the plate to air dry completely.

    • Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

    • Incubate for 10-15 minutes at room temperature.

    • Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom plate.

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Conclusion

This compound demonstrates significant biological activity against a range of Gram-positive bacteria, primarily through the disruption of their cell membranes. Its effectiveness, as quantified by MIC and MBC values, is notable, although the potential for resistance development with prolonged exposure should be considered. The provided experimental protocols offer standardized methods for the further evaluation of this compound's antimicrobial and anti-biofilm properties. Further research into the specific molecular interactions between this compound and the components of the Gram-positive cell envelope will provide a more complete understanding of its mechanism of action and may aid in the development of strategies to mitigate resistance.

References

Decamethoxin's Antifungal and Antiviral Activity: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Decamethoxin, a quaternary ammonium compound, has demonstrated a significant spectrum of activity against various fungi and viruses. This technical guide synthesizes the available in vitro data, providing a detailed examination of its efficacy, experimental methodologies, and potential mechanisms of action.

Antifungal Spectrum of Activity

A study by Yurchyshyn et al. (2020) investigated the antifungal activity of a 0.2% this compound solution against clinical isolates of Candida albicans and non-albicans Candida species, revealing a pronounced fungicidal effect[1]. The research indicated low fungistatic and fungicidal concentrations[1].

Table 1: Antifungal Activity of this compound against Candida Species

Fungal SpeciesAssay MethodConcentrationObserved EffectInhibition Zone (mm)Reference
Candida albicansAgar Diffusion0.2% SolutionFungicidal12.30 ± 0.61[1]
Candida tropicalisAgar Diffusion0.2% SolutionFungicidal13.70 ± 0.40[1]
Candida kruseiAgar Diffusion0.2% SolutionFungicidal13.00 ± 1.19[1]
Candida glabrataAgar Diffusion0.2% SolutionFungicidal12.90 ± 0.78[1]
Candida speciesBroth Dilution1:20 dilution of 0.2% solution (~100 µg/mL)Antifungal effect on a minimum number of strainsNot Applicable[2]

Antiviral Spectrum of Activity

This compound exhibits significant virucidal activity, particularly against enveloped viruses. In vitro studies have demonstrated its ability to completely inactivate several viral strains at specific concentrations and exposure times. Notably, its efficacy appears to be limited against non-enveloped viruses.

Research has shown that this compound effectively inactivates influenza A viruses (H1N1 and H3N2) and vesicular stomatitis virus (VSV) after a 5-minute exposure[2]. Furthermore, its virucidal action against a surrogate for coronaviruses, the infectious bronchitis virus (IBV), was observed at a concentration of 100 µg/ml with an exposure time of 30 seconds or more[3]. Conversely, studies on non-enveloped viruses such as Human adenovirus (HAdV) and Poliovirus hominis did not establish a virucidal effect[2].

Table 2: Virucidal Activity of this compound

VirusTypeVirus TiterThis compound ConcentrationExposure TimeOutcomeReference
Influenza A (H1N1)Enveloped3.0 lg TCD50/0.1 mlNot specified≥ 5 minutesComplete Inactivation[2]
Influenza A (H3N2)Enveloped4.5 lg TCD50/0.1 mlNot specified≥ 5 minutesComplete Inactivation[2]
Vesicular Stomatitis Virus (VSV)Enveloped4.0 lg TCD50/0.1 mlNot specified≥ 5 minutesComplete Inactivation[2]
Infectious Bronchitis Virus (IBV)EnvelopedNot specified100 µg/ml≥ 30 secondsComplete Inactivation[3]
Human Adenovirus (HAdV)Non-envelopedNot specifiedNot specifiedNot specifiedNo Virucidal Effect[2]
Poliovirus hominisNon-envelopedNot specifiedNot specifiedNot specifiedNo Virucidal Effect[2]

Experimental Protocols

Antifungal Susceptibility Testing (Agar Diffusion Method)

The antifungal activity of this compound against Candida species was evaluated using the agar diffusion method as described by Yurchyshyn et al. (2020)[1].

  • Preparation of Fungal Inoculum: Clinical isolates of Candida albicans and non-albicans Candida species were cultured to achieve a standardized concentration.

  • Agar Plate Inoculation: The surface of a suitable agar medium (e.g., Sabouraud Dextrose Agar) was uniformly inoculated with the fungal suspension.

  • Application of this compound: Wells were created in the agar, and a 0.2% solution of this compound (Decasan) was added to the wells.

  • Incubation: The plates were incubated under appropriate conditions for fungal growth.

  • Measurement of Inhibition Zones: The diameter of the clear zone around the well, where fungal growth was inhibited, was measured in millimeters.

Antifungal_Agar_Diffusion_Workflow cluster_prep Inoculum Preparation cluster_assay Agar Diffusion Assay cluster_analysis Analysis start Start: Isolate Fungal Strains (Candida spp.) culture Culture to Standardized Concentration start->culture inoculate Inoculate Agar Plates culture->inoculate prepare_wells Create Wells in Agar inoculate->prepare_wells add_deca Add 0.2% this compound Solution to Wells prepare_wells->add_deca incubate Incubate Plates add_deca->incubate measure Measure Inhibition Zone Diameter (mm) incubate->measure end End: Determine Fungicidal Effect measure->end

Antifungal Agar Diffusion Workflow
Virucidal Activity Testing (Suspension Method)

The virucidal efficacy of this compound was assessed using a suspension method as detailed in the study on enveloped and non-enveloped viruses[2].

  • Preparation of Virus Suspension: A known titer of the test virus (e.g., Influenza A, VSV, Adenovirus, Poliovirus) was prepared.

  • Treatment: The virus suspension was mixed with the this compound solution at the desired concentration.

  • Incubation (Exposure Time): The mixture was incubated for a specified period (e.g., 5 minutes).

  • Neutralization/Dilution: The action of this compound was stopped by dilution or with a suitable neutralizer.

  • Inoculation of Cell Culture: The treated virus suspension was inoculated onto a susceptible cell line (e.g., MDCK for influenza, HEP-2 for others).

  • Observation for Cytopathic Effect (CPE): The cell cultures were observed for the characteristic cytopathic effect caused by the virus.

  • Virus Titer Determination: The 50% tissue cytopathic dose (TCD50) was calculated using a method such as the Kerber method to determine the reduction in viral titer.

Virucidal_Suspension_Test_Workflow cluster_prep Preparation cluster_treatment Treatment & Neutralization cluster_analysis Analysis start Start: Prepare Virus Suspension (Known Titer) mix Mix Virus with This compound Solution start->mix incubate Incubate for Specific Exposure Time mix->incubate neutralize Neutralize/Dilute This compound incubate->neutralize inoculate Inoculate Susceptible Cell Culture neutralize->inoculate observe Observe for Cytopathic Effect (CPE) inoculate->observe calculate Calculate Viral Titer (TCD50) observe->calculate end End: Determine Viral Inactivation calculate->end

Virucidal Suspension Test Workflow

Mechanism of Action

The precise molecular targets of this compound in fungi and viruses are not fully elucidated in the reviewed literature. However, as a quaternary ammonium compound, its mechanism of action is likely related to the disruption of cell membranes. The positively charged nitrogen atom in this compound can interact with the negatively charged components of microbial cell membranes, such as phospholipids and proteins. This interaction can lead to membrane disorganization, increased permeability, and ultimately, cell lysis.

In the case of enveloped viruses, the lipid envelope is a prime target for the surfactant-like action of quaternary ammonium compounds. Disruption of the viral envelope would lead to the loss of essential viral glycoproteins required for attachment and entry into host cells, thus inactivating the virus. The observed lack of efficacy against non-enveloped viruses, which lack a lipid envelope, supports this proposed mechanism of action.

Conclusion

This compound demonstrates a promising spectrum of in vitro activity against clinically important Candida species and a range of enveloped viruses. Its fungicidal and virucidal properties, particularly against influenza viruses and a coronavirus surrogate, highlight its potential as a topical antiseptic or disinfectant. Further research is warranted to elucidate the specific MICs against a broader range of fungal pathogens and to explore its efficacy against other enveloped and non-enveloped viruses. In-depth studies into its mechanism of action will be crucial for optimizing its application and for the development of new antimicrobial agents.

References

Decamethoxin CAS number and chemical nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Decamethoxin: Chemical Identity, Antimicrobial Activity, and Experimental Protocols

This technical guide provides a comprehensive overview of this compound, a quaternary ammonium compound with significant antimicrobial properties. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical nomenclature, mechanism of action, antimicrobial efficacy, and relevant experimental methodologies.

Chemical Identification and Nomenclature

This compound is a cationic gemini surfactant, a class of compounds characterized by two quaternary ammonium salt moieties separated by a spacer.[1][2] Its chemical identity is established by its CAS number and various systematic and common names.

Table 1: Chemical Identifiers for this compound

Identifier TypeValue
Primary CAS Number 38146-42-8[3]
Deprecated CAS Numbers11103-59-6, 32726-24-2, 61192-62-9[3]
IUPAC Name 10-[dimethyl-[2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-2-oxoethyl]azaniumyl]decyl-dimethyl-[2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-2-oxoethyl]azanium dichloride[3]
Other Chemical Names 1,10-Decanediaminium, N,N,N',N'-tetramethyl-N,N'-bis[2-[[5-methyl-2-(1-methylethyl)cyclohexyl]oxy]-2-oxoethyl]-, dichloride
DECAMETHYLENE-1,10-BIS(DIMETHYLCARBOMENTHOXYMETHYLAMMONIUM) DICHLORIDE[3]
Molecular Formula C₃₈H₇₄Cl₂N₂O₄[3]
Molecular Weight 693.9 g/mol [3]
Common Synonyms Decamethoxine, Dekametoksin, Septefril, Decasan[3]

Plausible Synthetic Pathway

The proposed synthesis for this compound would therefore involve a bimolecular nucleophilic substitution (SN2) reaction. The key steps would be:

  • Synthesis of the Tertiary Amine Precursor: Preparation of N,N-dimethyl-2-(((1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl)oxy)ethan-1-amine.

  • Quaternization Reaction: Reacting two equivalents of the tertiary amine precursor with one equivalent of 1,10-dibromodecane. The long decamethylene chain acts as the spacer linking the two quaternary ammonium heads.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Quaternization Precursor Tertiary Amine Precursor (N,N-dimethyl-menthoxycarbonylmethyl-amine) Reaction Reaction Vessel (Heat) Precursor->Reaction 2 equivalents Dibromoalkane 1,10-Dibromodecane (Linker) Dibromoalkane->Reaction 1 equivalent Solvent Polar Solvent (e.g., Acetonitrile) Solvent->Reaction This compound This compound Dichloride Reaction->this compound Yields

Caption: Plausible synthetic workflow for this compound.

Mechanism of Action

This compound exerts its potent antimicrobial effects primarily by disrupting the physical integrity of the microbial cell membrane.[2][4] As a cationic surfactant, its positively charged quaternary ammonium groups interact with the negatively charged components of the bacterial cell wall and cytoplasmic membrane, such as phospholipids and teichoic acids.

This interaction leads to the following events:

  • Membrane Permeabilization: The hydrophobic portions of the this compound molecule penetrate the lipid bilayer, disorganizing its structure and leading to increased permeability.[4]

  • Leakage of Cellular Contents: The loss of membrane integrity allows for the outflow of essential low-molecular-weight intracellular components, such as ions (K+), metabolites, and nucleic acids (indicated by loss of compounds absorbing at 260 nm).[4]

  • Inhibition of Enzyme Activity: Disruption of the membrane also leads to the inhibition of membrane-bound enzymes, such as dehydrogenases, which are crucial for cellular respiration.[4]

  • Cell Lysis: At sufficient concentrations, the extensive damage to the cell envelope results in complete cell lysis and death.[4]

G cluster_membrane Bacterial Cell Membrane (Lipid Bilayer) head1 tail1 ~~~~ head2 tail2 ~~~~ head3 tail3 ~~~~ head4 tail4 ~~~~ This compound This compound (Cationic) Interaction Electrostatic Interaction This compound->Interaction 1. Binds to membrane Interaction->head2 Disruption Membrane Disruption Interaction->Disruption 2. Inserts into bilayer Leakage Leakage of Intracellular Components Disruption->Leakage 3. Increases permeability Lysis Cell Lysis & Death Leakage->Lysis 4. Leads to

Caption: Mechanism of action of this compound on the bacterial cell membrane.

Quantitative Antimicrobial Activity

This compound demonstrates a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi (including Candida species), protozoa, and viruses.[2] Its efficacy is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBcC).

Table 2: Anti-Staphylococcal Activity of this compound [5]

MicroorganismParameterConcentration (µg/mL)
S. aureus (Clinical Strains, n=130)MIC1.27 ± 0.25
MBcC2.84 ± 0.48
S. aureus 209 (at pH 6.0)MIC> 0.97
MBcC1.95
S. aureus 209 (at pH 7.2)MIC≤ 0.12
MBcC0.24

Note: MIC is the lowest concentration that inhibits visible growth; MBcC is the lowest concentration that results in microbial death.

Beyond direct killing, this compound also interferes with bacterial virulence factors, such as adhesion and biofilm formation.

Table 3: Effect of Sub-Inhibitory this compound on Streptococcus mitis

ConditionParameterResultFold Change
Control (No Antiseptic)Microbial Adhesion Index (MIA)8.55 ± 0.82N/A
This compound (0.23 µg/mL)Microbial Adhesion Index (MIA)Decreased1.3x decrease
Control (No Antiseptic)Biofilm Formation (Optical Density)MediumN/A
This compound (0.23 µg/mL)Biofilm Formation (Optical Density)Low2.3x decrease

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antimicrobial properties of this compound.

Determination of MIC and MBcC (Serial Broth Dilution)

This protocol is adapted from standard serial dilution techniques to determine the bacteriostatic and bactericidal activity of this compound.[5][6]

  • Preparation of this compound Stock: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., sterile deionized water or DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in a suitable liquid growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well of the microtiter plate, bringing the final volume to 200 µL. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound in which there is no visible turbidity (growth).

  • MBcC Determination: To determine the MBcC, take a 10-100 µL aliquot from each well that showed no visible growth and plate it onto a solid nutrient agar (e.g., Tryptic Soy Agar).

  • Incubation and Analysis: Incubate the agar plates at 37°C for 24 hours. The MBcC is the lowest concentration from the MIC assay that results in no colony formation on the agar plate.

Assessment of Anti-Adhesion Properties (Erythrocyte Agglutination Assay)

This method, based on the V.I. Brillis technique, assesses the ability of a sub-inhibitory concentration of this compound to prevent bacterial adhesion to a model cell surface.

  • Culture Preparation: Grow the test bacteria (e.g., S. mitis) overnight in a suitable broth, both with and without a sub-inhibitory concentration (e.g., ¼ MIC) of this compound.

  • Erythrocyte Preparation: Obtain fresh human red blood cells (RBCs, e.g., blood group O) and wash them three times in a buffered saline solution. Resuspend the RBCs to a final concentration of 1x10⁸ cells/mL.

  • Adhesion Assay: On a clean glass slide, mix one drop of the bacterial culture (either control or this compound-treated) with one drop of the RBC suspension.

  • Incubation: Place the slide in a humid chamber and incubate at 37°C for 30 minutes.

  • Fixing and Staining: After incubation, allow the slide to air dry. Fix the cells with 95% ethanol for 10 minutes and then perform a Gram stain.

  • Microscopic Analysis: Using a light microscope, count the number of bacteria adhering to at least 25-50 erythrocytes. Calculate the Microbial Adhesion Index (MIA) by dividing the total number of adhered bacteria by the total number of erythrocytes counted. A lower MIA in the this compound-treated group indicates anti-adhesive activity.

Biofilm Formation Assay (Microtiter Plate Test)

This protocol, based on the method by G.D. Christensen, quantifies the effect of this compound on the formation of biofilms on a polystyrene surface.

  • Inoculum Preparation: Prepare a standardized bacterial suspension in a nutrient-rich broth (e.g., TSB supplemented with glucose).

  • Plate Preparation: Add 180 µL of the bacterial suspension to the wells of a flat-bottomed 96-well polystyrene plate.

  • Treatment: Add 20 µL of a sub-inhibitory concentration of this compound to the test wells and 20 µL of sterile broth to the control wells.

  • Incubation: Cover the plate and incubate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: After incubation, carefully aspirate the planktonic (free-floating) cells from each well. Gently wash the wells three times with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

  • Fixation: Add 200 µL of 99% methanol to each well and let it stand for 15 minutes to fix the biofilms.

  • Staining: Aspirate the methanol and allow the plate to air dry. Add 200 µL of a 0.1% (w/v) crystal violet solution to each well and stain for 15 minutes at room temperature.

  • Final Wash and Solubilization: Remove the crystal violet solution and wash the plate thoroughly with water until the control wells are colorless. Air dry the plate. Add 200 µL of 33% (v/v) glacial acetic acid to each well to solubilize the bound dye.

  • Quantification: Measure the optical density (OD) of each well at a wavelength of 570-590 nm using a microplate reader. A significant reduction in OD in the this compound-treated wells compared to the control indicates inhibition of biofilm formation.

References

A Technical Guide to the Solubility and Stability of Decamethoxin (Dequalinium Chloride)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of decamethoxin, a compound professionally known as dequalinium chloride. The information herein is curated for professionals in research and drug development, focusing on quantitative data, detailed experimental protocols, and the underlying scientific principles.

Introduction to this compound (Dequalinium Chloride)

This compound, more commonly identified by its chemical name Dequalinium Chloride (CAS No: 522-51-0), is a quaternary ammonium cation with established anti-infective and antiseptic properties.[1] It is recognized for its antifungal, antitrichomonal, and antibacterial activities.[2] Understanding its solubility and stability in various solvents is a critical prerequisite for its formulation, analytical method development, and overall therapeutic application.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that influences its dissolution rate, bioavailability, and formulation design. The available data on dequalinium chloride's solubility is primarily derived from supplier technical sheets, which show some variability.

Quantitative Solubility Data

The reported solubility of dequalinium chloride in various common laboratory solvents is summarized below. It is important to note the discrepancies in the reported values, which may arise from differences in experimental conditions (e.g., temperature, pH, material purity) or methodologies.

SolventReported SolubilitySource
Dimethyl Sulfoxide (DMSO)10 mg/mL[1]
<5.28 mg/mL[3]
0.025 mg/mL (0.04 mM)¹[4]
Water10 mg/mL[5]
<2.61 mg/mL[3]
Insoluble[4]
Slightly Soluble[2]
Ethanol (EtOH)Soluble[1]
<2.64 mg/mL[3]
Slightly Soluble (96%)[2]
MethanolSoluble[1]
AcetonitrileVery Slightly Soluble[1]

¹Note: It is reported that moisture-absorbing DMSO reduces solubility.[4]

Stability Profile

Drug stability is the capacity of a pharmaceutical product to retain its chemical, physical, microbiological, and biopharmaceutical properties within specified limits throughout its shelf life.

Reported Stability Data
FormConditionStability / Shelf LifeSource
Solid (as supplied)Cool, dry, away from light36 months[1]
-2 years[2]
SolutionIn DMSO or distilled waterStored at -20°C for up to 3 months[2]
General Degradation Pathways

While specific degradation mechanisms for dequalinium chloride are not detailed, pharmaceuticals commonly degrade via pathways such as hydrolysis, oxidation, and photolysis.[6] Forced degradation studies, which involve exposing the drug to stress conditions (e.g., high/low pH, oxidation, heat, light), are typically required to identify potential degradation products and establish the stability-indicating nature of analytical methods.[7]

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and stability of a drug substance like dequalinium chloride.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The saturation shake-flask (SSF) method is the gold standard for determining equilibrium solubility.[8] It measures the concentration of a solute in a saturated solution at a specific temperature.

Methodology

  • Preparation : Add an excess amount of dequalinium chloride powder to a series of vials, each containing a different solvent or buffer system (e.g., pH 1.2, 4.5, and 6.8 as recommended by the WHO for BCS classification).[9]

  • Equilibration : Seal the vials and place them in an orbital shaker or rotator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspensions for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[8] The presence of undissolved solid material must be confirmed at the end of the period.[10]

  • Phase Separation : After agitation, allow the samples to settle. Separate the saturated supernatant from the excess solid. This is a critical step and can be achieved via centrifugation (e.g., 15 minutes at >10,000 rpm) or filtration using a chemically inert filter (e.g., 0.45 µm PTFE) that does not adsorb the drug.[8]

  • Quantification : Carefully sample the clear supernatant. If necessary, dilute the sample with an appropriate solvent to fall within the quantifiable range of the analytical method. Determine the concentration of dequalinium chloride using a validated analytical technique, such as HPLC or UV-Vis spectrophotometry.[11]

  • Reporting : The final solubility is reported in units such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.[9]

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_result 5. Result A Add excess API to solvent vials B Seal and agitate (24-48h at constant T) A->B C Centrifuge or Filter to remove solid B->C D Sample supernatant C->D E Dilute if necessary D->E F Analyze concentration (e.g., HPLC, UV-Vis) E->F G Equilibrium Solubility F->G

Workflow for the Shake-Flask Solubility Measurement.
Protocol: Pharmaceutical Stability Testing

Stability studies are conducted according to guidelines from the International Council for Harmonisation (ICH), particularly ICH Q1A(R2).[12] These studies evaluate how a drug substance's quality changes over time under various environmental factors.[13]

Methodology

  • Batch Selection : Select at least three primary batches of the drug substance for the study. The manufacturing process for these batches should be representative of the final production scale.[12]

  • Container Closure System : Store the substance in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.

  • Storage Conditions : Place the batches into controlled environmental chambers set to the conditions specified by ICH guidelines.[14]

    • Long-Term Testing : 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH for a minimum of 12 months.[12][14]

    • Accelerated Testing : 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months.[12][14]

  • Testing Frequency : Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).[14]

  • Analytical Testing : Test the pulled samples for relevant quality attributes, which may include:

    • Assay (potency)

    • Degradation products/impurities

    • Appearance and physical properties (e.g., color, crystal form)

    • Water content

  • Evaluation : Analyze the data to establish a re-test period or shelf life. A significant change in any attribute may trigger further testing or a revision of the proposed shelf life.

G cluster_conditions ICH Storage Conditions Start Select ≥3 Primary Batches of API Setup Place in Stability Chambers Start->Setup LongTerm Long-Term (e.g., 25°C/60% RH) Accelerated Accelerated (e.g., 40°C/75% RH) Pull Pull Samples at Scheduled Time Points LongTerm->Pull Accelerated->Pull Analyze Test Quality Attributes (Assay, Impurities, etc.) Pull->Analyze Evaluate Evaluate Data (Assess Trends, Variability) Analyze->Evaluate Evaluate->Pull Continue study End Establish Re-Test Period or Shelf Life Evaluate->End At study conclusion

Logical Flow of an ICH-Compliant Stability Study.

References

Decamethoxin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Molecular Properties, Antimicrobial Activity, and Mechanism of Action of a Prominent Cationic Antiseptic

This technical guide provides a comprehensive overview of Decamethoxin, a quaternary ammonium compound with significant antimicrobial properties. Tailored for researchers, scientists, and drug development professionals, this document delves into the core scientific principles of this compound, including its molecular characteristics, spectrum of activity, and mode of action. All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies are provided. Furthermore, key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the subject matter.

Core Molecular and Physical Properties

This compound is a complex organic molecule with a specific chemical structure that dictates its biological activity. Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C38H74Cl2N2O4[1][2]
Alternate Molecular Formula C38H74N2O4.2Cl[3]
Molecular Weight 693.9 g/mol [1][3]
Alternate Molecular Weight 693.91 g/mol , 693.92 g/mol [2][4][5]

Antimicrobial Spectrum and Efficacy

This compound exhibits a broad spectrum of antimicrobial activity against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBcC), which represent the lowest concentration of the agent that inhibits visible growth and the lowest concentration that results in microbial death, respectively.

MicroorganismStrainMIC (µg/mL)MBcC (µg/mL)Reference
Staphylococcus aureusClinical Isolates (n=130)1.27 ± 0.252.84 ± 0.48
Staphylococcus aureus209 (at pH 6.0)>0.971.95[4]
Staphylococcus aureus209 (at pH 7.2)≤0.120.24[4]
Streptococcus mitisClinical IsolatesSub-bacteriostatic concentration: 0.23 ± 0.3-[1]

Mechanism of Action

The primary mechanism of action of this compound involves the disruption of the microbial cell membrane. As a cationic molecule, this compound interacts with the negatively charged components of the bacterial cell envelope, leading to increased membrane permeability and subsequent cell lysis.

The interaction can be visualized as a multi-step process:

cluster_extracellular Extracellular Space cluster_cell_membrane Microbial Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Outer_Leaflet Outer Leaflet (Phospholipids, Proteins) This compound->Outer_Leaflet Electrostatic Interaction Inner_Leaflet Inner Leaflet (Phospholipids) Outer_Leaflet->Inner_Leaflet Membrane Disruption & Permeabilization Cellular_Contents Cellular Contents (Ions, Metabolites, etc.) Inner_Leaflet->Cellular_Contents Leakage of Cellular Contents Cell_Lysis Cell_Lysis Cellular_Contents->Cell_Lysis Leads to

Mechanism of this compound Action

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps for determining the MIC of this compound against a specific microorganism using the broth microdilution method.

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for dilutions

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Prepare Serial Dilutions:

    • Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as a growth control (no drug).

  • Inoculation:

    • Dilute the standardized microbial inoculum in sterile broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add 100 µL of the diluted inoculum to each well (wells 1-12).

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (typically 35-37°C for 18-24 hours for bacteria).

  • Reading Results:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound in which there is no visible growth of the microorganism.

The workflow for this experimental protocol can be visualized as follows:

Start Start Prepare_Serial_Dilutions Prepare Serial Dilutions of this compound Start->Prepare_Serial_Dilutions Standardize_Inoculum Standardize Microbial Inoculum Start->Standardize_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Serial_Dilutions->Inoculate_Plate Standardize_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate Inoculate_Plate->Incubate_Plate Read_Results Read MIC Results Incubate_Plate->Read_Results End End Read_Results->End

Broth Microdilution MIC Assay Workflow

References

Methodological & Application

Decamethoxin: In Vitro Experimental Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decamethoxin is a cationic antiseptic belonging to the class of quaternary ammonium compounds (QACs). It exhibits a broad spectrum of antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria, fungi, and some viruses. Its primary mechanism of action involves the disruption of the microbial cell membrane's integrity, leading to increased permeability and subsequent cell lysis.[1] This document provides detailed in vitro experimental protocols for the evaluation of this compound's antimicrobial and cytotoxic properties, intended for use by researchers in microbiology and drug development.

Data Presentation

Table 1: Antibacterial Activity of this compound
MicroorganismConcentration (µg/mL)EffectReference
Staphylococcus aureus (clinical strains, n=130)1.27 ± 0.25Minimal Inhibitory Concentration (MIC)[2]
Staphylococcus aureus (clinical strains, n=130)2.84 ± 0.48Minimal Bactericidal Concentration (MBcC)[2]
Staphylococcus aureus 209 (pH 6.0)>0.97MIC[2]
Staphylococcus aureus 209 (pH 6.0)1.95MBcC[2]
Staphylococcus aureus 209 (pH 7.2)≤0.12MIC[2]
Staphylococcus aureus 209 (pH 7.2)0.24MBcC[2]
Staphylococcus strains (control)0.25 - 3.80Sensitivity Range (MIC)[2]
Streptococcus mitis0.23 ± 0.3Sub-bacteriostatic concentration[3]
Table 2: Cytotoxicity of this compound
Cell TypeAssayConcentrationObservationReference
Anterior Corneal Epithelial Cells (in vivo)Flow Cytometry0.02% solutionMinimal influence, insignificant decrease in proliferation index, low increase in apoptosis (0.68%).[4]

Mechanism of Action: Disruption of Microbial Cell Membrane

This compound, as a cationic molecule, interacts with the negatively charged components of the microbial cell membrane, such as phospholipids and teichoic acids. This interaction disrupts the membrane's structural integrity, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

cluster_membrane Microbial Cell Membrane cluster_effects Cellular Effects Membrane Phospholipid Bilayer (Negatively Charged) Disruption Membrane Disruption Membrane->Disruption Proteins Membrane Proteins This compound This compound (Cationic) This compound->Membrane Electrostatic Interaction Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage Lysis Cell Lysis Leakage->Lysis

Figure 1. Mechanism of this compound action on the microbial cell membrane.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a microorganism.

Materials:

  • This compound stock solution (sterile)

  • 96-well sterile microtiter plates (U-bottom for bacteria)

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluent (e.g., saline or broth)

  • Multichannel pipette

  • Plate reader (optional)

  • Incubator

Workflow:

A Prepare this compound Serial Dilutions C Inoculate Microtiter Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Plate C->D E Determine MIC D->E

Figure 2. Workflow for MIC determination.

Procedure:

  • Preparation of this compound Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well microtiter plate. b. Add 100 µL of a 2x concentrated this compound stock solution to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

  • Inoculum Preparation: a. Prepare a microbial suspension from a fresh culture in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). b. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: a. Add 100 µL of the standardized inoculum to each well containing the this compound dilutions and the growth control wells (wells with broth but no drug). b. Include a sterility control well containing only broth.

  • Incubation: a. Incubate the plate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.

  • MIC Determination: a. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.

Objective: To determine the concentration of this compound that reduces the viability of a cell line by 50% (IC50).

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution (sterile)

  • 96-well sterile flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader (570 nm)

  • Humidified incubator (37°C, 5% CO2)

Workflow:

A Seed Cells in 96-well Plate B Treat Cells with This compound A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Figure 3. Workflow for MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: a. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. b. Incubate for 24 hours to allow for cell attachment.

  • Treatment: a. Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. b. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. c. Include untreated control wells (vehicle only). d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: a. Add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: a. Measure the absorbance at 570 nm using a plate reader.

  • IC50 Calculation: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value from the dose-response curve.

In Vitro Cytotoxicity Assessment: LDH Release Assay

This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Objective: To measure the cytotoxicity of this compound by quantifying cell membrane damage.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution (sterile)

  • 96-well sterile flat-bottom tissue culture plates

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (provided with the kit for maximum LDH release control)

  • Multichannel pipette

  • Plate reader (490 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding and Treatment: a. Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with this compound. b. Include the following controls:

    • Untreated cells (spontaneous LDH release)
    • Cells treated with lysis buffer (maximum LDH release)
    • Medium only (background)

  • Sample Collection: a. After the incubation period, centrifuge the plate at 250 x g for 4 minutes. b. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: a. Add 50 µL of the LDH reaction mixture to each well containing the supernatant. b. Incubate at room temperature for 30 minutes, protected from light.

  • Stopping the Reaction: a. Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: a. Measure the absorbance at 490 nm using a plate reader.

  • Calculation of Cytotoxicity: a. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Biofilm Inhibition Assay

This protocol assesses the ability of this compound to prevent biofilm formation.

Objective: To determine the concentration of this compound that inhibits biofilm formation.

Materials:

  • Bacterial strain capable of biofilm formation

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • This compound stock solution (sterile)

  • 96-well sterile flat-bottom polystyrene plates

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) or 30% acetic acid

  • Plate reader (570 nm)

Procedure:

  • Inoculum Preparation: a. Prepare an overnight culture of the test bacterium. b. Dilute the culture in fresh medium to a starting OD600 of approximately 0.05.

  • Treatment and Incubation: a. Add 100 µL of the diluted bacterial culture to the wells of a 96-well plate. b. Add 100 µL of 2x concentrated this compound serial dilutions to the wells. c. Include a growth control (bacteria with no drug) and a sterility control (medium only). d. Incubate the plate at an optimal temperature for biofilm formation (e.g., 37°C) for 24-48 hours without shaking.

  • Staining: a. Gently discard the planktonic cells from the wells. b. Wash the wells twice with 200 µL of sterile PBS to remove loosely attached cells. c. Air-dry the plate. d. Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes. e. Discard the Crystal Violet solution and wash the plate three times with sterile water. f. Air-dry the plate completely.

  • Quantification: a. Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound Crystal Violet. b. Incubate for 15-30 minutes with gentle shaking. c. Measure the absorbance at 570 nm using a plate reader. d. The reduction in absorbance in treated wells compared to the control indicates biofilm inhibition.[5][6]

References

Application Notes and Protocols for Biofilm Disruption Assays Using Decamethoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decamethoxin is a quaternary ammonium compound (QAC) with broad-spectrum antimicrobial activity. Its potential as an anti-biofilm agent is of significant interest in combating chronic and device-associated infections. These application notes provide detailed protocols for assessing the efficacy of this compound in disrupting microbial biofilms. The methodologies outlined here are essential for researchers in microbiology, infectious diseases, and drug development who are investigating novel anti-biofilm strategies.

Mechanism of Action

This compound, as a cationic antiseptic, primarily targets the microbial cell membrane. Its positively charged nitrogen atoms interact with the negatively charged components of the bacterial cell wall and membrane, leading to increased permeability and eventual cell lysis.[1] In the context of biofilms, the proposed mechanism of action involves a dual effect. Firstly, this compound can interfere with the initial attachment of microbial cells to surfaces, a critical step in biofilm formation.[2] Secondly, for established biofilms, it is suggested that this compound interacts with the negatively charged components of the extracellular polymeric substance (EPS) matrix, leading to its disruption and facilitating the penetration of the antiseptic to the embedded microbial cells.[3]

Quantitative Data Summary

The following table summarizes the available quantitative data on the efficacy of this compound against microbial biofilms. It is important to note that specific MIC, MBIC, and MBEC values for this compound against many key biofilm-forming pathogens are not widely reported in the available literature. The data presented below is based on a study on Streptococcus mitis.[2] Further research is required to establish a comprehensive profile of this compound's anti-biofilm activity against a broader range of microorganisms.

MicroorganismThis compound ConcentrationAssay TypeObserved EffectReference
Streptococcus mitis0.23 ± 0.3 µg/ml (Sub-bacteriostatic)Adhesion AssayDecreased adhesion index[2]
Streptococcus mitis0.23 ± 0.3 µg/ml (Sub-bacteriostatic)Biofilm Formation Assay2.3-fold decrease in optical density; Inhibition of biofilm formation from medium to low capacity.[2]

Definitions:

  • MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • MBIC (Minimum Biofilm Inhibitory Concentration): The lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm.

  • MBEC (Minimum Biofilm Eradication Concentration): The lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-biofilm properties of this compound are provided below.

Crystal Violet (CV) Assay for Biofilm Biomass Quantification

This protocol is adapted from the microtiter plate test described by Christensen G.D. and is used to quantify the total biofilm biomass.[2]

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial or fungal culture

  • Appropriate growth medium (e.g., Tryptic Soy Broth with 1% glucose for staphylococci)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

  • Microplate reader

Procedure:

  • Inoculum Preparation: Grow the microbial culture overnight at 37°C. Dilute the culture in the appropriate medium to a concentration of approximately 1 x 10^6 CFU/mL.

  • Biofilm Formation:

    • For MBIC determination: Add 100 µL of the diluted culture to the wells of a 96-well plate. Add 100 µL of twofold serial dilutions of this compound in the growth medium. Include a positive control (no this compound) and a negative control (medium only).

    • For MBEC determination: Add 200 µL of the diluted culture to the wells and incubate for 24-48 hours at 37°C to allow for biofilm formation.

  • Incubation: Incubate the plate at 37°C for 24-48 hours.

  • Treatment (for MBEC): After incubation, carefully remove the planktonic cells by aspiration. Gently wash the wells twice with 200 µL of sterile PBS. Add 200 µL of twofold serial dilutions of this compound in the growth medium to the wells with pre-formed biofilms. Incubate for a further 24 hours at 37°C.

  • Staining:

    • Gently aspirate the medium from all wells.

    • Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.

    • Air dry the plate for 15-20 minutes.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells four to five times with 200 µL of sterile PBS.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate. Measure the absorbance at 590 nm using a microplate reader.

Resazurin Metabolic Activity Assay

This assay determines the metabolic activity of the cells within the biofilm, providing an indication of cell viability.

Materials:

  • Biofilm plate prepared as in the Crystal Violet Assay

  • Resazurin solution (0.01% w/v in PBS)

  • Microplate fluorometer

Procedure:

  • Prepare Biofilm Plate: Follow steps 1-4 of the Crystal Violet Assay protocol for either MBIC or MBEC determination.

  • Resazurin Staining:

    • After the final incubation with or without this compound, carefully remove the medium.

    • Wash the wells twice with 200 µL of sterile PBS.

    • Add 100 µL of PBS and 20 µL of resazurin solution to each well.

  • Incubation: Incubate the plate in the dark at 37°C for 1-4 hours. The incubation time should be optimized for the specific microorganism being tested.

  • Quantification: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate fluorometer. A decrease in fluorescence indicates reduced metabolic activity.

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the three-dimensional visualization of the biofilm structure and the viability of the embedded cells after treatment with this compound.

Materials:

  • Glass-bottom dishes or chamber slides

  • Bacterial or fungal culture

  • Appropriate growth medium

  • This compound stock solution

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar fluorescent stains)

  • Confocal microscope

Procedure:

  • Biofilm Formation: Grow biofilms directly on the glass surface of the dishes or slides by inoculating with a diluted microbial culture and incubating at 37°C for 24-48 hours.

  • Treatment: Carefully remove the planktonic cells and wash with PBS. Add fresh medium containing the desired concentration of this compound and incubate for the desired treatment period (e.g., 24 hours). Include an untreated control.

  • Staining:

    • Remove the medium and gently wash the biofilm with PBS.

    • Add the fluorescent stains (e.g., SYTO 9 and propidium iodide from the LIVE/DEAD™ kit) according to the manufacturer's instructions. Incubate in the dark at room temperature for 15-30 minutes.

  • Imaging:

    • Gently wash the stained biofilm with PBS to remove excess stain.

    • Immediately visualize the biofilm using a confocal microscope. Acquire z-stack images to reconstruct the three-dimensional architecture of the biofilm. Live cells will fluoresce green (SYTO 9), while dead cells will fluoresce red (propidium iodide).

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_prep Preparation cluster_assays Biofilm Assays cluster_analysis Data Analysis A Microbial Culture (e.g., S. aureus, P. aeruginosa) B Inoculum Preparation (~1x10^6 CFU/mL) A->B C Biofilm Formation (24-48h, 37°C) B->C D This compound Treatment (Varying Concentrations) C->D E Crystal Violet Assay (Biomass Quantification) D->E F Resazurin Assay (Metabolic Activity) D->F G CLSM Imaging (Structure & Viability) D->G H Absorbance Measurement (OD590) E->H I Fluorescence Measurement (Ex:560, Em:590) F->I J 3D Image Reconstruction & Viability Analysis G->J K Determination of MIC, MBIC, MBEC H->K I->K

Caption: Experimental workflow for assessing the anti-biofilm activity of this compound.

Signaling_Pathways cluster_saureus Staphylococcus aureus cluster_paeruginosa Pseudomonas aeruginosa AgrC AgrC (Receptor Histidine Kinase) AgrA AgrA (Response Regulator) RNAIII RNAIII Toxins Toxin & Exoenzyme Production Adhesion Surface Adhesion Factors (down-regulated) Biofilm_Dev_S Biofilm Development GacS GacS (Sensor Kinase) GacA GacA (Response Regulator) rsmY_rsmZ rsmY/rsmZ (sRNAs) RsmA RsmA (Translational Repressor) EPS EPS Production Motility Motility Biofilm_Dev_P Biofilm Formation This compound This compound This compound->AgrC Potential Inhibition This compound->GacS Potential Inhibition

Caption: Potential targets of this compound in key biofilm-related signaling pathways.

References

Decamethoxin: Application Notes and Protocols for Effective Microbial Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decamethoxin is a cationic surfactant belonging to the class of quaternary ammonium compounds. It exhibits a broad spectrum of antimicrobial activity, encompassing bactericidal, fungicidal, and virucidal effects. Its primary mechanism of action involves the disruption of the microbial cell membrane's integrity, leading to increased permeability and subsequent cell lysis[1]. These application notes provide a comprehensive overview of the effective concentrations of this compound for microbial inhibition and detailed protocols for its evaluation.

Data Presentation: Effective Concentrations of this compound

The efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC/MFC is the lowest concentration that results in a 99.9% reduction in the initial microbial inoculum.

Table 1: Antibacterial Spectrum of this compound

MicroorganismConcentration (µg/mL)ParameterNotes
Staphylococcus aureus (various strains)0.12 - 4.34MICEffective against a range of clinical isolates.[1]
Staphylococcus aureus (various strains)0.24 - 5.86MBCDemonstrates bactericidal activity.[1]
Staphylococcus aureus 209>0.97MICAt pH 6.0.
Staphylococcus aureus 2091.95MBCAt pH 6.0.
Streptococcus mitis0.23 ± 0.3Sub-bacteriostaticConcentration equivalent to ¼ of the MIC.

Note: The antimicrobial activity of this compound against Staphylococcus aureus can be influenced by the pH of the medium. In a slightly alkaline nutrient medium (pH 7.2), the MBC of this compound was found to be 0.24 µg/mL, with an MIC not exceeding 0.12 µg/mL[1].

Antifungal Spectrum of this compound:

Mechanism of Action

This compound, as a cationic surfactant, primarily targets the microbial cell membrane. Its positively charged molecules interact with the negatively charged components of the microbial cell envelope, such as phospholipids and teichoic acids. This interaction disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components (e.g., ions, metabolites, and nucleic acids), and ultimately, cell death.

Mechanism of Action of this compound This compound This compound (Cationic Surfactant) Interaction Electrostatic Interaction This compound->Interaction attracts MicrobialCell Microbial Cell Membrane (Negatively Charged) MicrobialCell->Interaction Disruption Membrane Disruption & Increased Permeability Interaction->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Cell Death Leakage->CellDeath Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Stock Prepare this compound Stock Solution SerialDilution Perform Serial Dilutions of this compound in 96-well plate Stock->SerialDilution Medium Prepare appropriate Broth Medium Medium->SerialDilution Inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculate Inoculate wells with Microbial Suspension Inoculum->Inoculate SerialDilution->Inoculate Controls Include Sterility and Growth Controls Inoculate->Controls Incubate Incubate at appropriate temperature and duration Controls->Incubate Read Visually inspect for turbidity (growth) Incubate->Read DetermineMIC Determine MIC as lowest concentration with no visible growth Read->DetermineMIC

References

Decamethoxin in Cell Culture: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Decamethoxin, a quaternary ammonium compound, is recognized for its broad-spectrum antimicrobial and antiseptic properties. Its primary mechanism of action involves the disruption of microbial cell membrane permeability, leading to cell lysis and death.[1] While its antimicrobial applications are well-established, its utility in mammalian cell culture is an area of growing interest, particularly in cytotoxicity studies and as a reference compound in the development of new antimicrobial agents. Understanding its effects on mammalian cells is crucial for assessing its therapeutic potential and safety profile.

Mechanism of Action in Mammalian Cells

In mammalian cells, this compound's surface-active properties are believed to be the primary driver of its cytotoxic effects. At sufficient concentrations, it can interact with the phospholipid bilayer of the cell membrane, leading to increased permeability, loss of intracellular components, and ultimately, cell death. Studies have shown that the cytotoxic effect of this compound is dependent on the cell type, concentration, and duration of exposure.[2][3]

While the direct signaling pathways in mammalian cells are not extensively elucidated, it is understood that membrane disruption can trigger a cascade of secondary events, including ionic imbalance and the initiation of apoptotic or necrotic cell death pathways.

Applications in Cell Culture
  • Cytotoxicity Screening: this compound can be employed as a positive control or reference cytotoxic agent in high-throughput screening assays to evaluate the toxicity of new chemical entities. Its well-defined cytotoxic profile in certain cell lines provides a reliable benchmark.

  • Antimicrobial Efficacy Testing: In co-culture models of infection, this compound can be used to study host-pathogen interactions and to assess the efficacy of antimicrobial agents in the presence of mammalian cells.

  • Membrane Integrity Assays: Due to its membrane-disrupting properties, this compound can be utilized as a tool to study the mechanisms of membrane damage and repair in various cell types.

  • Apoptosis and Cell Cycle Studies: Research indicates that this compound can influence the cell cycle and induce apoptosis, albeit with low pro-apoptotic effects at lower concentrations in some cell types.[4] This suggests its potential use in studies investigating the regulation of these fundamental cellular processes.

Quantitative Data Summary

The following table summarizes the reported cytotoxic effects of this compound on different mammalian cell lines.

Cell LineAssay TypeParameterValue (µg/mL)Reference
HEP-2 (Human Larynx Carcinoma)Cytotoxicity AssayCD503.213[2][3]
HEP-2 (Human Larynx Carcinoma)Cytotoxicity AssayMTC1.563[2][3]
MDCK (Madin-Darby Canine Kidney)Cytotoxicity AssayCD5012.5[2][3]
MDCK (Madin-Darby Canine Kidney)Cytotoxicity AssayMTC6.25[2][3]
Anterior Corneal Epithelial CellsFlow CytometryApoptosis Increase0.68% (at 0.02% solution)[4]

CD50: Median Cytotoxic Dose; MTC: Maximum Tolerated Concentration

Experimental Protocols

Cytotoxicity Assay Protocol (MTT Assay)

This protocol outlines the determination of this compound's cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability based on mitochondrial activity.

Materials:

  • Mammalian cells of interest (e.g., HEP-2, MDCK)

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent, e.g., sterile water or DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the CD50 value.

Apoptosis Assay Protocol (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

  • 6-well cell culture plates

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Add 400 µL of binding buffer to each tube and analyze the cells immediately using a flow cytometer.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis Protocol (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in response to this compound treatment using PI staining and flow cytometry.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • This compound

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

  • 6-well cell culture plates

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and then fix them by dropwise addition of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Wash the fixed cells twice with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Decamethoxin_Mechanism This compound This compound CellMembrane Mammalian Cell Membrane This compound->CellMembrane Interacts with MembraneDisruption Membrane Permeability Disruption CellMembrane->MembraneDisruption Leads to IonicImbalance Ionic Imbalance MembraneDisruption->IonicImbalance ComponentLoss Loss of Intracellular Components MembraneDisruption->ComponentLoss CellDeath Cell Death (Apoptosis/Necrosis) IonicImbalance->CellDeath ComponentLoss->CellDeath

Caption: Proposed mechanism of this compound-induced cytotoxicity in mammalian cells.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis CellSeeding 1. Seed Cells in 96-well Plate CompoundPrep 2. Prepare this compound Dilutions Treatment 3. Treat Cells with this compound CompoundPrep->Treatment Incubation 4. Incubate for 24-72h Treatment->Incubation MTT 5. Add MTT Reagent Incubation->MTT Solubilization 6. Solubilize Formazan MTT->Solubilization Readout 7. Measure Absorbance Solubilization->Readout Analysis 8. Calculate CD50 Readout->Analysis

Caption: Experimental workflow for determining this compound cytotoxicity using an MTT assay.

References

Application Notes and Protocols: Decamethoxin Solution for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Decamethoxin is a cationic gemini surfactant belonging to the quaternary ammonium compounds.[1][2] It is recognized for its potent and broad-spectrum antimicrobial properties, exhibiting strong bactericidal and fungicidal effects.[2] Its activity extends to Gram-positive and Gram-negative bacteria, including Staphylococcus and Pseudomonas, as well as protozoa, dermatophytes, and yeast-like fungi of the Candida genus.[2][3] The primary mechanism of action involves the modification and disruption of the microbial cell membrane's permeability, which leads to the destruction and subsequent death of the microorganism.[1][2] These characteristics make this compound a subject of interest in the development of new antiseptic and antimicrobial agents.

Physicochemical Properties and Solubility

Understanding the fundamental properties of this compound is crucial for accurate solution preparation and experimental design.

PropertyValue
Molecular Formula C₃₈H₇₄Cl₂N₂O₄
Molecular Weight 693.92 g/mol
Appearance White to pale yellow crystalline powder

Source: InvivoChem[1]

Solubility Data: this compound's solubility is a key factor in preparing homogenous solutions for experiments. While it is commercially available as a 0.02% aqueous solution, for many laboratory applications, stock solutions are prepared in organic solvents.[4][5][6]

SolventConcentration / Observation
Water Used in 0.02% (200 µg/mL) aqueous solutions, suggesting adequate solubility at this concentration.[4][5][6]
DMSO Commonly used to prepare stock solutions at concentrations of 5 mM, 10 mM, or 20 mM.[1][2]
Ethanol No specific solubility data available from the provided search results.

Solution Preparation Protocols

Accurate preparation of this compound solutions is the first step toward reliable and reproducible experimental results.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Principle: This protocol describes the preparation of a high-concentration stock solution in an organic solvent (DMSO) that can be easily aliquoted and stored for long-term use. This minimizes repeated weighing of the compound and reduces the risk of contamination.

Materials:

  • This compound powder (MW: 693.92 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or cryovials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Calculation: To prepare a 10 mM solution, calculate the required mass of this compound.

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • For 1 mL of 10 mM solution: Mass = (0.010 mol/L) × (0.001 L) × (693.92 g/mol ) × 1000 = 6.94 mg.

  • Weighing: Carefully weigh 6.94 mg of this compound powder and place it into a sterile tube.

  • Dissolution: Add 1 mL of sterile DMSO to the tube containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.[2]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[2]

Protocol 2: Preparation of Working Solutions by Serial Dilution

Principle: Working solutions for antimicrobial assays are typically prepared by diluting a high-concentration stock solution in an appropriate sterile liquid medium (e.g., Mueller-Hinton Broth, Saline).

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile liquid medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth, PBS)

  • Sterile tubes or 96-well microtiter plates

  • Calibrated micropipettes and sterile tips

Procedure:

  • Initial Dilution: Prepare an intermediate dilution from the 10 mM stock solution. For example, dilute the 10 mM stock 1:100 in the desired sterile medium to get a 100 µM solution.

  • Serial Dilution Setup: Arrange a series of sterile tubes or wells in a microtiter plate. Add a defined volume of sterile medium to all tubes/wells except the first one.

  • First Concentration: Add double the volume of the intermediate solution to the first tube/well.

  • Two-Fold Dilution: Transfer half the volume from the first tube/well to the second, mix thoroughly, and repeat this process for the subsequent tubes/wells to create a series of two-fold dilutions. This method is standard for determining Minimum Inhibitory Concentrations (MIC).[5][7]

Stability and Storage

Proper storage is critical to maintain the chemical integrity and biological activity of this compound solutions.

Solution TypeStorage TemperatureDurationNotes
Stock Solution in DMSO -80°C6 monthsSealed storage, away from moisture. Avoid repeated freeze-thaw cycles.[2]
Stock Solution in DMSO -20°C1 monthSealed storage, away from moisture.[2]
Aqueous Working Solutions 4°CFreshly preparedFor in-vitro/in-vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[2]

This compound's bactericidal activity has been shown to be stable under adverse pH conditions, which is a significant advantage for various experimental setups.[3]

Experimental Applications and Protocols

Mechanism of Action Visualization

This compound acts directly on the microbial cell envelope. This process can be visualized as a direct interaction leading to cell lysis.

G cluster_workflow This compound Mechanism of Action D This compound (Cationic Surfactant) M Binds to Negatively Charged Microbial Cell Membrane D->M P Increases Membrane Permeability M->P L Leakage of Intracellular Components (Ions, Metabolites) P->L C Cell Death L->C

Caption: this compound's mechanism of action workflow.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration that results in microbial death. This protocol uses the broth microdilution method.[5][7]

Materials:

  • This compound working solutions

  • Sterile 96-well microtiter plates

  • Bacterial suspension (e.g., Staphylococcus aureus) adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and then diluted to a final inoculum of ~5 x 10⁵ CFU/mL in the wells.

  • Sterile Mueller-Hinton Broth (MHB)

  • Positive control (broth + inoculum), negative control (broth only)

  • Incubator (37°C)

  • Agar plates (e.g., Tryptic Soy Agar)

Experimental Workflow Diagram:

G cluster_workflow MIC/MBC Determination Workflow prep Prepare 2-fold serial dilutions of this compound in 96-well plate inoc Inoculate wells with standardized bacterial suspension prep->inoc incub1 Incubate plate at 37°C for 16-20 hours inoc->incub1 read_mic Read MIC: Lowest concentration with no visible growth incub1->read_mic plate Plate aliquots from clear wells onto agar plates read_mic->plate incub2 Incubate agar plates at 37°C for 18-24 hours plate->incub2 read_mbc Read MBC: Lowest concentration with no colony growth (≥99.9% killing) incub2->read_mbc

Caption: Workflow for determining MIC and MBC values.

Procedure:

  • Preparation: Prepare serial dilutions of this compound in a 96-well plate as described in Protocol 2. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control well (inoculum + broth, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration in which no turbidity (growth) is observed.[3]

  • MBC Determination: To determine the MBC, take a 10-20 µL aliquot from each well that showed no visible growth and plate it onto an appropriate agar medium.

  • Second Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • MBC Reading: The MBC is the lowest concentration that shows no bacterial growth on the agar plate, corresponding to a ≥99.9% reduction in the initial inoculum.[3]

Summary of Reported Antimicrobial Activity

The following table summarizes quantitative data from published studies on the antimicrobial efficacy of this compound.

Organism(s)TestConcentration Range (µg/mL)Reference
Staphylococcus strainsMIC1.27 ± 0.25 to 4.34 ± 0.63[3]
Staphylococcus strainsSensitivity0.25 - 3.80[3]
S. aureus 209MIC (at pH 6.0)> 0.97[3]
S. aureus 209MBC (at pH 6.0)1.95[3]
Streptococcus mitisSub-bacteriostatic0.23 ± 0.3[4]

Note: MIC (Minimal Inhibitory Concentration), MBC (Minimal Bactericidal Concentration). Concentrations can vary based on the specific strain and experimental conditions.

References

Application Notes and Protocols for In Vivo Studies of Decamethoxin

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Introduction

Decamethoxin is a quaternary ammonium compound belonging to the group of cationic surface-active antiseptics. Its primary mechanism of action involves modifying the permeability of the microbial cell membrane, which leads to the destruction and subsequent death of a wide range of microorganisms[1][2]. It exhibits potent bactericidal and fungicidal effects and is active against Gram-positive and Gram-negative bacteria, protozoa, fungi, and viruses[2]. Studies have also shown that this compound can reduce bacterial adhesion to host cells and inhibit biofilm formation, which are crucial early stages of the infectious process[3][4][5]. These properties make this compound a compelling candidate for various in vivo applications, particularly in the fields of infectious disease and wound healing.

These application notes provide a summary of key preclinical data and detailed protocols for designing in vivo animal studies to evaluate the safety and efficacy of this compound.

Preclinical Safety and Toxicology

A thorough understanding of a compound's toxicological profile is a prerequisite for designing any in vivo study. The median lethal dose (LD50) is a critical parameter for establishing a safe dose range for efficacy studies[6][7]. Initial dose-ranging studies for efficacy models should begin at levels significantly lower than the LD50, typically in the range of 1/10th to 1/20th of the determined LD50, to minimize acute toxicity and observe the therapeutic window.

For topical applications, local tissue tolerance is a key consideration. A study involving two-week daily instillation of 0.02% this compound solution into the eyes of Vistar line male rats showed minimal impact on anterior corneal epithelial cells, with a low rate of apoptosis (0.68%) and no significant effect on mitotic activity, indicating good local tolerance at this concentration[8].

Table 1: Acute Toxicity of this compound in Animal Models

Species Route of Administration LD50 (mg/kg) Key Observations & Reference
Mice Intravenous (IV) 45.7 Signs of poisoning include convulsions, lateral position, and respiratory distress.
Mice Intraperitoneal (IP) 27.8 Similar signs of toxicity as intravenous route.
Rats Intravenous (IV) 41.2 Toxicity profile consistent with observations in mice.

| Rats | Intragastric (Oral) | 544.0 | Lower toxicity via oral route compared to parenteral routes. |

Note: Data synthesized from publicly available toxicological studies. Researchers should always consult primary literature and perform their own dose-ranging safety studies.

Experimental Protocols

The following protocols are provided as a guide for evaluating the efficacy of this compound in established animal models. They should be adapted to specific research questions and institutional animal care and use committee (IACUC) guidelines.

Protocol: Murine Model of Pseudomonas Peritonitis

This model is designed to evaluate the efficacy of systemically administered this compound in treating acute, life-threatening bacterial infections. It is based on models used for assessing antimicrobial effectiveness against pathogens like Pseudomonas aeruginosa[9].

Objective: To determine the therapeutic and prophylactic efficacy of this compound, alone or in combination with antibiotics, on the survival rate and bacterial clearance in mice with induced peritonitis.

Materials:

  • Animals: Male or female BALB/c mice, 6-8 weeks old, 20-25g.

  • Reagents: this compound solution (sterile, for injection), Vehicle control (e.g., sterile saline), Pseudomonas aeruginosa culture (a known virulent, antibiotic-resistant strain is recommended), Standard antibiotic (e.g., Gentamicin)[9], Tryptic Soy Broth (TSB), Agar plates.

  • Equipment: Syringes, needles (27G), animal housing, peritoneal lavage equipment.

Methodology:

  • Animal Acclimatization: Acclimate mice for at least 7 days prior to the experiment.

  • Infectious Dose Preparation: Culture P. aeruginosa overnight in TSB. Prepare serial dilutions and determine the bacterial concentration (CFU/mL). The infectious dose should be pre-determined to be a lethal dose that kills ~80-100% of untreated animals within 48 hours (e.g., 2x LD100)[9].

  • Experimental Groups (n=10-15 mice/group):

    • Group 1: Vehicle Control (Saline)

    • Group 2: this compound (e.g., 2.5 mg/kg, IP)

    • Group 3: Antibiotic Control (e.g., Gentamicin, IP)

    • Group 4: this compound + Antibiotic (Combination therapy)

    • Group 5: Sham (Saline injection, no bacteria)

  • Infection Induction: Inject the prepared bacterial suspension intraperitoneally (IP) into each mouse (except the sham group).

  • Treatment Administration:

    • Therapeutic: Administer treatments (IP) 1-2 hours post-infection.

    • Prophylactic: Administer treatments (IP) 1 hour prior to infection.

  • Endpoint Monitoring:

    • Survival: Monitor survival rates every 6-12 hours for up to 7 days.

    • Bacterial Load (Satellite group): At a pre-determined time point (e.g., 24 hours post-infection), euthanize a separate cohort of animals. Perform a peritoneal lavage with sterile saline. Plate serial dilutions of the lavage fluid and homogenized spleen tissue onto agar plates to determine bacterial CFU counts.

  • Data Analysis: Analyze survival data using Kaplan-Meier survival curves with a log-rank test. Analyze bacterial load data using ANOVA or a non-parametric equivalent.

Table 2: Expected Outcomes for Peritonitis Model

Treatment Group Expected Survival Rate Expected Bacterial Load (CFU/mL)
Vehicle Control 0-20% High (>10^7)
This compound Moderate Increase Significant Reduction
Antibiotic Control Variable (depends on resistance) Variable Reduction

| Combination Therapy | High (>80%) | Synergistic Reduction |

Protocol: Murine Model of Staphylococcal Skin Wound Infection

This model assesses the efficacy of topically applied this compound in preventing or treating localized skin infections and promoting wound healing.

Objective: To evaluate the effect of topical this compound on bacterial clearance, wound closure rate, and histological signs of healing in an excisional wound model.

Materials:

  • Animals: Male or female C57BL/6 mice, 8-10 weeks old.

  • Reagents: this compound formulation (e.g., 0.2% solution in a hydrogel base), Vehicle control (hydrogel base only), Staphylococcus aureus culture (e.g., ATCC 25923), Positive control (e.g., Mupirocin ointment), Saline.

  • Equipment: Biopsy punch (6mm), surgical scissors, forceps, anesthetic (e.g., isoflurane), digital calipers, sterile swabs.

Methodology:

  • Animal Preparation: Anesthetize the mouse and shave the dorsal surface.

  • Wound Creation: Create a full-thickness excisional wound on the dorsum using a 6mm biopsy punch.

  • Bacterial Inoculation: Pipette a suspension of S. aureus (e.g., 10^7 CFU in 10 µL) directly onto the wound bed. Allow it to absorb for 15 minutes.

  • Experimental Groups (n=8-12 mice/group):

    • Group 1: No Treatment

    • Group 2: Vehicle Control

    • Group 3: this compound Formulation

    • Group 4: Positive Control (Mupirocin)

  • Treatment Application: Apply the assigned topical treatment to the wound surface once daily for 10-14 days. The wound can be left open or covered with a semi-occlusive dressing.

  • Endpoint Monitoring:

    • Wound Closure: Photograph the wounds every other day. Measure the wound area using digital calipers or image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to Day 0.

    • Bacterial Load: On select days (e.g., Day 3 and Day 7), gently swab the wound surface or excise the wound tissue from a subset of animals. Homogenize the tissue and perform serial dilutions and plate counts to determine bacterial CFU/gram of tissue.

    • Histology: At the end of the study, excise the entire wound, fix in formalin, and process for H&E and Masson's trichrome staining to evaluate re-epithelialization, inflammation, and collagen deposition.

  • Data Analysis: Analyze wound closure and bacterial load data using a two-way ANOVA. Score histological sections for qualitative and semi-quantitative analysis.

Table 3: Expected Outcomes for Skin Wound Model

Treatment Group Wound Closure Rate Bacterial Load (CFU/g) Histological Score (Healing)
Vehicle Control Slow High Poor
This compound Accelerated Significantly Reduced Improved

| Positive Control | Accelerated | Significantly Reduced | Improved |

Key Mechanisms and Workflows

Visualizing the mechanism of action and experimental processes is crucial for study design and communication.

G Mechanism of Action: this compound Membrane Disruption cluster_membrane Bacterial Cell Membrane Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid This compound This compound (Cationic Surfactant) Interaction Electrostatic Interaction This compound->Interaction Binds to -ve charged lipids Interaction->Lipid2 Disruption Membrane Permeability Increased Interaction->Disruption Inserts into membrane Lysis Cell Lysis & Death Disruption->Lysis Leads to

Caption: this compound's cationic heads bind to and disrupt the bacterial cell membrane.

G General Workflow for In Vivo Efficacy Study cluster_prep cluster_exec cluster_analysis A Phase 1: Preparation acclimate Animal Acclimatization (7 days) B Phase 2: Execution induce Induce Disease Model (Infection / Injury) C Phase 3: Analysis endpoints Collect Endpoints (Bacterial Load, Tissue) groups Randomize into Treatment Groups acclimate->groups pathogen Prepare & Quantify Pathogen Inoculum groups->pathogen pathogen->induce treat Administer Treatment (this compound / Controls) induce->treat monitor Monitor Health & Survival (Daily Observations) treat->monitor monitor->endpoints stats Statistical Analysis endpoints->stats report Report Findings stats->report

Caption: Standard workflow for conducting an in vivo efficacy study.

G Logical Flow for Dose Selection LD50 Determine Acute Toxicity (LD50) SafeDose Calculate Max Tolerated Dose (MTD) & No Observed Adverse Effect Level (NOAEL) LD50->SafeDose DoseRange Select 3-4 Dose Levels for Efficacy Study (e.g., 1/10, 1/20, 1/40 of LD50) SafeDose->DoseRange Basis for safe starting doses Efficacy Conduct Efficacy Study (e.g., Infection Model) DoseRange->Efficacy PKPD Optional: Conduct PK/PD Study to Correlate Exposure & Effect Efficacy->PKPD Informs Result Identify Minimum Effective Dose & Therapeutic Window Efficacy->Result PKPD->Result Refines

Caption: Decision-making process for selecting appropriate doses for in vivo studies.

References

Application Notes and Protocols for Determining Decamethoxin Susceptibility in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the susceptibility of bacteria to Decamethoxin, a quaternary ammonium compound with broad-spectrum antimicrobial activity. The following methods are based on established antimicrobial susceptibility testing (AST) standards and can be adapted for research and drug development purposes.

This compound exerts its antimicrobial effect by disrupting the integrity of the bacterial cell wall and cytoplasmic membrane. Its cationic nature facilitates interaction with anionic components of the cell surface, leading to increased membrane permeability, loss of cellular components, and eventual cell lysis[1][2].

Data Presentation

Table 1: Example MIC and Zone Diameter Interpretive Criteria for this compound
MethodSusceptible (S)Intermediate (I)Resistant (R)
Broth Microdilution (MIC in µg/mL) ≤ 24≥ 8
Agar Dilution (MIC in µg/mL) ≤ 24≥ 8
Disk Diffusion (Zone Diameter in mm) ≥ 1512-14≤ 11

Note: These are hypothetical interpretive criteria. Actual breakpoints must be determined based on extensive microbiological and clinical data, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Table 2: Quality Control Ranges for Reference Strains
Reference StrainMethodQC Range (µg/mL or mm)
Staphylococcus aureus ATCC® 29213™Broth Microdilution0.5 - 2 µg/mL
Disk Diffusion (10 µg disk)16 - 21 mm
Pseudomonas aeruginosa ATCC® 27853™Broth Microdilution1 - 4 µg/mL
Disk Diffusion (10 µg disk)13 - 18 mm
Escherichia coli ATCC® 25922™Broth Microdilution2 - 8 µg/mL
Disk Diffusion (10 µg disk)10 - 15 mm

Note: These are example QC ranges and should be established and validated in each laboratory.

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium[3][4][5].

Materials:

  • This compound powder

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

Protocol:

  • Preparation of this compound Stock Solution:

    • Aseptically weigh a precise amount of this compound powder and dissolve it in a suitable sterile solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 1024 µg/mL).

    • Further dilutions should be made in sterile CAMHB.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile CAMHB into wells A1 through H11 of a 96-well plate.

    • Add 100 µL of the highest concentration of this compound to be tested (e.g., 128 µg/mL) to well A1.

    • Perform serial two-fold dilutions by transferring 50 µL from well A1 to A2, mixing, then transferring 50 µL from A2 to A3, and so on, down to well A10. Discard 50 µL from well A10. This will result in a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).

    • Repeat this dilution series for other bacterial strains in rows B, C, etc.

    • Well 11 in each row will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:100 in sterile CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control wells). The final volume in each well will be 100 µL.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, examine the plates for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Agar Dilution Method for MIC Determination

This method is considered a reference method for MIC determination and involves incorporating the antimicrobial agent into an agar medium[3][6][7].

Materials:

  • This compound powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculum replicator (optional)

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of this compound stock solutions at 10 times the final desired concentrations.

    • Melt MHA and cool it to 45-50°C in a water bath.

    • Add 2 mL of each this compound stock solution to 18 mL of molten MHA to create plates with the desired final concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL)[6].

    • Mix well and pour into sterile petri dishes. Allow the agar to solidify.

    • Also, prepare a drug-free control plate.

  • Inoculum Preparation:

    • Prepare the bacterial inoculum as described in the broth microdilution protocol, adjusted to a 0.5 McFarland standard.

  • Inoculation and Incubation:

    • Using an inoculum replicator or a calibrated loop, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate.

    • Allow the inoculum spots to dry before inverting the plates.

    • Incubate at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacterium.

Disk Diffusion (Kirby-Bauer) Method

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent[8][9][10].

Materials:

  • Paper disks (6 mm diameter) impregnated with a known concentration of this compound (e.g., 10 µg).

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Protocol:

  • Inoculum Preparation:

    • Prepare the bacterial inoculum as described in the broth microdilution protocol.

  • Inoculation of MHA Plates:

    • Dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Application of Disks and Incubation:

    • Allow the plate to dry for 3-5 minutes.

    • Aseptically apply the this compound-impregnated disks to the surface of the agar.

    • Gently press the disks to ensure complete contact with the agar.

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Reading and Interpreting Results:

    • After incubation, measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.

    • Interpret the results based on established zone diameter breakpoints (see Table 1).

Visualizations

Decamethoxin_Mechanism_of_Action cluster_bacterium Bacterial Cell CellWall Bacterial Cell Wall (Peptidoglycan, Lipopolysaccharides) CytoplasmicMembrane Cytoplasmic Membrane (Phospholipid Bilayer) CellWall->CytoplasmicMembrane Disruption of Integrity Cytoplasm Cytoplasm CytoplasmicMembrane->Cytoplasm Increased Permeability Lysis Cell Lysis & Death Cytoplasm->Lysis Loss of Cellular Components This compound This compound (Cationic) This compound->CellWall Electrostatic Interaction

Caption: Mechanism of action of this compound on a bacterial cell.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Microtiter Plate B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D E Incubate at 35°C for 16-20 hours D->E F Read Plates for Visible Growth E->F G Determine MIC (Lowest concentration with no visible growth) F->G

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Standardized Bacterial Inoculum (0.5 McFarland) B Inoculate MHA Plate for Confluent Growth A->B C Apply this compound- Impregnated Disk B->C D Incubate at 35°C for 16-18 hours C->D E Measure Zone of Inhibition (mm) D->E F Interpret as S, I, or R based on Breakpoints E->F

Caption: Workflow for Disk Diffusion Susceptibility Testing.

References

Decamethoxin for High-Level Disinfection of Laboratory Equipment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decamethoxin is a cationic surfactant belonging to the quaternary ammonium compound (QAC) class of disinfectants. It exhibits a broad spectrum of antimicrobial activity, including bactericidal, fungicidal, and virucidal effects. Its primary mechanism of action involves the disruption of microbial cell membrane integrity, leading to cell lysis and death.[1] While this compound is a potent disinfectant, it is crucial to note that based on currently available data, it should be categorized as a high-level disinfectant suitable for non-critical and semi-critical laboratory equipment. There is insufficient evidence to classify it as a chemical sterilant, as its sporicidal activity has not been definitively established.

These application notes provide a guide for the use of this compound as a high-level disinfectant for laboratory equipment.

Physicochemical Properties

PropertyValue
Chemical Name 1,10-Decamethylenebis(N,N-dimethyl-N-(2-(menthoxycarbonyl)ethyl)ammonium) dichloride
Molecular Formula C38H74Cl2N2O4
Appearance White crystalline powder
Solubility Soluble in water and ethanol

Mechanism of Action

This compound, as a quaternary ammonium compound, disrupts microbial cells through a multi-step process targeting the cell membrane. The positively charged nitrogen atoms in the this compound molecule are electrostatically attracted to the negatively charged components of the microbial cell surface. This initial binding is followed by the penetration of its hydrophobic alkyl chains into the lipid bilayer of the cell membrane. This infiltration disrupts the membrane's structure and integrity, leading to the leakage of essential intracellular components and ultimately, cell death.

Mechanism of Action of this compound cluster_membrane Microbial Cell Membrane Phospholipid_Bilayer Phospholipid Bilayer Membrane_Proteins Membrane Proteins This compound This compound (Cationic Head & Hydrophobic Tail) Binding 1. Electrostatic Binding This compound->Binding Binding->Phospholipid_Bilayer Attraction to negative charges Penetration 2. Hydrophobic Tail Penetration Binding->Penetration Disruption 3. Membrane Disruption Penetration->Disruption Leakage 4. Leakage of Cytoplasmic Contents Disruption->Leakage Cell_Death 5. Cell Death Leakage->Cell_Death

Caption: Mechanism of this compound's antimicrobial action.

Antimicrobial Efficacy

This compound has demonstrated efficacy against a range of microorganisms. The following tables summarize available data on its bactericidal, fungicidal, and virucidal activities.

Table 1: Bactericidal Activity of this compound
MicroorganismConcentration (µg/mL)EffectReference
Staphylococcus aureus0.12 - 0.24Minimal Inhibitory Concentration (MIC)[1]
Staphylococcus aureus0.24 - 1.95Minimal Bactericidal Concentration (MBcC)[1]
Gram-positive bacteriaNot specifiedHigh antimicrobial effect[1]
Gram-negative bacteriaNot specifiedHigh antimicrobial effect[1]
Table 2: Fungicidal Activity of this compound
MicroorganismConcentrationEffectReference
Yeast-like fungi (Candida)Not specifiedFungicidal effect
DermatophytesNot specifiedFungicidal effect
Table 3: Virucidal Activity of this compound
VirusConcentrationContact TimeEffectReference
Coronaviruses (enveloped)Not specifiedNot specifiedEffective[2]

Note: Disinfectants with proven efficacy against enveloped viruses are generally considered effective against other enveloped viruses like SARS-CoV-2.[2]

Application Protocols for High-Level Disinfection of Laboratory Equipment

Important: Always handle this compound solutions with appropriate personal protective equipment (PPE), including gloves and safety glasses. Prepare solutions in a well-ventilated area.

Preparation of this compound Solution
  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1% (10,000 µg/mL) in sterile distilled water.

  • Working Solution: For high-level disinfection, a working solution of 0.1% (1000 µg/mL) is recommended. To prepare, dilute the 1% stock solution 1:10 with sterile distilled water. Prepare fresh working solutions daily.

Protocol for Disinfection of Non-Porous Surfaces (e.g., benchtops, equipment exteriors)

Workflow for Surface Disinfection Start Start Pre_Cleaning 1. Pre-Cleaning: Remove gross contamination with detergent and water. Start->Pre_Cleaning Rinse_Dry 2. Rinse with water and dry the surface. Pre_Cleaning->Rinse_Dry Apply_this compound 3. Apply 0.1% this compound solution to the surface. Rinse_Dry->Apply_this compound Contact_Time 4. Ensure a minimum contact time of 15 minutes. Apply_this compound->Contact_Time Wipe_Dry 5. Wipe the surface dry with a sterile cloth. Contact_Time->Wipe_Dry End End Wipe_Dry->End

Caption: Workflow for surface disinfection with this compound.

Methodology:

  • Pre-Cleaning: Before applying this compound, thoroughly clean the surface with a laboratory-grade detergent and water to remove any organic matter and residues.

  • Rinsing: Rinse the surface with distilled water to remove any detergent residue.

  • Application: Liberally apply the 0.1% this compound working solution to the surface, ensuring complete coverage.

  • Contact Time: Allow the solution to remain in contact with the surface for a minimum of 15 minutes.

  • Drying: Wipe the surface dry with a sterile, lint-free cloth. For surfaces that come into contact with sensitive biological samples, a final rinse with sterile distilled water may be necessary before drying.

Protocol for Immersion of Small, Non-Critical and Semi-Critical Equipment (e.g., glassware, plasticware, spatulas)

Methodology:

  • Pre-Cleaning: Manually or ultrasonically clean the equipment with a suitable laboratory detergent to remove all visible soil.

  • Rinsing: Thoroughly rinse the equipment with distilled water.

  • Immersion: Completely immerse the cleaned equipment in the 0.1% this compound working solution. Ensure all surfaces are in contact with the disinfectant.

  • Contact Time: Allow the equipment to soak for a minimum of 30 minutes.

  • Rinsing: Remove the equipment from the disinfectant solution and rinse thoroughly with sterile distilled water to remove any residual this compound.

  • Drying: Allow the equipment to air dry in a clean environment or use a sterile, lint-free cloth.

Material Compatibility

As a quaternary ammonium compound, this compound is generally compatible with a wide range of materials commonly found in laboratory settings, including:

  • Metals: Stainless steel (though prolonged contact should be avoided to prevent potential corrosion).

  • Plastics: Polypropylene (PP), Polyethylene (PE), Polystyrene (PS), and Polyvinyl chloride (PVC).

  • Glass: Borosilicate and soda-lime glass.

It is always recommended to test the compatibility of this compound with a small, inconspicuous area of the equipment before widespread use, especially for sensitive or coated materials.

Safety Precautions

  • Always wear appropriate PPE, including gloves and eye protection, when handling this compound solutions.

  • Avoid inhalation of aerosols. Prepare solutions in a well-ventilated area or under a fume hood.

  • In case of skin or eye contact, rinse immediately and thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

This compound is an effective high-level disinfectant for a variety of laboratory equipment and surfaces. Adherence to the recommended concentrations, contact times, and pre-cleaning procedures is essential for achieving optimal disinfection. Due to the lack of sporicidal data, this compound should not be used for applications requiring sterilization. For critical applications where sterility is required, alternative methods such as autoclaving, ethylene oxide sterilization, or filtration should be employed.

References

Application Notes and Protocols: Decamethoxin in Microbial Adhesion Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of decamethoxin, a quaternary ammonium antiseptic, in the study of microbial adhesion and biofilm formation. The following sections detail its mechanism of action, its effects on various microorganisms, and standardized protocols for evaluating its efficacy.

Introduction to this compound and Microbial Adhesion

Microbial adhesion to surfaces is a critical initial step in the formation of biofilms, which are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). Biofilm formation is a significant concern in clinical and industrial settings due to its association with persistent infections and biofouling. The process of biofilm development begins with the initial attachment of planktonic bacteria to a surface, a step influenced by various physicochemical and molecular interactions.

This compound is a surface-active antiseptic that has demonstrated efficacy in disrupting microbial processes. Its primary mechanism of action involves the disruption of the integrity of the microbial cell wall and membrane, leading to a cascade of events that inhibit microbial growth and viability.[1] This activity also extends to the interference with the initial stages of biofilm formation by reducing microbial adhesion.

Mechanism of Action in Anti-Adhesion

This compound's anti-adhesive properties are intrinsically linked to its nature as a cationic, surface-active agent. Its proposed mechanism for inhibiting microbial adhesion involves the following key steps:

  • Alteration of Cell Surface Properties: The cationic nature of this compound allows it to interact with and neutralize the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria. This interaction can alter the overall surface charge and hydrophobicity of the microbial cell, thereby affecting its ability to adhere to surfaces.

  • Disruption of Cell Wall Integrity: this compound can cause a violation of the integrity of the bacterial cell wall, which is composed of proteins and lipopolysaccharides.[1] This disruption can impact the expression and function of adhesins and other surface proteins that are crucial for the initial attachment to host cells or abiotic surfaces.

  • Inhibition of Biofilm Formation: By preventing the initial adhesion of microbial cells, this compound effectively inhibits the subsequent stages of biofilm development, including microcolony formation and maturation.[2][3]

This compound This compound MicrobialCell Microbial Cell Surface (Negatively Charged) This compound->MicrobialCell Interaction & Neutralization Adhesion Adhesion to Surface MicrobialCell->Adhesion Reduced Ability Biofilm Biofilm Formation Adhesion->Biofilm Inhibition

This compound's Anti-Adhesion Mechanism

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data available on the effect of this compound on microbial adhesion and biofilm formation.

Table 1: Effect of this compound on Microbial Adhesion

MicroorganismAssayConcentrationResultReference
Streptococcus mitisBrillis Method (Microbial Adhesion Index - MIA)Sub-bacteriostatic (0.23 ± 0.3 µg/ml)1.3-fold decrease in MIA[2][3]
Staphylococcus aureusNot Available-Data not available in reviewed literature-
Candida albicansNot Available-Data not available in reviewed literature-

Table 2: Effect of this compound on Biofilm Formation

MicroorganismAssayConcentrationResultReference
Streptococcus mitisMicrotiter Plate Test (Optical Density)Sub-bacteriostatic (0.23 ± 0.3 µg/ml)2.3-fold decrease in optical density[2][3]
Staphylococcus aureusNot Available-Data not available in reviewed literature-
Candida albicansNot Available-Data not available in reviewed literature-

Note: While this compound has demonstrated antimicrobial activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, specific quantitative data on its anti-adhesive and anti-biofilm effects on organisms other than Streptococcus mitis were not available in the reviewed literature.[4]

Experimental Protocols

The following are detailed protocols for the key experiments used to assess the impact of this compound on microbial adhesion and biofilm formation.

Protocol for Microbial Adhesion Assay (Brillis Method)

This method quantifies the adhesion of microorganisms to a standardized surface, typically erythrocytes.

Materials:

  • Overnight microbial culture

  • Phosphate-buffered saline (PBS), pH 7.2

  • Human erythrocytes (e.g., Group O, Rh+) suspended in PBS

  • Microscope slides

  • Humid chamber

  • Ethanol (96%) for fixation

  • Gram stain reagents

  • Light microscope with oil immersion objective

Procedure:

  • Preparation of Microbial Suspension: Centrifuge the overnight microbial culture, wash the pellet twice with PBS, and resuspend in PBS to a desired concentration (e.g., 10^8 CFU/mL).

  • Preparation of Erythrocyte Suspension: Wash human erythrocytes three times with PBS and resuspend to a concentration of 10^8 cells/mL.

  • Adhesion Assay: a. On a clean microscope slide, mix one drop of the microbial suspension with one drop of the erythrocyte suspension. b. Place the slide in a humid chamber and incubate at 37°C for 30 minutes. c. Gently wash the slide with PBS to remove non-adherent microbial cells. d. Air dry the slide. e. Fix the slide with 96% ethanol for 10 minutes. f. Perform Gram staining.

  • Quantification: a. Observe the slide under a light microscope with an oil immersion objective. b. Count the number of microbial cells adhered to at least 50 individual erythrocytes. c. Calculate the Microbial Adhesion Index (MIA) as the average number of microbial cells per erythrocyte.

cluster_prep Preparation cluster_assay Assay cluster_quant Quantification A Prepare Microbial Suspension C Mix Suspensions on Slide A->C B Prepare Erythrocyte Suspension B->C D Incubate in Humid Chamber C->D E Wash to Remove Non-adherent Cells D->E F Fix and Stain E->F G Microscopic Observation F->G H Calculate Microbial Adhesion Index (MIA) G->H

Brillis Method Workflow
Protocol for Microtiter Plate Biofilm Assay

This assay is a standard method for quantifying biofilm formation in a high-throughput format.

Materials:

  • Overnight microbial culture

  • Appropriate growth medium (e.g., Tryptic Soy Broth)

  • 96-well flat-bottom microtiter plates

  • This compound stock solution

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%) or Glacial Acetic Acid (30%) for solubilization

  • Microplate reader

Procedure:

  • Inoculum Preparation: Dilute the overnight microbial culture in fresh growth medium to a standardized concentration (e.g., 10^6 CFU/mL).

  • Plate Setup: a. Add 100 µL of the prepared inoculum to each well of a 96-well microtiter plate. b. For the test group, add appropriate concentrations of this compound to the wells. Include a control group without this compound. c. Include wells with sterile medium only as a negative control.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: a. Gently discard the planktonic culture from each well. b. Wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells. Be careful not to disturb the biofilm.

  • Staining: a. Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes. b. Discard the Crystal Violet solution and wash the wells three times with 200 µL of sterile water.

  • Solubilization: a. Air dry the plate completely. b. Add 200 µL of 95% ethanol or 30% glacial acetic acid to each well to solubilize the bound Crystal Violet. c. Incubate for 15-30 minutes at room temperature with gentle shaking.

  • Quantification: a. Transfer 150 µL of the solubilized Crystal Violet from each well to a new flat-bottom microtiter plate. b. Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

cluster_setup Setup cluster_biofilm Biofilm Formation cluster_quant Quantification A Prepare Inoculum B Dispense into 96-well Plate A->B C Add this compound (Test Group) B->C D Incubate B->D E Wash to Remove Planktonic Cells D->E F Stain with Crystal Violet E->F G Wash Excess Stain F->G H Solubilize Stain G->H I Measure Absorbance H->I

Microtiter Plate Biofilm Assay Workflow
Protocol for Microbial Adhesion to Hydrocarbons (MATH) Assay

This assay is used to determine the relative hydrophobicity of a microbial cell surface.

Materials:

  • Mid-log phase microbial culture

  • Phosphate-buffered saline (PBS), pH 7.2

  • A hydrocarbon (e.g., n-hexadecane, xylene)

  • Glass test tubes

  • Vortex mixer

  • Spectrophotometer

Procedure:

  • Cell Preparation: a. Harvest mid-log phase microbial cells by centrifugation. b. Wash the cells twice with PBS. c. Resuspend the cells in PBS to an initial absorbance (A0) of approximately 0.8-1.0 at 600 nm.

  • Assay: a. To a glass test tube, add 3 mL of the microbial suspension. b. Add 0.5 mL of the hydrocarbon. c. Vortex the mixture vigorously for 2 minutes. d. Let the two phases separate by standing at room temperature for 15-30 minutes.

  • Measurement: a. Carefully remove the lower aqueous phase. b. Measure the absorbance (A1) of the aqueous phase at 600 nm.

  • Calculation: a. Calculate the percentage of microbial adhesion to the hydrocarbon using the following formula: % Adhesion = [(A0 - A1) / A0] x 100

Conclusion

This compound demonstrates significant potential as an agent for studying and inhibiting microbial adhesion and biofilm formation. Its surface-active properties allow it to effectively reduce the adhesion of microorganisms like Streptococcus mitis. The provided protocols offer standardized methods for researchers to further investigate the anti-adhesive and anti-biofilm properties of this compound against a broader range of clinically and industrially relevant microorganisms. Further research is warranted to elucidate its specific effects on the adhesion mechanisms of pathogens such as Staphylococcus aureus and Candida albicans and to explore its impact on cell surface hydrophobicity.

References

Troubleshooting & Optimization

Overcoming Decamethoxin insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and protocols for overcoming solubility challenges with Decamethoxin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a cationic gemini surfactant and bis-quaternary ammonium salt with potent antimicrobial properties. While quaternary ammonium salts are generally considered water-soluble, this compound's complex structure can lead to precipitation at high concentrations, in certain buffer systems (e.g., phosphate-buffered saline), or upon changes in temperature. Achieving a stable, homogenous solution is critical for accurate and reproducible experimental results.

Q2: My this compound solution is cloudy or has formed a precipitate. What are the initial troubleshooting steps?

First, verify the concentration of your solution and the composition of your aqueous medium. Confirm that the stock solution, typically prepared in an organic solvent like DMSO, was fully dissolved before dilution. Visually inspect for any undissolved particles. Gentle warming (to 37°C) or sonication can often help redissolve the compound. If the issue persists, the concentration may be too high for the chosen solvent system, requiring a formulation adjustment.

Q3: What are the recommended solvents for preparing a this compound stock solution?

Dimethyl sulfoxide (DMSO) is a highly effective solvent for preparing concentrated stock solutions of this compound. For subsequent dilution into aqueous media, it is crucial to start with a clear, fully dissolved stock solution.

Q4: Can I use buffers like Phosphate-Buffered Saline (PBS) directly?

Directly dissolving this compound in PBS can be challenging and may lead to precipitation, as the solubility in aqueous buffers can be limited. It is recommended to first dissolve this compound in DMSO and then dilute this stock solution into the desired buffer. Even with this method, achieving high concentrations in PBS alone may not be feasible without additional solubilizing agents.

Troubleshooting Guide: Common Issues & Solutions

Issue Possible Cause Recommended Solution
Precipitation Upon Dilution The concentration of this compound exceeds its solubility limit in the final aqueous medium. The aqueous buffer is added too quickly to the organic stock solution ("crashing out").Decrease the final concentration of this compound. Employ a formulation strategy using co-solvents and surfactants (see Protocols). Add the aqueous component slowly to the stock solution mixture while vortexing continuously.
Phase Separation (Oily Droplets) The formulation components (e.g., co-solvents, surfactants) are not fully miscible or have been mixed in the incorrect order.Ensure the correct order of addition as specified in the protocols (e.g., DMSO stock into PEG300, then Tween-80, then saline). Vortex thoroughly after the addition of each component to ensure a homogenous mixture.
Cloudiness or Haze Incomplete dissolution or formation of fine particulates.Gently warm the solution to 37°C or use a bath sonicator for 5-10 minutes to aid dissolution. Prepare the formulation fresh before each experiment to prevent instability over time.
High Viscosity of Formulation High concentration of excipients like Polyethylene Glycol (PEG).This is a known characteristic of some co-solvent formulations. Use an appropriate gauge needle for administration and ensure thorough mixing before use.

Experimental Protocols

Protocol 1: Co-Solvent Formulation for In Vivo Studies

This protocol is designed to achieve a clear solution of this compound at concentrations suitable for many preclinical experiments, such as 2.5 mg/mL.[1][2]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), high purity

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

Procedure:

  • Prepare Stock Solution: Prepare a 25 mg/mL stock solution of this compound in DMSO. Ensure the powder is completely dissolved. This may require gentle warming or vortexing.

  • Sequential Addition: To prepare 1 mL of a 2.5 mg/mL final formulation, follow these steps in a sterile vial: a. Add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL this compound stock solution (in DMSO) to the PEG300. Vortex thoroughly until the solution is clear and homogenous. c. Add 50 µL of Tween-80 to the mixture. Vortex again to ensure complete mixing. d. Slowly add 450 µL of sterile saline to the vial while continuously vortexing. This gradual addition is critical to prevent precipitation.[2]

  • Final Inspection: The final solution should be clear and free of particulates. If cloudiness persists, gentle warming (37°C) or brief sonication may be applied. It is highly recommended to prepare this formulation fresh before each use.[3]

Protocol 2: Solubilization using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[4][5][6][7] Sulfobutyl ether β-cyclodextrin (SBE-β-CD) is a common choice for parenteral formulations.[8]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), high purity

  • Sulfobutyl ether β-cyclodextrin (SBE-β-CD)

  • Sterile saline (0.9% NaCl)

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a 20% (w/v) SBE-β-CD solution in sterile saline. For example, dissolve 2 g of SBE-β-CD in 10 mL of saline. Stir until a clear solution is obtained.[8]

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Mixing: To prepare the final formulation, add the this compound stock solution to the SBE-β-CD solution. A common ratio is 10% DMSO stock to 90% cyclodextrin solution.[8]

    • Example: For 1 mL of a 2.5 mg/mL final solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD solution.

  • Finalization: Mix thoroughly by vortexing. The resulting solution should be clear.

Data Summary

The following tables provide reference data on solvent properties and example formulation compositions.

Table 1: Solubility of a Representative Compound (Dexamethasone) in Common Solvents (Note: This data is for Dexamethasone and serves as an illustrative guide. Specific solubility for this compound should be determined empirically.)

SolventApproximate Solubility (mg/mL)
Ethanol~3
Dimethylformamide (DMF)~25
Dimethyl sulfoxide (DMSO)~30
1:10 DMSO:PBS (pH 7.2) Solution~0.1
[9]

Table 2: Example Formulation Compositions

Formulation TypeComponent 1Component 2Component 3Component 4Final Concentration Example
Co-Solvent Vehicle 10% DMSO40% PEG3005% Tween-8045% Saline≥ 2.5 mg/mL
Cyclodextrin Vehicle 10% DMSO90% (20% SBE-β-CD in Saline)--≥ 2.5 mg/mL
[1][4][8]

Visual Guides

TroubleshootingWorkflow start Insolubility Observed (Precipitate/Cloudiness) check_stock Step 1: Verify Stock Is the DMSO stock solution clear? start->check_stock check_conc Step 2: Assess Final Concentration Is it above the expected solubility limit? check_stock->check_conc Yes use_protocol Action: Use a Solubilization Protocol (Co-solvent or Cyclodextrin) check_stock->use_protocol No, stock is hazy adjust_conc Action: Lower Final Concentration check_conc->adjust_conc Yes check_mixing Step 3: Review Procedure Was the aqueous phase added slowly with constant vortexing? check_conc->check_mixing No end_node Result: Clear, Homogenous Solution adjust_conc->end_node use_protocol->end_node check_mixing->use_protocol Yes, but still cloudy retry_mixing Action: Repeat procedure with proper mixing technique check_mixing->retry_mixing No retry_mixing->end_node

Caption: Troubleshooting workflow for this compound solubility issues.

CoSolventMechanism cluster_0 Formulation Vehicle DMSO DMSO (Primary Solvent) PEG300 PEG300 (Co-solvent) DMSO->PEG300 Mixes with Tween80 Tween-80 (Surfactant/Emulsifier) PEG300->Tween80 Saline Saline (Aqueous Base) Tween80->Saline Solution Stable Aqueous Solution Saline->Solution Forms This compound This compound (Poorly Aqueous Soluble) This compound->DMSO Dissolves in

Caption: Logical relationship of components in the co-solvent formulation.

DecisionTree start Goal: Solubilize this compound q1 Are excipients like PEG and Tween-80 acceptable for the experiment? start->q1 q2 Is the final required concentration >1 mg/mL? q1->q2 Yes protocol2 Use Protocol 2: Cyclodextrin Formulation q1->protocol2 No protocol1 Use Protocol 1: Co-Solvent Formulation q2->protocol1 Yes simple_dilution Attempt simple dilution of DMSO stock in saline/buffer. Monitor for precipitation. q2->simple_dilution No

Caption: Decision tree for selecting a suitable solubilization method.

References

Technical Support Center: Decamethoxin Experimental Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Decamethoxin during experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cationic gemini surfactant with potent bactericidal and fungicidal properties.[1] Its primary mechanism of action involves modifying the permeability of the microbial cell membrane, which leads to the disruption and subsequent death of a wide range of microorganisms.[1] This includes Gram-positive and Gram-negative bacteria, protozoa, dermatophytes, yeast-like fungi of the Candida genus, and some viruses.[1]

Q2: What are the optimal storage conditions for this compound powder and stock solutions?

For long-term storage, solid this compound should be kept in a dry, dark place at -20°C (for months to years). For short-term storage (days to weeks), it can be stored at 0-4°C. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months to prevent inactivation from repeated freeze-thaw cycles. It is recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: What solvents are recommended for preparing this compound stock solutions?

This compound is soluble in Dimethyl Sulfoxide (DMSO). For in vivo experiments, further dilution from a DMSO stock into aqueous solutions like saline with 20% SBE-β-CD or into corn oil is a common practice. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.

Q4: Is this compound stable in aqueous solutions?

While specific data on the pH-dependent stability of this compound is limited, its bactericidal activity has been shown to be stable under adverse pH conditions. However, as a general precaution with cationic surfactants, it is advisable to prepare aqueous working solutions fresh for each experiment to minimize the potential for hydrolysis, especially at neutral to alkaline pH.

Troubleshooting Guide: Preventing this compound Degradation

Degradation of this compound can compromise experimental results. The following guide addresses common issues and provides preventative strategies.

Issue 1: Loss of Antimicrobial Activity in Prepared Solutions

Possible Causes:

  • Chemical Degradation: Although specific degradation pathways for this compound are not extensively documented, similar compounds can undergo hydrolysis or oxidation over time, especially when in aqueous solutions and exposed to light or incompatible chemicals.

  • Improper Storage: Frequent freeze-thaw cycles of stock solutions or prolonged storage of working solutions at room temperature can lead to a loss of potency.

  • Adsorption to Labware: Cationic surfactants like this compound can adsorb to the surface of certain plastics, reducing the effective concentration in your solution.

Solutions:

Parameter Recommendation Rationale
Solution Preparation Prepare fresh working solutions for each experiment from a frozen stock.To minimize time-dependent degradation in aqueous media.
Storage of Stock Solutions Aliquot stock solutions into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.To prevent degradation from temperature fluctuations.
pH of Working Solution Maintain a slightly acidic to neutral pH if the experimental protocol allows.While its activity is stable across various pH levels, extreme pH values can promote hydrolysis of ester linkages in the molecule over time.
Labware Selection Use glass or polypropylene (PP) labware. If using other plastics, perform a pre-test for adsorption.To prevent loss of this compound due to adsorption onto surfaces like polystyrene.
Light Exposure Protect solutions from direct light by using amber vials or covering containers with foil.To prevent potential photodegradation.
Issue 2: Inconsistent Results Between Experiments

Possible Causes:

  • Variable Drug Concentration: Inconsistent solution preparation or degradation can lead to variations in the effective concentration of this compound.

  • Interaction with Media Components: Components in complex cell culture media or buffers could potentially interact with and reduce the availability of this compound.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. For instance, HEP-2 cells are reportedly more sensitive than MDCK cells.

Solutions:

Parameter Recommendation Rationale
Concentration Verification Periodically verify the concentration of stock solutions using a validated analytical method such as HPLC, if available.To ensure consistency in the starting material for all experiments.
Experimental Controls Include appropriate positive and negative controls in every experiment.To monitor for any unexpected variations in assay performance or reagent stability.
Standardized Protocols Adhere strictly to a standardized protocol for solution preparation and experimental procedures.To minimize variability introduced by procedural differences.
Media Compatibility When using complex biological media, consider performing a preliminary experiment to assess any potential for inactivation of this compound.To ensure the desired concentration is active in the experimental system.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials: this compound powder, DMSO (cell culture grade), sterile microcentrifuge tubes.

  • Calculation: The molecular weight of this compound is 693.92 g/mol . To prepare a 10 mM solution, weigh out 6.94 mg of this compound.

  • Procedure: a. Aseptically weigh 6.94 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of DMSO to the tube. c. Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be applied if necessary. d. Aliquot the 10 mM stock solution into smaller, single-use sterile tubes. e. Store the aliquots at -20°C or -80°C.

Cytotoxicity Assay Protocol (Example)

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

  • Cell Seeding: Seed cells (e.g., HEP-2 or MDCK) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment Preparation: Prepare serial dilutions of this compound from the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Viability Assessment: Assess cell viability using a standard method such as MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Quantitative Data Summary: Cytotoxicity of this compound

The following table summarizes the reported cytotoxic doses (CD50) of this compound in two different cell lines.

Cell LineMean CD50 (µg/mL)CD50 Range (µg/mL)
HEP-23.2132.627 - 3.716
MDCK12.510.51 - 14.87

Data from a study on the cytotoxic effects of this compound.

Visualizations

Logical Troubleshooting Workflow for this compound Degradation

degradation_troubleshooting start Inconsistent or Negative Experimental Results check_prep Review Solution Preparation & Storage start->check_prep check_protocol Examine Experimental Protocol start->check_protocol check_reagents Assess Reagent Compatibility start->check_reagents prep_fresh Prepare Fresh Solutions check_prep->prep_fresh validate_conc Validate Stock Concentration check_prep->validate_conc optimize_storage Optimize Storage (Aliquoting, Temp) check_prep->optimize_storage use_controls Implement Proper Controls check_protocol->use_controls check_labware Verify Labware Compatibility (Glass/PP) check_protocol->check_labware standardize_steps Standardize All Procedural Steps check_protocol->standardize_steps test_media Test for Media Interactions check_reagents->test_media check_incompatibles Avoid Incompatible Chemicals check_reagents->check_incompatibles resolve Problem Resolved prep_fresh->resolve validate_conc->resolve optimize_storage->resolve use_controls->resolve check_labware->resolve standardize_steps->resolve test_media->resolve check_incompatibles->resolve

Caption: Troubleshooting workflow for identifying sources of this compound degradation.

Simplified Mechanism of Action of this compound

mechanism_of_action This compound This compound (Cationic Surfactant) interaction Electrostatic Interaction & Hydrophobic Insertion This compound->interaction Binds to membrane Microbial Cell Membrane (Anionic Surface) membrane->interaction disruption Membrane Permeability Increased interaction->disruption leakage Leakage of Intracellular Components disruption->leakage death Microbial Cell Death leakage->death

Caption: Simplified pathway of this compound's antimicrobial action.

References

Navigating Decamethoxin in Your In Vitro Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing Decamethoxin in in vitro studies, achieving optimal and reproducible results is paramount. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in in vitro experiments?

The optimal starting concentration of this compound is highly dependent on the specific application, cell type, or microorganism being studied. Based on available data, a general recommendation is to start with a concentration range of 1 µg/mL to 100 µg/mL and perform a dose-response curve to determine the ideal concentration for your specific experimental setup.

Q2: What is the known mechanism of action of this compound?

This compound is a cationic surfactant that primarily acts by altering the permeability of the microbial cell membrane. This disruption of the membrane leads to the loss of essential cellular components and ultimately cell death. Molecular docking studies have also suggested that this compound can interact with viral proteins, such as the main protease of coronaviruses, potentially inhibiting viral replication.[1][2]

Q3: Is this compound cytotoxic to mammalian cells?

Yes, this compound can exhibit cytotoxicity, and it is crucial to determine the cytotoxic concentration for your specific cell line. Studies have shown that the cytotoxic effects of this compound vary between different cell types. For example, one study found it to be more toxic to HEP-2 cells than to MDCK cells.[3] It is essential to perform a cell viability assay to identify a concentration that is effective against the target microorganism or virus while minimizing damage to the host cells. A 0.02% solution of this compound has been shown to have minimal cytotoxic and pro-apoptotic effects on corneal epithelial cells in some studies.[4][5]

Q4: What are some common applications of this compound in in vitro research?

This compound is a broad-spectrum antimicrobial agent with various in vitro applications, including:

  • Antimicrobial efficacy studies: Determining the minimal inhibitory concentration (MIC) and minimal microbicidal concentration (MMC) against a wide range of Gram-positive and Gram-negative bacteria.[4][5]

  • Antiviral research: Investigating its virucidal activity against viruses like coronaviruses.[1][6][7][8]

  • Biofilm studies: Assessing its ability to inhibit biofilm formation and reduce bacterial adhesion.[9][10]

  • Cell signaling studies: While less common, its effects on cellular pathways could be an area of investigation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High Cell Viability / Low Antimicrobial Efficacy This compound concentration is too low.Perform a dose-response study to determine the optimal effective concentration. Ensure proper dissolution and mixing of this compound in the culture medium.
The target microorganism is resistant.Verify the susceptibility of your microbial strain to this compound using a known sensitive strain as a positive control.
Inactivation by components in the culture medium.Serum proteins and other components in complex media can sometimes reduce the effective concentration of a compound. Consider using a serum-free medium for the duration of the treatment if your experimental design allows.
High Cytotoxicity in Host Cells This compound concentration is too high.Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration (MTC) or the cytotoxic dose 50 (CD50) for your specific cell line. Use a concentration below this threshold.
The cell line is particularly sensitive to this compound.Consider using a more resistant cell line if appropriate for your research question. Shorten the exposure time of the cells to this compound.
Inconsistent or Irreproducible Results Variability in experimental conditions.Standardize all experimental parameters, including cell seeding density, incubation time, and this compound preparation. Prepare fresh dilutions of this compound for each experiment.
Contamination of cultures.Regularly check for microbial contamination in your cell cultures. Use sterile techniques throughout your experiments.
Inaccurate pipetting or dilution.Calibrate your pipettes regularly. Prepare a stock solution of this compound and perform serial dilutions carefully.
Difficulty in Determining Biofilm Inhibition Inappropriate assay method.The microtiter plate test (crystal violet staining) is a common method for quantifying biofilm formation. Ensure you have appropriate controls (untreated and media-only).
Sub-optimal concentration of this compound.Studies have used sub-bacteriostatic concentrations (e.g., 0.23 ± 0.3 µg/ml for S. mitis) to study effects on biofilm formation without killing the bacteria.[9] Determine the sub-inhibitory concentration for your microorganism.

Quantitative Data Summary

Table 1: Effective Concentrations of this compound in Various In Vitro Studies

ApplicationMicroorganism/Virus/Cell LineEffective ConcentrationReference
Antimicrobial & Cytotoxicity StudiesOpportunistic microorganisms, Corneal epithelial cells0.02%[4][5]
Virucidal ActivityInfectious Bronchitis Virus (IBV)100 µg/mL[1][6]
Reduction of Bacterial AdhesionSalmonella, Corynebacterium, Staphylococcus, Escherichia10 µg/mL[2]
Biofilm Formation InhibitionStreptococcus mitisSub-bacteriostatic concentration (0.23 ± 0.3 µg/mL)[9]

Table 2: Cytotoxicity Data for this compound

Cell LineCD50 (µg/mL)MTC (µg/mL)Reference
HEP-23.213 (range: 2.627 - 3.716)1.563 (range: 1.314 - 1.858)[3]
MDCK12.5 (range: 10.51 - 14.87)6.25 (range: 5.26 - 7.43)[3]

Experimental Protocols

Determination of Minimal Inhibitory Concentration (MIC) and Minimal Microbicidal Concentration (MMC)

This protocol is based on the serial double dilution technique.[4][5]

Materials:

  • This compound stock solution

  • Sterile liquid growth medium (e.g., Mueller-Hinton broth)

  • Microbial suspension (adjusted to 0.5 McFarland standard)

  • 96-well microtiter plate

  • Sterile solid growth medium (e.g., Mueller-Hinton agar)

Procedure:

  • Add 100 µL of sterile growth medium to wells 2-12 of a 96-well plate.

  • Add 200 µL of the this compound working solution to well 1.

  • Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no this compound), and well 12 serves as a sterility control (no bacteria).

  • Add 10 µL of the microbial suspension to wells 1-11.

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

  • To determine the MMC, subculture 10 µL from each well that shows no visible growth onto a sterile agar plate.

  • Incubate the agar plate at the optimal temperature for 18-24 hours.

  • The MMC is the lowest concentration that results in no microbial growth on the agar plate.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxicity of this compound.

Materials:

  • Target mammalian cell line

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include untreated cells as a control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Visualizations

Experimental_Workflow_MIC_MMC cluster_plate_prep Plate Preparation cluster_mic MIC Determination cluster_mmc MMC Determination start Start prep_plate Prepare 96-well plate with broth start->prep_plate add_deca Add this compound to first well prep_plate->add_deca serial_dilute Perform serial dilutions add_deca->serial_dilute add_bacteria Inoculate with bacterial suspension serial_dilute->add_bacteria incubate_plate Incubate plate add_bacteria->incubate_plate read_mic Read for visible growth incubate_plate->read_mic mic_result Determine MIC read_mic->mic_result subculture Subculture from clear wells read_mic->subculture incubate_agar Incubate agar plates subculture->incubate_agar read_mmc Check for growth on agar incubate_agar->read_mmc mmc_result Determine MMC read_mmc->mmc_result

Caption: Workflow for MIC and MMC Determination.

Decamethoxin_Mechanism This compound This compound (Cationic Surfactant) Interaction Electrostatic Interaction This compound->Interaction Microbial_Membrane Microbial Cell Membrane (Negatively Charged) Microbial_Membrane->Interaction Membrane_Disruption Membrane Permeability Alteration Interaction->Membrane_Disruption Leads to Cell_Lysis Loss of Cellular Components & Cell Lysis Membrane_Disruption->Cell_Lysis Results in

Caption: Proposed Mechanism of Action of this compound.

References

Troubleshooting unexpected results in Decamethoxin assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Decamethoxin in their assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as Septefril) is a cationic gemini surfactant with potent bactericidal and fungicidal properties.[1][2] Its primary mechanism of action involves modifying the permeability of the microbial cell membrane, which leads to the disruption and eventual death of a wide range of microorganisms.[1][2] It demonstrates a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, protozoa, dermatophytes, yeast-like fungi, and viruses.[1]

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage is crucial to maintain the stability and efficacy of this compound. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] The product should be stored sealed and away from moisture.[1] When preparing stock solutions, using a fresh, hygroscopic solvent like DMSO is important for optimal solubility.[1]

Q3: At what concentrations is this compound typically effective?

The effective concentration of this compound can vary depending on the target microorganism. For example, a concentration of 10 µg/ml has been shown to significantly reduce the adhesion of various bacteria, including coryneform bacteria, Salmonella, Staphylococcus, and Escherichia.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Troubleshooting Guide for Unexpected Results

This guide addresses common issues encountered during this compound assays in a question-and-answer format.

Issue 1: Higher than expected cell death in negative controls.

Q: My untreated control cells are showing significant death or lysis. What could be the cause?

A: This issue can stem from several factors unrelated to this compound itself. Consider the following possibilities:

  • Solvent Toxicity: If you are using a solvent like DMSO to dissolve this compound, ensure the final concentration in your assay is not toxic to your cells. It is best practice to include a vehicle control (cells treated with the solvent at the same concentration as the this compound-treated wells) to account for any solvent-induced effects.

  • Cell Culture Conditions: Suboptimal cell culture conditions can lead to increased cell death. Ensure your cells are healthy, within a low passage number, and free from contamination like mycoplasma.[3][4]

  • Improper Handling: Excessive pipetting or harsh centrifugation can damage cells. Handle cell suspensions gently.

Troubleshooting Workflow for Control Cell Death

start High Control Cell Death q1 Is a vehicle control included? start->q1 q2 Are cells healthy? start->q2 a1_yes Vehicle control also shows toxicity q1->a1_yes Yes a1_no Add vehicle control q1->a1_no No sol1 Reduce solvent concentration a1_yes->sol1 a2_yes Check handling procedures q2->a2_yes Yes a2_no Check for contamination Use low passage cells q2->a2_no No sol2 Handle cells gently Minimize pipetting a2_yes->sol2

Caption: Troubleshooting logic for unexpected control cell death.

Issue 2: Inconsistent or non-reproducible results between experiments.

Q: I'm observing significant variability in my results from one experiment to the next. Why is this happening?

A: Lack of reproducibility is a common challenge in cell-based assays and can be attributed to several factors:

  • Reagent Preparation: Ensure that this compound stock solutions are prepared fresh or have been stored correctly. Avoid repeated freeze-thaw cycles.

  • Cell Passage Number: The characteristics of cell lines can change with high passage numbers, affecting their response to stimuli.[4] It is advisable to use cells within a consistent and low passage range for all experiments.

  • Pipetting Accuracy: Inconsistent pipetting, especially of small volumes, can introduce significant errors.[5] Calibrate your pipettes regularly and use a consistent technique.

Data Presentation: Impact of Cell Passage on this compound IC50

Cell LineLow Passage (P5-P10) IC50 (µg/mL)High Passage (P25-P30) IC50 (µg/mL)
Staphylococcus aureus8.5 ± 0.715.2 ± 1.3
Escherichia coli12.3 ± 1.122.8 ± 2.5
Candida albicans5.1 ± 0.49.7 ± 0.9

Note: This data is illustrative and intended for guidance purposes.

Issue 3: No observable effect of this compound at expected concentrations.

Q: I'm not seeing any antimicrobial effect even at concentrations reported in the literature. What should I check?

A: If this compound appears to be inactive, consider these potential issues:

  • Incorrect Reagent Preparation: Double-check your calculations and dilutions for the this compound stock and working solutions.

  • Assay Incubation Time: The duration of exposure to this compound may be insufficient. Optimize the incubation time for your specific assay and microorganism.

  • Microorganism Resistance: Some microbial strains may exhibit resistance to this compound.[6] This can be intrinsic or acquired.

Experimental Workflow for Optimizing Incubation Time

start Start: No this compound Effect step1 Prepare microbial culture and this compound dilutions start->step1 step2 Incubate plates for varying time points (e.g., 6, 12, 24, 48h) step1->step2 step3 Measure microbial viability (e.g., OD600, CFU counting) step2->step3 step4 Analyze data to determine optimal incubation time step3->step4

Caption: Workflow for optimizing this compound incubation time.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard broth microdilution method to determine the MIC of this compound.

  • Prepare this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate sterile broth medium. The final volume in each well should be 100 µL.

  • Prepare Microbial Inoculum: Grow the target microorganism in a suitable broth to the mid-logarithmic phase. Adjust the culture density to approximately 1 x 10^6 CFU/mL.

  • Inoculate the Plate: Add 100 µL of the microbial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final cell density of 5 x 10^5 CFU/mL. Include a positive control (microorganism in broth without this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Signaling Pathway

This compound's Effect on Microbial Cell Membrane

This compound, as a cationic surfactant, interacts with the negatively charged components of the microbial cell membrane, such as phospholipids and teichoic acids. This interaction disrupts the membrane's integrity, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

cluster_membrane Microbial Cell Membrane phospholipid Phospholipids disruption Membrane Disruption phospholipid->disruption teichoic_acid Teichoic Acids teichoic_acid->disruption This compound This compound (Cationic Surfactant) This compound->phospholipid interacts with This compound->teichoic_acid interacts with permeability Increased Permeability disruption->permeability leakage Leakage of Intracellular Components permeability->leakage death Cell Death leakage->death

Caption: Mechanism of this compound-induced cell death.

References

Decamethoxin stability issues under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Decamethoxin Stability

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its pH stability important?

A: this compound is a bis-quaternary ammonium compound (bis-QAC) known for its antiseptic and antimicrobial properties. Its chemical stability is highly dependent on the pH of the solution. Understanding this relationship is critical for formulation development, ensuring therapeutic efficacy, defining storage conditions, and predicting its shelf-life. Instability can lead to loss of potency and the formation of unknown degradation products.

Q2: In what pH range is this compound generally most stable?

A: Based on the general behavior of quaternary ammonium compounds, this compound is expected to exhibit the greatest stability in neutral to slightly acidic aqueous solutions.

Q3: What happens to this compound under highly acidic or alkaline conditions?

A: Extreme pH conditions can catalyze the degradation of this compound.

  • Acidic Conditions (pH < 4): While generally stable, very strong acidic conditions, especially when combined with high temperatures, can potentially lead to hydrolysis over extended periods.

  • Alkaline Conditions (pH > 8): this compound is significantly less stable in alkaline solutions. Strong bases can promote degradation, potentially through pathways like Hofmann elimination, given its structure. This degradation is often accelerated by increased temperature.

Q4: What are the likely degradation products of this compound?

A: While specific degradation pathways for this compound are not extensively published, potential degradation could result from the cleavage of the polymethylene chain or alterations to the quaternary ammonium groups. Identifying these products requires analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Q5: How should I prepare buffer solutions for my stability experiments?

A: Use standard buffer systems (e.g., phosphate, citrate, borate) to control the pH. Ensure the buffer components themselves do not catalyze degradation or interfere with the analytical method used to measure this compound concentration.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Observed Issue Potential Cause Troubleshooting Steps
Rapid loss of this compound concentration at neutral pH. 1. Temperature Effect: The experiment is being conducted at an elevated temperature, accelerating degradation. 2. Oxidative Degradation: Presence of oxidizing agents in the medium. 3. Photodegradation: Exposure of the solution to UV or ambient light.1. Repeat the experiment at a controlled room temperature (e.g., 25°C). 2. Use high-purity water and reagents; consider de-gassing the solution. 3. Protect the solution from light using amber vials or by covering the container with aluminum foil.
Inconsistent or non-reproducible stability results. 1. Inaccurate pH Measurement: The pH meter was not properly calibrated, or the pH of the solution shifted during the experiment. 2. Analytical Method Variability: Issues with the HPLC system (e.g., column degradation, mobile phase inconsistency). 3. Sample Handling Errors: Inconsistent sample dilution or storage before analysis.1. Calibrate the pH meter before each use with at least two standard buffers. Verify the pH of the test solution at each time point. 2. Run a system suitability test before each analytical sequence to ensure the HPLC is performing correctly. 3. Use calibrated pipettes and follow a strict, documented procedure for sample preparation and storage.
Appearance of unexpected peaks in the chromatogram. 1. Degradation Products: The new peaks are likely products of this compound degradation. 2. Contamination: Contamination from glassware, reagents, or the buffer.1. Use a stability-indicating method. Characterize the new peaks using a photodiode array (PDA) detector and mass spectrometry (MS) to identify them. 2. Run a blank (buffer solution without this compound) to check for interfering peaks. Ensure all glassware is scrupulously clean.
No degradation observed under stress conditions (e.g., high pH, high temp). 1. Insufficient Stress: The conditions are not harsh enough to induce degradation within the experimental timeframe. 2. Analytical Method Not Sensitive: The method cannot detect small changes in the parent compound or resolve the degradation products from the main peak.1. Increase the severity of the stress conditions (e.g., use a higher pH, higher temperature, or a stronger acid/base) as outlined in forced degradation protocols.[1] 2. Validate your analytical method to ensure it is stability-indicating, capable of separating the active ingredient from any potential degradation products.[2]

G cluster_start cluster_check Initial Checks cluster_analytical Analytical Method Verification cluster_solution Solutions start Start: Observe Inconsistent This compound Stability Results check_ph Is the pH of the solution stable and accurate? start->check_ph check_temp Is the temperature controlled and consistent? check_ph->check_temp Yes solution_ph Calibrate pH meter. Re-buffer the solution. check_ph->solution_ph No check_light Is the sample protected from light? check_temp->check_light Yes solution_env Use a temperature-controlled incubator. Use amber vials or foil. check_temp->solution_env No check_hplc Did the HPLC system suitability test pass? check_light->check_hplc Yes check_light->solution_env No check_method Is the analytical method validated as stability-indicating? check_hplc->check_method Yes solution_hplc Troubleshoot HPLC system (e.g., check column, mobile phase). check_hplc->solution_hplc No check_method->start Yes, problem persists. Re-evaluate experiment design. solution_method Develop/validate a stability-indicating method. check_method->solution_method No

Quantitative Data Summary

Specific kinetic data for this compound is not widely available in the public domain. The following table presents illustrative data based on the expected behavior of bis-quaternary ammonium compounds in aqueous solutions at 50°C. These values demonstrate the typical relationship between pH and stability and should be used as a general guide. Actual degradation rates must be determined experimentally.

pHConditionApparent First-Order Rate Constant (k) (day⁻¹) (Illustrative)Half-Life (t½) (days) (Illustrative)
2.00.01 M HCl0.003231
4.5Citrate Buffer0.001693
7.0Phosphate Buffer0.002347
9.0Borate Buffer0.02528
12.00.01 M NaOH0.1505

Note: Degradation is expected to follow pseudo-first-order kinetics where the concentration of water and buffer components are in large excess and do not change significantly.

Experimental Protocols

Protocol 1: pH-Rate Profile Determination of this compound

This protocol outlines a forced degradation study to determine the stability of this compound across a range of pH values.[1]

1. Materials and Equipment:

  • This compound reference standard

  • HPLC grade water, acetonitrile, and methanol

  • Buffers: 0.1 M HCl (pH 1), 0.01 M HCl (pH 2), Acetate buffer (pH 4.5), Phosphate buffer (pH 7.0), Borate buffer (pH 9.0), 0.01 M NaOH (pH 12), 0.1 M NaOH (pH 13)

  • Validated stability-indicating HPLC-UV or HPLC-MS method

  • Calibrated pH meter

  • Temperature-controlled incubator or water bath

  • Volumetric flasks, pipettes, and amber HPLC vials

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in a suitable solvent (e.g., water or methanol).

  • Sample Preparation:

    • For each pH condition, transfer a known volume of the stock solution into a volumetric flask.

    • Dilute to volume with the respective buffer to achieve a final this compound concentration of approximately 0.1 mg/mL.

  • Incubation:

    • Transfer aliquots of each solution into tightly sealed amber vials.

    • Place the vials in an incubator set to a stress temperature (e.g., 50°C or 60°C).

  • Time-Point Sampling:

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72, and 168 hours).

    • Immediately neutralize the acidic and basic samples to prevent further degradation upon removal from the incubator. For example, neutralize HCl samples with an equivalent amount of NaOH and vice versa.

    • Store samples at a low temperature (e.g., 4°C) until analysis.

  • Analysis:

    • Analyze all samples using the validated stability-indicating HPLC method.

    • Quantify the peak area of the this compound peak at each time point.

3. Data Analysis:

  • Calculate the concentration of this compound remaining at each time point relative to the initial (t=0) concentration.

  • Plot the natural logarithm (ln) of the remaining this compound concentration versus time for each pH condition.

  • The slope of this line will be the negative of the apparent first-order rate constant (-k).

  • Calculate the half-life (t½) for each pH using the formula: t½ = 0.693 / k.

  • Plot the logarithm of k (log k) versus pH to generate the pH-rate profile.

G cluster_prep Preparation cluster_stress Stress Phase cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (1 mg/mL) prep_samples Dilute Stock into each Buffer to Final Concentration (0.1 mg/mL) prep_stock->prep_samples prep_buffers Prepare Buffers (pH 1 to 13) prep_buffers->prep_samples incubate Incubate Samples in Amber Vials at Elevated Temperature (e.g., 60°C) prep_samples->incubate sample Withdraw Aliquots at Defined Time Points (0, 2, 4, 8... hours) incubate->sample neutralize Neutralize Acidic/Basic Samples and Store at 4°C sample->neutralize analyze Analyze Samples by Stability-Indicating HPLC neutralize->analyze calculate Calculate Rate Constants (k) from ln(Conc) vs. Time Plot analyze->calculate plot Generate pH-Rate Profile (log k vs. pH) calculate->plot

References

How to avoid cytotoxicity of Decamethoxin in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the cytotoxic effects of Decamethoxin in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's cytotoxicity?

A1: this compound is a quaternary ammonium compound that acts as a surface-active agent. Its primary cytotoxic mechanism involves the disruption of the cell membrane's lipid layer, leading to increased permeability and loss of cellular integrity.[1] This can result in the leakage of intracellular components and ultimately lead to cell death.

Q2: How does the cytotoxicity of this compound vary between different cell lines?

A2: The cytotoxic effect of this compound is highly dependent on the cell type.[1] For instance, the mean cytotoxic dose (CD50) in HEP-2 (human larynx adenocarcinoma) cells is significantly lower than in MDCK (Madin-Darby canine kidney) cells, indicating that HEP-2 cells are more sensitive to this compound.[1][2] It is crucial to determine the optimal concentration for each cell line used in your experiments.

Q3: What is a typical effective concentration range for this compound's antimicrobial activity?

A3: While this compound is an effective antimicrobial agent, its therapeutic window in cell culture is narrow due to its cytotoxicity. Effective antimicrobial concentrations may overlap with cytotoxic concentrations. Therefore, it is essential to perform a dose-response study to find a concentration that maximizes antimicrobial activity while minimizing cell death.

Q4: Can serum in the culture medium affect this compound's cytotoxicity?

A4: Yes, proteins in fetal bovine serum (FBS) and other serum supplements can bind to cationic compounds like this compound. This interaction can "mask" the positive charge of this compound, reducing its interaction with the cell membrane and thereby decreasing its cytotoxicity.[3][4] When developing your assay, consider the serum concentration as a variable that can be optimized.

Troubleshooting Guides

Issue 1: High levels of cell death observed even at low concentrations of this compound.
  • Possible Cause 1: High sensitivity of the cell line.

    • Solution: Perform a dose-response experiment with a wider range of concentrations, starting from very low (nanomolar) levels, to accurately determine the Maximum Tolerated Concentration (MTC) and the 50% cytotoxic concentration (CD50 or IC50) for your specific cell line.[1]

  • Possible Cause 2: Suboptimal cell seeding density.

    • Solution: Optimize the cell seeding density. Too few cells can be overly sensitive to the compound, while too many can lead to nutrient depletion and other confounding effects.[5][6][7] Perform a cell titration experiment to find the optimal seeding density for your assay duration.

  • Possible Cause 3: Extended exposure time.

    • Solution: The cytotoxic effect of this compound is time-dependent.[1] Reduce the incubation time with the compound. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to find the shortest exposure time that yields the desired antimicrobial effect with minimal cytotoxicity.

Issue 2: Inconsistent or variable results between replicate wells.
  • Possible Cause 1: Uneven cell distribution in the multi-well plate.

    • Solution: Ensure a homogenous single-cell suspension before seeding. When plating, avoid introducing bubbles and use a consistent pipetting technique. After seeding, let the plate rest at room temperature for 15-30 minutes before transferring it to the incubator to allow for even cell settling.[8][9][10]

  • Possible Cause 2: "Edge effect" in 96-well plates.

    • Solution: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth.[8] To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

  • Possible Cause 3: High background in cytotoxicity assays.

    • Solution (for LDH assay): Serum in the culture medium can contain lactate dehydrogenase (LDH), leading to high background readings.[11][12] Consider reducing the serum concentration or using a serum-free medium during the LDH assay. Also, handle the plates gently to avoid mechanically damaging the cells, which can cause premature LDH release.[12]

Data Presentation

Table 1: Cytotoxic Concentrations of this compound in Different Cell Lines

Cell LineCell TypeAssay DurationCD50 (µg/mL)MTC (µg/mL)Reference
HEP-2Human Larynx Adenocarcinoma72 hours3.213 (range: 2.627 - 3.716)1.563 (range: 1.314 - 1.858)[1]
MDCKMadin-Darby Canine Kidney72 hours12.5 (range: 10.51 - 14.87)6.25 (range: 5.26 - 7.43)[1]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay

This protocol is a standard method to assess cell viability by measuring the metabolic activity of cells.

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

Protocol 2: Assessing Membrane Integrity using the LDH Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol. It is crucial to have proper controls:

      • Spontaneous LDH release: Untreated cells.

      • Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).

      • Vehicle control: Cells treated with the solvent used for this compound.

  • LDH Assay:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.

    • Add the stop solution provided in the kit.

  • Data Analysis:

    • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Mandatory Visualizations

Decamethoxin_Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (~80% confluency) Cell_Seeding 2. Cell Seeding (Optimize density) Cell_Culture->Cell_Seeding Prepare_this compound 3. Prepare this compound (Serial Dilutions) Incubation 4. Incubate with Cells (Optimize time) Prepare_this compound->Incubation Cytotoxicity_Assay 5. Perform Cytotoxicity Assay (e.g., MTT, LDH, Neutral Red) Incubation->Cytotoxicity_Assay Data_Acquisition 6. Data Acquisition (Plate Reader) Cytotoxicity_Assay->Data_Acquisition IC50_Calculation 7. Calculate IC50 (Dose-Response Curve) Data_Acquisition->IC50_Calculation

Caption: Experimental workflow for determining this compound cytotoxicity.

Decamethoxin_Signaling_Pathway cluster_membrane Cell Membrane cluster_mitochondria Mitochondrial Pathway (Potential) cluster_caspase Caspase Cascade This compound This compound Membrane_Disruption Membrane Disruption This compound->Membrane_Disruption Permeability_Increase Increased Permeability Membrane_Disruption->Permeability_Increase leads to MMP_Loss Loss of Mitochondrial Membrane Potential Permeability_Increase->MMP_Loss may induce Cytochrome_C Cytochrome c Release MMP_Loss->Cytochrome_C Caspase_9 Caspase-9 Activation Cytochrome_C->Caspase_9 activates Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Postulated signaling pathways of this compound-induced cytotoxicity.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions High_Cytotoxicity High Cytotoxicity Observed High_Sensitivity Cell Line Sensitivity High_Cytotoxicity->High_Sensitivity Wrong_Concentration Concentration Too High High_Cytotoxicity->Wrong_Concentration Long_Exposure Exposure Time Too Long High_Cytotoxicity->Long_Exposure Optimize_Seeding Optimize Seeding Density High_Sensitivity->Optimize_Seeding Dose_Response Perform Dose-Response Wrong_Concentration->Dose_Response Time_Course Perform Time-Course Long_Exposure->Time_Course

References

Technical Support Center: Enhancing Decamethoxin Efficacy Against Resistant Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of Decamethoxin against resistant microbial strains.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a cationic surfactant that acts by disrupting the integrity of the microbial cell membrane.[1] Its hydrophobic and cationic components interact with the negatively charged components of the bacterial cell wall and membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.[1][2]

Q2: We are observing reduced susceptibility of Staphylococcus aureus to this compound in our experiments. What could be the reason?

A2: Reduced susceptibility, or resistance, to this compound in Staphylococcus aureus can develop through repeated exposure. This resistance is often linked to changes in the bacterial cell's genome due to mutations.[1] Resistant variants may exhibit altered morphological, cultural, and biochemical properties, such as the loss of pigment and enzyme formation.[1]

Q3: How can we overcome this compound resistance in our experimental models?

A3: Several strategies can be employed to enhance the efficacy of this compound against resistant strains:

  • Synergistic Combination Therapy: Using this compound in combination with conventional antibiotics can restore susceptibility. This compound has been shown to potentiate the action of various antibiotics.[1]

  • Novel Drug Delivery Systems: Encapsulating this compound in nanoparticle-based systems, such as liposomes or chitosan nanoparticles, can improve its delivery and efficacy, particularly against biofilms.

  • Development of Novel Analogs: Research into structural analogs of this compound, such as other bis-quaternary ammonium compounds, may yield molecules with improved activity against resistant strains.

Q4: What is the rationale behind using this compound in combination with other antibiotics?

A4: this compound's ability to disrupt the bacterial cell membrane can increase the permeability of the cell to other antimicrobial agents, allowing them to reach their intracellular targets more effectively.[2] This synergistic action can lead to a significant reduction in the Minimum Inhibitory Concentration (MIC) of both this compound and the partner antibiotic. Furthermore, this compound has been suggested to aid in the elimination of resistance plasmids from bacteria.[1]

Q5: Are there any known structural analogs of this compound with proven efficacy against resistant strains?

A5: Yes, Ethonium, a structural analog of this compound, has demonstrated the ability to significantly increase the sensitivity of both Gram-positive and Gram-negative bacteria to several antibiotics. In studies with Staphylococcus aureus, subbacteriostatic concentrations of Ethonium increased the sensitivity to tetracycline by 64-256 times.[3]

Troubleshooting Guides

Problem: High variability in Minimum Inhibitory Concentration (MIC) results for this compound.

Possible Cause Troubleshooting Step
Inoculum size variationEnsure a standardized inoculum is used for each experiment, typically a 0.5 McFarland standard.
pH of the mediumThe antimicrobial activity of this compound can be influenced by the pH of the culture medium. Ensure the pH is consistent across all experiments.[1]
Presence of interfering substancesCationic surfactants like this compound can be neutralized by anionic compounds. Ensure all labware is thoroughly rinsed and free of detergents.

Problem: Inconsistent results in checkerboard assays for synergy testing.

Possible Cause Troubleshooting Step
Inaccurate pipettingUse calibrated micropipettes and proper technique to ensure accurate serial dilutions of both this compound and the partner antibiotic.
Incorrect plate readingRead the plates at a consistent time point (e.g., 18-24 hours) and use a standardized method for determining growth inhibition (e.g., visual inspection, spectrophotometer).
Suboptimal drug concentrationsEnsure the concentration ranges for both drugs in the checkerboard assay bracket their individual MIC values.

Data Presentation

Table 1: Potentiation of Antibiotic Activity by a this compound Analog (Ethonium) against Staphylococcus aureus

AntibioticFold Increase in Sensitivity in the Presence of Ethonium
Tetracycline64 - 256
Benzylpenicillin4 - 16
Streptomycin2 - 8
Levomycetin2 - 32

Data from a study on Ethonium, a structural analog of this compound, demonstrating the potential for synergistic effects.[3]

Experimental Protocols

Protocol 1: Determination of Synergistic Activity using the Checkerboard Method

This protocol outlines the checkerboard microdilution method to assess the synergistic effect of this compound in combination with a conventional antibiotic.

Materials:

  • Resistant bacterial strain of interest

  • This compound stock solution

  • Antibiotic stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Drug Dilutions:

    • In a 96-well plate, serially dilute the antibiotic stock solution horizontally (e.g., across columns 1-10).

    • Serially dilute the this compound stock solution vertically (e.g., down rows A-G).

    • Column 11 should contain only the antibiotic dilutions (for MIC determination of the antibiotic alone).

    • Row H should contain only the this compound dilutions (for MIC determination of this compound alone).

    • A control well (e.g., H12) should contain only the bacterial inoculum in CAMHB (growth control).

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination by identifying the lowest concentration that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

    • Interpret the results as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

Visualizations

Synergy_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_drugs Prepare Stock Solutions (this compound & Antibiotic) start->prep_drugs serial_dilution Perform Serial Dilutions in 96-well Plate prep_inoculum->serial_dilution prep_drugs->serial_dilution inoculate Inoculate Plate serial_dilution->inoculate incubate Incubate at 37°C (18-24h) inoculate->incubate read_mic Determine MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, Additive, Antagonism) calc_fic->interpret end End interpret->end

Caption: Workflow for Determining Synergistic Activity.

Signaling_Pathway cluster_membrane Bacterial Cell This compound This compound Membrane Cell Membrane This compound->Membrane Disrupts Permeability Increased Membrane Permeability Membrane->Permeability Target Intracellular Target Permeability->Target Increased Access Antibiotic Antibiotic Antibiotic->Permeability Enhanced Uptake CellDeath Cell Death Target->CellDeath Inhibition

Caption: Synergistic Mechanism of this compound and Antibiotics.

Logical_Relationship cluster_problem Problem cluster_strategies Potentiation Strategies cluster_outcome Desired Outcome Resistance This compound Resistance Synergy Synergistic Drug Combinations Resistance->Synergy Delivery Novel Delivery Systems Resistance->Delivery Analogs Structural Analogs Resistance->Analogs Efficacy Improved Efficacy Synergy->Efficacy Delivery->Efficacy Analogs->Efficacy

Caption: Strategies to Overcome this compound Resistance.

References

Technical Support Center: Decamethoxin Interference with Common Laboratory Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from decamethoxin in their laboratory experiments. This compound, a cationic gemini surfactant and quaternary ammonium compound, can interact with various assay components, leading to inaccurate results. This guide offers insights into potential interferences and strategies for mitigation.

Disclaimer: Direct experimental data on the interference of this compound in many specific laboratory assays is limited. The information provided here is based on the known chemical properties of this compound as a cationic surfactant and the established interference mechanisms of this class of compounds in various biochemical and cell-based assays. It is strongly recommended to perform validation experiments to assess the specific impact of this compound in your particular assay system.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assays?

This compound is a cationic gemini surfactant with a quaternary ammonium structure.[1][2] Its amphipathic nature, possessing both a hydrophobic region and a positively charged hydrophilic headgroup, allows it to interact with various biological molecules and surfaces. This property can lead to non-specific binding, protein denaturation, and disruption of cellular membranes, which are common sources of interference in laboratory assays.

Q2: Which laboratory assays are potentially susceptible to interference by this compound?

Based on the properties of cationic surfactants, the following assays are at a higher risk of interference from this compound:

  • Enzyme-Linked Immunosorbent Assays (ELISAs): this compound can disrupt antibody-antigen interactions and non-specifically bind to plate surfaces.

  • Protein Quantification Assays: Assays like the Bradford and Bicinchoninic Acid (BCA) assays can be affected by this compound's interaction with proteins and assay reagents.

  • Cell Viability and Cytotoxicity Assays: Assays such as MTT and XTT, which rely on cellular metabolic activity and membrane integrity, can be directly impacted by the membrane-disrupting properties of this compound.[3][4]

  • Reporter Gene Assays: this compound can exhibit off-target effects on cellular processes or directly inhibit reporter enzymes like luciferase, leading to misleading results.[5][6][7]

Q3: At what concentrations is this compound likely to cause interference?

The concentration at which this compound interferes will vary depending on the specific assay and its components. Cationic surfactants can cause effects at concentrations at or even below their critical micelle concentration (CMC). It is crucial to determine the potential for interference at the working concentration of this compound used in your experiments.

Q4: How can I determine if this compound is interfering with my assay?

The best approach is to run control experiments. This includes:

  • Spike-in controls: Add this compound at your experimental concentration to a known positive and negative control sample to see if it alters the expected results.

  • Assay component controls: Test the effect of this compound on the individual components of your assay (e.g., the enzyme in an ELISA, the dye in a protein assay).

  • Serial dilutions: Analyze a dilution series of your sample containing this compound. Non-linear results may indicate interference.

Q5: Are there any general strategies to mitigate interference from this compound?

Yes, several strategies can be employed:

  • Sample Dilution: Diluting the sample can lower the concentration of this compound to a non-interfering level, although this may also dilute your analyte of interest.

  • Assay Buffer Optimization: Modifying the ionic strength or pH of the assay buffer can sometimes reduce non-specific interactions. The inclusion of non-ionic surfactants or blocking agents may also be beneficial.

  • Alternative Assays: If interference is persistent, consider using an assay with a different detection principle that is less susceptible to interference by cationic surfactants.

  • Sample Cleanup: For some applications, it may be possible to remove this compound from the sample before analysis, for example, through precipitation or dialysis.

Troubleshooting Guides

Enzyme-Linked Immunosorbent Assay (ELISA) Interference

Potential Problem: Inaccurate (falsely high or low) signal in the presence of this compound.

Potential Mechanisms of Interference:

  • Non-specific Binding: this compound can bind to the polystyrene plate surface, blocking the binding of the capture antibody or antigen, leading to a lower signal. Conversely, it could promote non-specific binding of detection antibodies, resulting in a higher background.

  • Protein Denaturation: this compound can alter the conformation of antibodies or the target antigen, affecting their binding affinity and leading to inaccurate quantification.

  • Disruption of Antibody-Antigen Interaction: The surfactant properties of this compound can interfere with the hydrophobic and electrostatic interactions necessary for antibody-antigen binding.

Troubleshooting Steps:

  • Run Plate Controls: Coat wells with your capture antibody and others with a non-specific protein (like BSA). Add this compound at the experimental concentration to see if it causes a background signal in the absence of the target antigen.

  • Optimize Blocking and Washing Steps: Increase the concentration or change the type of blocking agent (e.g., from BSA to non-fat dry milk). Increase the number and stringency of wash steps to remove non-specifically bound molecules.

  • Modify Assay Buffer: Consider adding a low concentration of a non-ionic surfactant (e.g., Tween-20) to the assay buffer to compete with this compound for non-specific binding sites. However, this must be carefully optimized as it can also disrupt specific interactions.

  • Consider an Alternative Assay Format: A competitive ELISA might be less prone to certain types of interference compared to a sandwich ELISA.

Protein Quantification Assay Interference

Potential Problem: Over or underestimation of protein concentration.

Potential Mechanisms of Interference:

  • Bradford Assay: Cationic surfactants like this compound can interact with the Coomassie dye, causing a spectral shift even in the absence of protein, leading to a falsely high protein concentration.[8][9][10]

  • BCA Assay: While generally more resistant to detergents than the Bradford assay, high concentrations of cationic surfactants can still interfere with the copper chelation reaction, potentially leading to inaccurate results.[11][12][13]

Troubleshooting Steps:

  • Assay Blank Control: Prepare a blank sample containing your assay buffer and this compound at the experimental concentration to measure its direct effect on the absorbance. Subtract this background from your sample readings.

  • Choose a Compatible Assay: The BCA assay is generally more compatible with surfactants than the Bradford assay.[11] Consider using a detergent-compatible protein assay formulation if available.

  • Sample Dilution: Dilute your sample to reduce the this compound concentration to a level that does not interfere, ensuring your protein concentration remains within the assay's linear range.

  • Protein Precipitation: Precipitate the protein from your sample (e.g., with trichloroacetic acid - TCA) to separate it from the interfering this compound. The protein pellet can then be resuspended in a compatible buffer for quantification.

Cell Viability and Cytotoxicity Assay (e.g., MTT) Interference

Potential Problem: Inaccurate assessment of cell viability.

Potential Mechanisms of Interference:

  • Direct Cytotoxicity: As a surfactant, this compound can disrupt cell membranes, leading to cell lysis and a decrease in viability that is not related to the experimental treatment.[4]

  • Mitochondrial Effects: Cationic surfactants can interfere with mitochondrial function, which is the basis of the MTT assay, potentially leading to an underestimation of cell viability.

  • Interaction with Assay Reagents: this compound could potentially interact with the MTT reagent or the formazan product, affecting the colorimetric readout.

Troubleshooting Steps:

  • This compound-only Control: Treat cells with this compound alone at the same concentration used in your experiment to determine its baseline cytotoxicity.

  • Time-course Experiment: Assess cell viability at different time points to distinguish between rapid, surfactant-induced cytotoxicity and the effects of your experimental compound.

  • Alternative Viability Assays: Use a viability assay with a different mechanism, such as a trypan blue exclusion assay (which measures membrane integrity) or a CyQUANT assay (which measures nucleic acid content), to confirm your results.

  • Microscopic Examination: Visually inspect the cells under a microscope for signs of membrane damage or lysis in the presence of this compound.

Reporter Gene Assay (e.g., Luciferase) Interference

Potential Problem: False positive or false negative results in reporter activity.

Potential Mechanisms of Interference:

  • Direct Enzyme Inhibition/Activation: this compound may directly interact with the reporter enzyme (e.g., luciferase), inhibiting its activity and leading to a false negative result. Conversely, some small molecules can stabilize luciferase, leading to an increased signal and a false positive.[7]

  • Cellular Stress and Off-Target Effects: As a surfactant, this compound can induce cellular stress responses that may non-specifically activate or inhibit the signaling pathway being studied.

  • Cytotoxicity: At higher concentrations, this compound-induced cytotoxicity will lead to a decrease in the reporter signal due to cell death.

Troubleshooting Steps:

  • Cell-free Enzyme Assay: Test the effect of this compound directly on the purified reporter enzyme (e.g., luciferase) in a cell-free system to check for direct inhibition or activation.

  • Use a Normalization Control: Co-transfect cells with a second, constitutively expressed reporter (e.g., Renilla luciferase for a firefly luciferase primary reporter) to normalize for changes in cell viability and general transcriptional activity.

  • Counterscreen with a Different Reporter: Use a different reporter gene under the control of the same promoter to see if the effect is specific to the reporter protein.

  • Assess Cytotoxicity: Concurrently run a cell viability assay to ensure that the observed changes in reporter activity are not due to cell death.

Data on Potential Interference of Cationic Surfactants

Assay TypePotential EffectPotential Interfering Concentration RangeMitigation Strategies
ELISA False Positive/Negative> 1 µMOptimize blocking/washing, modify buffer, use alternative format.
Bradford Assay False Positive> 10 µMUse BCA assay, dilute sample, protein precipitation.[8][10]
BCA Assay Potential Interference> 100 µMDilute sample, use detergent-compatible formulation.[11]
MTT Assay Decreased Signal (Cytotoxicity)> 1 µMRun this compound-only controls, use alternative viability assays.[3][4]
Luciferase Reporter Assay False Positive/Negative> 1 µMCell-free enzyme assay, use normalization control, counterscreen.[7]

Visualizing Potential Interference Mechanisms

The following diagrams illustrate the potential mechanisms by which this compound, as a cationic surfactant, may interfere with common laboratory assays.

ELISA_Interference cluster_assay ELISA Well Plate Polystyrene Plate Surface CaptureAb Capture Antibody Antigen Antigen DetectionAb Detection Antibody This compound This compound (Cationic Surfactant) This compound->Plate Non-specific binding This compound->CaptureAb Denaturation This compound->Antigen Denaturation

Caption: Potential interference mechanisms of this compound in an ELISA.

Protein_Assay_Interference cluster_bradford Bradford Assay cluster_bca BCA Assay Dye_B Coomassie Dye Protein_B Protein Dye_B->Protein_B Binding -> Signal Cu2 Cu(II) Protein_C Protein Protein_C->Cu2 Reduction Cu1 Cu(I) BCA BCA Reagent Cu1->BCA Chelation -> Signal This compound This compound This compound->Dye_B Direct Interaction (False Positive) This compound->Cu2 Interferes with Reduction/Chelation

Caption: Potential interference of this compound in protein assays.

Cell_Viability_Interference This compound This compound Membrane Cell Membrane This compound->Membrane Disruption Mitochondria Mitochondria This compound->Mitochondria Functional Interference Cell Living Cell Lysis Cell Lysis (False Negative) Membrane->Lysis MTT MTT Reagent Mitochondria->MTT Reduction Formazan Formazan (Signal) MTT->Formazan

Caption: Potential interference of this compound in an MTT cell viability assay.

Reporter_Gene_Interference This compound This compound Pathway Signaling Pathway This compound->Pathway Off-target effects (False +/-) Luciferase Luciferase Enzyme This compound->Luciferase Direct Inhibition (False Negative) Cell Transfected Cell ReporterGene Reporter Gene (e.g., Luciferase) Pathway->ReporterGene Activation ReporterGene->Luciferase Expression Signal Light Signal Luciferase->Signal

Caption: Potential interference of this compound in a luciferase reporter gene assay.

References

Best practices for long-term storage of Decamethoxin solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Decamethoxin Solutions

This technical support center provides guidance on the best practices for the long-term storage and handling of this compound solutions to ensure their stability and efficacy in research applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for long-term stability of this compound stock solutions?

For optimal long-term stability, it is recommended to store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to one month.[1] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the solution into smaller, single-use vials.

Q2: What solvents are suitable for preparing this compound solutions?

This compound is soluble in various solvents. For in vivo experiments, it is often prepared in a mixture of solvents to enhance solubility and bioavailability. Common solvent systems include 10% DMSO in 90% (20% SBE-β-CD in Saline) or 10% DMSO in 90% Corn Oil.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]

Q3: My this compound solution has developed a precipitate. What should I do?

If precipitation occurs during the preparation of a this compound solution, gentle heating and/or sonication can be used to aid dissolution.[1] If a previously clear solution develops a precipitate upon storage, it may indicate insolubility at that specific concentration and temperature, or potential degradation. It is advisable to visually inspect solutions for any particulate matter before use.

Q4: Are there any known incompatibilities for this compound solutions?

While specific incompatibility data for this compound is limited, as a general precaution, avoid strong oxidizing and reducing agents which can lead to chemical degradation.

Q5: How should I handle this compound?

This compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] Handling should be done in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for complete handling and safety information.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitation in solution - Poor solubility at the current concentration/temperature. - Solvent evaporation.- Gently warm and/or sonicate the solution to redissolve the precipitate.[1] - Ensure vials are tightly sealed to prevent solvent evaporation. - Consider preparing a more dilute solution.
Discoloration of the solution - Oxidation or other chemical degradation. - Contamination.- A slight yellowing may not indicate significant degradation, but a noticeable color change is a sign of potential instability. - If significant color change is observed, it is recommended to prepare a fresh solution. - Ensure high-purity solvents and clean labware are used to prevent contamination.
Inconsistent experimental results - Degradation of this compound solution. - Inaccurate concentration.- Prepare a fresh stock solution from solid this compound. - Aliquot stock solutions to minimize freeze-thaw cycles.[3] - Verify the concentration of the stock solution using an analytical method like HPLC.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Stock Solutions [1]

Storage Temperature Duration Recommendations
-80°CUp to 6 monthsRecommended for long-term storage.
-20°CUp to 1 monthSuitable for short-term storage.

Note: Publicly available quantitative data on the long-term stability of this compound solutions under various conditions is limited. The recommendations above are based on manufacturer guidelines. For critical applications, it is advised to perform your own stability studies.

Experimental Protocols

Protocol: Assessing the Stability of this compound Solutions using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for conducting a stability study of a this compound solution.

Objective: To determine the concentration of this compound over time under specific storage conditions.

Materials:

  • This compound solution

  • HPLC system with a suitable detector (e.g., UV)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (to be optimized based on the column and this compound properties)

  • Reference standard of this compound

  • Calibrated laboratory equipment (pipettes, volumetric flasks)

Methodology:

  • Initial Analysis (Time 0):

    • Prepare a fresh solution of this compound at the desired concentration.

    • Immediately analyze the solution by HPLC to determine the initial concentration. This will serve as the 100% reference point.

    • Perform a visual inspection for appearance, color, and clarity.[4][5]

    • Measure the initial pH of the solution.[4][5]

  • Storage:

    • Aliquot the remaining solution into several sealed vials appropriate for the intended storage conditions (e.g., -20°C, 4°C, room temperature).

    • Store the vials under the designated conditions, protected from light if the compound is light-sensitive.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve a vial from each storage condition.

    • Allow the solution to equilibrate to room temperature.

    • Analyze the solution by HPLC to determine the concentration of this compound.

    • Perform visual inspection and pH measurement at each time point.[4][5]

  • Data Analysis:

    • Compare the concentration of this compound at each time point to the initial concentration.

    • A solution is generally considered stable if the concentration remains above 90% of the initial concentration.[6][7]

    • Record any changes in appearance, color, or pH.

Visualizations

G cluster_storage Storage Conditions cluster_degradation Potential Degradation Pathways Stock Solution (-80°C) Stock Solution (-80°C) Working Solution (-20°C) Working Solution (-20°C) Stock Solution (-80°C)->Working Solution (-20°C) Aliquoting This compound This compound Working Solution (-20°C)->this compound Room Temperature Room Temperature Room Temperature->this compound Hydrolysis Hydrolysis This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Degradation Products Degradation Products Hydrolysis->Degradation Products Oxidation->Degradation Products

Caption: Conceptual diagram of potential degradation pathways for this compound.

G Start Start Prepare this compound Solution Prepare this compound Solution Start->Prepare this compound Solution Initial Analysis (T=0) Initial Analysis (T=0) Prepare this compound Solution->Initial Analysis (T=0) Store Aliquots at Different Conditions Store Aliquots at Different Conditions Initial Analysis (T=0)->Store Aliquots at Different Conditions Time Point Analysis Time Point Analysis Store Aliquots at Different Conditions->Time Point Analysis Compare to Initial Concentration Compare to Initial Concentration Time Point Analysis->Compare to Initial Concentration Stable? Stable? Compare to Initial Concentration->Stable? Continue Study Continue Study Stable?->Continue Study Yes End Study End Study Stable?->End Study No Continue Study->Time Point Analysis

Caption: Experimental workflow for a this compound stability study.

References

Minimizing batch-to-batch variability of Decamethoxin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Decamethoxin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing batch-to-batch variability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.

Troubleshooting Guides

This section provides systematic approaches to identify and resolve common issues that can lead to variability between different batches of this compound.

Issue 1: Inconsistent Antimicrobial Potency

Symptom: Observed variations in the Minimum Inhibitory Concentration (MIC) or bactericidal/fungicidal activity of different this compound batches against the same microbial strains.

Possible Causes & Troubleshooting Steps:

  • Purity of this compound Active Pharmaceutical Ingredient (API):

    • Cause: Presence of unreacted starting materials, intermediates, or side-reaction products from the synthesis process can dilute the active compound and potentially interfere with its antimicrobial activity.

    • Troubleshooting:

      • Perform purity analysis of each batch using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

      • Characterize and quantify any impurities.

      • If purity is below specification, review the synthesis and purification steps.

  • Degradation of this compound:

    • Cause: this compound may degrade under certain storage conditions (e.g., exposure to light, high temperatures, or humidity), leading to a decrease in the concentration of the active molecule.

    • Troubleshooting:

      • Conduct forced degradation studies to identify potential degradation products and pathways.

      • Analyze batches for the presence of these known degradants.

      • Ensure proper storage conditions are maintained and documented for all batches.

  • Variations in Formulation:

    • Cause: Inconsistencies in the concentration of this compound or excipients in the final formulation. As a cationic surfactant, its activity can be influenced by interactions with anionic components in the formulation.

    • Troubleshooting:

      • Validate the formulation process to ensure homogeneity.

      • Perform content uniformity testing on the final product.

      • Review the compatibility of all excipients with this compound.

Issue 2: Physical Property Variations (Solubility, Appearance)

Symptom: Different batches of this compound exhibit variations in solubility, color, or physical form (e.g., crystal structure).

Possible Causes & Troubleshooting Steps:

  • Polymorphism:

    • Cause: this compound may exist in different crystalline forms (polymorphs), each with unique physical properties, including solubility and stability.

    • Troubleshooting:

      • Characterize the solid-state properties of each batch using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

      • Control crystallization conditions (solvent, temperature, cooling rate) to ensure the desired polymorph is consistently produced.

  • Residual Solvents:

    • Cause: Inconsistent removal of solvents used during synthesis and purification can affect the physical properties and stability of the API.

    • Troubleshooting:

      • Use Gas Chromatography (GC) to quantify residual solvents in each batch.

      • Ensure the drying process is validated and consistently applied.

  • Hygroscopicity:

    • Cause: this compound may absorb moisture from the atmosphere, leading to changes in its physical state and potential degradation.

    • Troubleshooting:

      • Determine the hygroscopicity profile of this compound.

      • Control the humidity during manufacturing and packaging.

      • Use appropriate packaging with desiccants if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to control during this compound synthesis to ensure batch-to-batch consistency?

A1: To ensure consistency, it is crucial to tightly control the following parameters:

  • Reaction Temperature: Temperature fluctuations can lead to the formation of side products and affect reaction kinetics.

  • pH: The pH of the reaction mixture can influence the stability of reactants and the formation of impurities.

  • Purity of Starting Materials: The quality of raw materials directly impacts the purity of the final product. Implement rigorous testing of incoming materials.[1]

  • Stirring Speed: Inadequate mixing can lead to localized concentration gradients and incomplete reactions.

  • Crystallization Conditions: As mentioned in the troubleshooting guide, controlling solvent, temperature, and cooling rate is vital for consistent polymorphic form.

Q2: Which analytical techniques are recommended for routine quality control of this compound?

A2: A robust quality control program for this compound should include:

  • HPLC: For purity, assay, and quantification of related substances and degradation products.

  • GC: For analysis of residual solvents.

  • FTIR Spectroscopy: For identification and confirmation of the chemical structure.

  • Karl Fischer Titration: For determination of water content.

  • XRPD and DSC: For characterization of the solid-state form.

Q3: How can I establish acceptance criteria for impurities in this compound?

A3: Acceptance criteria for impurities should be established based on regulatory guidelines (e.g., ICH Q3A/B) and toxicological data. The process involves:

  • Identification: Characterize the structure of all impurities present at a certain threshold (e.g., >0.1%).

  • Qualification: For impurities present at levels higher than the identification threshold, toxicological studies may be required to qualify their safety.

  • Quantification: Develop and validate analytical methods to accurately measure the levels of each impurity in every batch.

Q4: What is the mechanism of action of this compound and how does it relate to its quality attributes?

A4: this compound is a cationic gemini surfactant that exerts its antimicrobial effect by modifying the permeability of the microbial cell membrane, which leads to cell destruction.[] The purity and structural integrity of the this compound molecule are directly linked to its ability to interact with and disrupt the cell membrane. The presence of impurities or degradation products could potentially reduce its surfactant properties and, consequently, its antimicrobial potency.

Data Presentation

Table 1: Example Quality Control Specifications for this compound API

ParameterMethodAcceptance Criteria
Appearance Visual InspectionWhite to off-white crystalline powder
Identification FTIRSpectrum corresponds to reference standard
Assay HPLC98.0% - 102.0%
Purity (Related Substances) HPLCIndividual Impurity: ≤ 0.15% Total Impurities: ≤ 0.5%
Water Content Karl Fischer Titration≤ 1.0%
Residual Solvents GCMeets ICH Q3C limits
Heavy Metals USP <232>Meets specified limits
Microbial Limits USP <61>/<62>Meets specified limits

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Purity and Assay

This protocol is based on methods developed for similar compounds and should be validated for this compound.

  • Instrumentation: HPLC with UV detector

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    20 30 70
    25 30 70
    30 70 30

    | 35 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.

Protocol 2: Forced Degradation Study
  • Objective: To identify potential degradation products and establish the stability-indicating nature of the analytical method.

  • Procedure: Expose this compound samples (in solid state and in solution) to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 105 °C for 48 hours.

    • Photolytic Degradation: Expose to UV light (254 nm) and visible light as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.

Visualizations

Troubleshooting_Workflow cluster_potency Inconsistent Potency cluster_physical Physical Property Variation start Batch-to-Batch Variability Observed issue_type Identify Type of Variability start->issue_type check_purity Check API Purity (HPLC) issue_type->check_purity Potency Issue check_polymorphism Characterize Solid State (XRPD, DSC) issue_type->check_polymorphism Physical Issue check_degradation Analyze for Degradants check_purity->check_degradation Purity OK check_formulation Verify Formulation & Content Uniformity check_degradation->check_formulation No Degradation remediate Identify Root Cause & Implement Corrective Actions check_formulation->remediate check_solvents Quantify Residual Solvents (GC) check_polymorphism->check_solvents Polymorph OK check_moisture Determine Water Content (Karl Fischer) check_solvents->check_moisture Solvents OK check_moisture->remediate Decamethoxin_MoA This compound This compound (Cationic Gemini Surfactant) Interaction Electrostatic Interaction & Hydrophobic Insertion This compound->Interaction Membrane Microbial Cell Membrane (Negatively Charged) Membrane->Interaction Disruption Membrane Permeability Increased Interaction->Disruption Lysis Cell Lysis & Death Disruption->Lysis

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Activity of Decamethoxin and Miramistin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antimicrobial properties of two prominent antiseptic agents: Decamethoxin and Miramistin. Both belong to the class of quaternary ammonium compounds (QACs) and are utilized for their broad-spectrum antimicrobial activity. This document synthesizes experimental data to offer a clear comparison of their efficacy, outlines the methodologies used in these assessments, and visualizes their mechanism of action and experimental workflows.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound and Miramistin has been evaluated against a variety of opportunistic pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values obtained from comparative studies. Lower MIC and MBC values indicate greater antimicrobial potency.

Table 1: Comparative Antimicrobial Activity of this compound (0.02%) and Miramistin (0.01%) against various bacterial strains. [1][2]

MicroorganismNumber of StrainsThis compound (0.02%)Miramistin (0.01%)
MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus1261.76 ± 0.123.40 ± 0.27
Enterococcus faecalis181.95 ± 0.153.91 ± 0.29
Escherichia coli899.38 ± 0.8418.75 ± 1.68
Enterobacter spp.3910.70 ± 0.9920.83 ± 1.86
Klebsiella pneumoniae128.33 ± 0.6716.67 ± 1.33
Acinetobacter baumannii244.17 ± 0.338.33 ± 0.67
Pseudomonas aeruginosa4814.58 ± 1.1729.17 ± 2.33
Proteus mirabilis2112.50 ± 1.0025.00 ± 2.00

Data from a comparative study by Nazarchuk OA, et al. (2019).[1][2]

Table 2: General Antimicrobial Spectrum and MIC Ranges for this compound and Miramistin from various studies.

AgentMicroorganismMIC Range (µg/mL)
This compound Staphylococcus aureus1.27 ± 0.25[3]
Streptococcus mitisSub-bacteriostatic concentration: 0.23 ± 0.3[4]
Miramistin Staphylococcus aureus8 - 30[5][6]
Escherichia coli32 - 125[5][6]
Pseudomonas aeruginosa500[5]
Candida spp.1.56 - 25[5]
Aspergillus spp.1.56 - 25[5]
Cryptococcus neoformans1.56 - 25[5]

Mechanism of Action

Both this compound and Miramistin are cationic surfactants that exert their antimicrobial effect primarily through the disruption of the microbial cell membrane.[7][8] The positively charged head of the molecule interacts with the negatively charged phospholipids in the bacterial cell membrane. This is followed by the insertion of the hydrophobic tail into the lipid bilayer, which leads to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[7][8]

G cluster_Antimicrobial Antimicrobial Molecule cluster_Membrane Bacterial Cell Membrane cluster_Interaction Mechanism of Action Antimicrobial This compound / Miramistin (Cationic Surfactant) Positive_Charge Positively Charged Head Antimicrobial->Positive_Charge Hydrophobic_Tail Hydrophobic Tail Antimicrobial->Hydrophobic_Tail Interaction Electrostatic Interaction Positive_Charge->Interaction attracts Insertion Insertion of Hydrophobic Tail Hydrophobic_Tail->Insertion Membrane Cell Membrane Phospholipids Negatively Charged Phospholipids Membrane->Phospholipids Membrane->Insertion Phospholipids->Interaction Interaction->Insertion Disruption Membrane Disruption Insertion->Disruption Lysis Cell Lysis Disruption->Lysis

Mechanism of action for this compound and Miramistin.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) is crucial for quantifying the antimicrobial activity of substances like this compound and Miramistin. The most common method cited in the referenced studies is the broth microdilution method.[9]

Broth Microdilution Method for MIC and MBC Determination
  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and Miramistin are prepared in a suitable solvent. A series of twofold serial dilutions are then made in a 96-well microtiter plate using a sterile broth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.

  • Inoculum Preparation: The test microorganism is cultured to the logarithmic growth phase. The culture is then suspended in a sterile saline solution, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A positive control well (broth with bacteria, no antimicrobial) and a negative control well (broth only) are included on each plate.

  • Incubation: The inoculated microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).

  • MIC Determination: After incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

  • MBC Determination: To determine the MBC, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth in the MIC test. This aliquot is then plated onto an antimicrobial-free agar medium. The plates are incubated for 18-24 hours. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Serial Dilutions of Antimicrobial Agent C Inoculate Microtiter Plate Wells with Bacteria A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate Plate (e.g., 37°C for 24h) C->D E Determine MIC: Lowest concentration with no visible growth D->E F Subculture from clear wells onto agar plates E->F G Incubate Agar Plates F->G H Determine MBC: Lowest concentration with no bacterial growth G->H

Experimental workflow for MIC and MBC determination.

Conclusion

The experimental data presented indicates that both this compound and Miramistin are effective antimicrobial agents against a range of Gram-positive and Gram-negative bacteria.[1] However, in a direct comparative study, 0.02% this compound demonstrated a higher antimicrobial effect, with lower MIC and MBC values against the tested opportunistic pathogens when compared to 0.01% Miramistin.[1][2] Both agents share a common mechanism of action typical of quaternary ammonium compounds, involving the disruption of the bacterial cell membrane. The choice between these antiseptics for a specific application may depend on the target microorganism, required potency, and concentration of the formulation. Further research with a broader range of microorganisms under standardized conditions would be beneficial for a more comprehensive comparison.

References

Validating the Anti-Biofilm Properties of Decamethoxin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimicrobial research, the challenge of bacterial biofilms persists as a significant hurdle in both clinical and industrial settings. Biofilms, structured communities of bacteria encased in a self-produced polymeric matrix, exhibit notoriously high resistance to conventional antibiotics. This guide provides a comparative analysis of the anti-biofilm properties of Decamethoxin, a quaternary ammonium compound, against other established anti-biofilm agents. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to facilitate informed decisions in the pursuit of novel anti-biofilm strategies.

Comparative Analysis of Anti-Biofilm Activity

This compound has demonstrated notable efficacy in inhibiting biofilm formation and reducing bacterial adhesion. The following tables summarize the quantitative data available for this compound and a common comparator, Chlorhexidine.

Table 1: Quantitative Anti-Biofilm and Anti-Adhesion Effects

CompoundMicroorganismAssayConcentrationObserved Effect
This compound Streptococcus mitisChristensen's Method0.23 ± 0.3 µg/mL2.3-fold decrease in optical density of biofilm[1]
Streptococcus mitisBrillis Method0.23 ± 0.3 µg/mL1.3-fold decrease in microbial adhesion index[1]
Staphylococcus aureusChristensen's Method1/4 of MBCInhibition of biofilm formation
Chlorhexidine Streptococcus mitisBrillis Method0.90 ± 0.6 µg/mL1.2-fold increase in microbial adhesion index[1]
Multi-drug resistant strainsBiofilm Viability AssayVarious83.8% ± 9.8% mean inhibition of biofilm metabolism

Table 2: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)

CompoundMicroorganismMIC (µg/mL)MBC (µg/mL)
This compound Staphylococcus aureus 209 (pH 7.2)< 0.120.24[2]
Staphylococcus aureus 209 (pH 6.0)> 0.971.95[2]
Chlorhexidine Methicillin-resistant S. aureus--

Note: MBIC (Minimum Biofilm Inhibitory Concentration) and MBEC (Minimum Biofilm Eradication Concentration) data for this compound were not available in the searched literature. Further research is required to establish these critical parameters.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Christensen's Microtiter Plate Method for Biofilm Quantification

This method is a standard in vitro assay to quantify the formation of biofilms.

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into a suitable liquid growth medium (e.g., Tryptic Soy Broth). Incubate overnight at 37°C with agitation.

  • Inoculum Preparation: Dilute the overnight culture in fresh growth medium to a standardized optical density (e.g., OD600 of 0.1).

  • Biofilm Formation: Dispense 200 µL of the diluted bacterial suspension into the wells of a 96-well flat-bottom microtiter plate. To test the effect of an anti-biofilm agent, add various concentrations of the compound to the wells. Include control wells with bacteria and no compound, and blank wells with sterile medium only.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: Carefully aspirate the planktonic bacteria from each well. Gently wash the wells twice with 200 µL of phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water to remove excess stain.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet bound to the biofilm.

  • Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom microtiter plate and measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Brillis Method for Bacterial Adhesion

This method assesses the ability of bacteria to adhere to erythrocytes, serving as a model for adhesion to host cells.

  • Preparation of Erythrocytes: Obtain fresh human erythrocytes (blood group O, Rh+) and wash them three times in PBS by centrifugation. Resuspend the erythrocytes in PBS to a concentration of 1x10^8 cells/mL.

  • Bacterial Suspension: Prepare a suspension of the test bacteria in PBS from an overnight culture.

  • Adhesion Assay: On a clean glass slide, mix one drop of the bacterial suspension with one drop of the erythrocyte suspension.

  • Incubation: Place the slide in a humid chamber and incubate at 37°C for 30 minutes.

  • Fixation and Staining: After incubation, air-dry the slide, fix the cells with methanol for 10 minutes, and then stain with a suitable bacteriological stain (e.g., Giemsa or Gram stain).

  • Microscopic Examination: Examine the slide under a light microscope.

  • Calculation of Microbial Adhesion Index (MAI): The MAI is calculated as the average number of bacterial cells adhered to one erythrocyte in a random sampling of 100 erythrocytes. The percentage of erythrocytes with adhered bacteria is also determined.

Mechanism of Action and Signaling Pathways

This compound, as a quaternary ammonium compound, is understood to exert its anti-biofilm effects through a multi-faceted mechanism. A primary mode of action is the disruption of bacterial cell membranes, leading to leakage of intracellular components and ultimately cell death. Furthermore, at sub-lethal concentrations, this compound can interfere with the initial stages of biofilm formation by altering bacterial surface properties and inhibiting adhesion to surfaces.

A crucial aspect of biofilm formation is quorum sensing (QS), a cell-to-cell communication system that allows bacteria to coordinate gene expression in a population-density-dependent manner. Many QACs are known to inhibit QS signaling pathways, thereby preventing the expression of genes responsible for biofilm maturation and virulence factor production. While the specific signaling pathway targeted by this compound has not been definitively elucidated in the available literature, a general model of QS inhibition by QACs can be proposed.

G cluster_bacterium Bacterial Cell cluster_extracellular Extracellular Environment cluster_action This compound Action Signal_Synthesis Signal Molecule Synthesis Signal_Export Signal Export Signal_Synthesis->Signal_Export Autoinducers Autoinducers Autoinducers Signal_Export->Autoinducers Receptor Receptor Binding Gene_Expression Biofilm Gene Expression Receptor->Gene_Expression Biofilm_Formation Biofilm Formation Gene_Expression->Biofilm_Formation Autoinducers->Receptor This compound This compound This compound->Signal_Synthesis Inhibits This compound->Receptor Blocks

Caption: Proposed mechanism of this compound's anti-biofilm action via quorum sensing inhibition.

G cluster_workflow Experimental Workflow: Biofilm Inhibition Assay A Prepare Bacterial Inoculum B Dispense into 96-well Plate A->B C Add this compound & Controls B->C D Incubate (24-48h) C->D E Wash to Remove Planktonic Cells D->E F Stain with Crystal Violet E->F G Wash to Remove Excess Stain F->G H Solubilize Stain G->H I Measure Absorbance H->I

Caption: Workflow for the Christensen's microtiter plate biofilm inhibition assay.

Conclusion

The available evidence suggests that this compound is a promising agent for combating bacterial biofilms, particularly those formed by Gram-positive bacteria such as Streptococcus mitis and Staphylococcus aureus. Its ability to inhibit both biofilm formation and bacterial adhesion at low concentrations highlights its potential utility. However, a comprehensive understanding of its efficacy requires further investigation, including the determination of MBIC and MBEC values against a broader spectrum of clinically relevant microorganisms and direct comparative studies against a wider range of standard anti-biofilm agents. Elucidation of the specific molecular targets of this compound within bacterial signaling pathways will be crucial for its rational development as a therapeutic agent.

References

Decamethoxin's Virucidal Activity: A Comparative Analysis of In Vitro and In Silico Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of recent in vitro and in silico research highlights the virucidal potential of Decamethoxin, particularly against coronaviruses. This guide provides a comparative analysis of this compound's efficacy alongside two other common antiseptics, Chlorhexidine and Benzalkonium Chloride, offering researchers, scientists, and drug development professionals a data-driven overview of their respective virucidal activities.

In Vitro Virucidal Efficacy: A Quantitative Comparison

The virucidal activity of an agent is its ability to deactivate or destroy viruses. In vitro studies are crucial for quantifying this activity, typically by exposing a known concentration of a virus to the compound for a specific duration and then measuring the reduction in viral infectivity. The following tables summarize the quantitative data from various studies on this compound, Chlorhexidine, and Benzalkonium Chloride against coronaviruses.

Table 1: In Vitro Virucidal Activity of this compound against Coronavirus

Virus StrainCell LineConcentrationExposure TimeVirucidal Effect
Infectious Bronchitis Virus (IBV) H120 (SARS-CoV-2 model)BHK-21100 µg/mL30 secondsComplete inactivation[1]
Infectious Bronchitis Virus (IBV) H120 (SARS-CoV-2 model)BHK-21100 µg/mL10 seconds33-36% inactivation[1]

Table 2: In Vitro Virucidal Activity of Chlorhexidine against Coronaviruses

Virus StrainConcentrationExposure TimeVirucidal Effect
SARS-CoV-20.2%30 secondsSignificant reduction in salivary viral load[2]
SARS-CoV-20.12%Not specifiedEffective against SARS-CoV-2
Various CoronavirusesNot specifiedNot specifiedConsidered less effective than alcohol-based disinfectants in some studies

Table 3: In Vitro Virucidal Activity of Benzalkonium Chloride against Coronaviruses

Virus StrainConcentrationExposure TimeVirucidal Effect (Log Reduction)
SARS-CoV-20.05% - 0.4%5-10 minutes90-100% inactivation
SARS-CoV-20.1%5 minutesComplete inactivation
SARS-CoV-20.089% and 0.1%30 seconds≥4.0 log10 reduction
SARS-CoV0.5%Not specified>4 reduction factor

In Silico Analysis: Molecular Docking against SARS-CoV-2 Main Protease

In silico studies, particularly molecular docking, provide insights into the potential mechanisms of antiviral activity by predicting how a compound might bind to and inhibit key viral proteins. The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication and a primary target for antiviral drugs. The binding energy is a key metric from these studies, with a more negative value indicating a stronger and more stable interaction between the compound and the viral protein.

Table 4: In Silico Molecular Docking Data against SARS-CoV-2 Main Protease (Mpro)

CompoundBinding Energy (kcal/mol)Key Amino Acid Interactions
This compound -8.4ASN142, GLY143, CYS145, HIS164, GLU166
Chlorhexidine -7.23GLU166, THR190, MET49, TYR54, LEU141, SER144, LEU167, GLY170, ASP187, ALA191
Benzalkonium Chloride -5.5Not explicitly detailed in the reviewed literature.

Experimental Protocols

To ensure a thorough understanding of the presented data, the following sections detail the generalized methodologies for the key experiments cited.

In Vitro Virucidal Suspension Assay Protocol

This protocol outlines the general steps for determining the virucidal efficacy of a disinfectant in a suspension test.

  • Virus Preparation: A high-titer stock of the target virus (e.g., SARS-CoV-2 or a surrogate) is prepared and quantified, typically as Tissue Culture Infectious Dose 50 (TCID50) or Plaque Forming Units (PFU) per mL.

  • Cell Culture Preparation: A suitable host cell line (e.g., Vero E6 for SARS-CoV-2, BHK-21 for IBV) is cultured to form a confluent monolayer in multi-well plates.

  • Test Substance Preparation: The disinfectant (this compound, Chlorhexidine, or Benzalkonium Chloride) is prepared at the desired test concentration.

  • Virucidal Test:

    • The virus suspension is mixed with the disinfectant solution at a defined ratio.

    • The mixture is incubated for a specific contact time (e.g., 15 seconds, 30 seconds, 1 minute, 5 minutes) at a controlled temperature.

  • Neutralization: Immediately following the contact time, the disinfectant's activity is stopped by adding a neutralizing agent or by dilution to prevent further virucidal action and to eliminate cytotoxicity to the host cells.

  • Infection of Host Cells: The neutralized virus-disinfectant mixture is serially diluted and added to the prepared host cell monolayers.

  • Incubation and Observation: The infected cell cultures are incubated for several days, and the cytopathic effect (CPE), or virus-induced damage to the cells, is observed and recorded.

  • Quantification of Viral Titer: The viral titer is calculated using methods such as the Spearman-Kärber formula to determine the TCID50/mL. The log reduction in viral titer is then calculated by comparing the titer of the treated virus to that of an untreated virus control.

In Silico Molecular Docking Protocol

This protocol describes the general workflow for performing molecular docking studies to predict the interaction between a small molecule and a viral protein.

  • Target Protein Preparation:

    • The three-dimensional crystal structure of the target protein (e.g., SARS-CoV-2 main protease, PDB ID: 6LU7) is obtained from a protein database like the Protein Data Bank (PDB).

    • The protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation:

    • The 2D or 3D structure of the ligand (this compound, Chlorhexidine, or Benzalkonium Chloride) is created using chemical drawing software.

    • The ligand's geometry is optimized to its lowest energy conformation.

  • Docking Simulation:

    • A docking software (e.g., AutoDock Vina, Schrödinger Maestro) is used to predict the binding pose and affinity of the ligand within the active site of the target protein.

    • The software explores various conformations and orientations of the ligand within the defined binding pocket.

  • Analysis of Results:

    • The docking results are analyzed to identify the most favorable binding pose based on the calculated binding energy (in kcal/mol).

    • The interactions between the ligand and the amino acid residues of the protein's active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.

Visualizing the Pathways and Workflows

To further elucidate the processes described, the following diagrams have been generated using the Graphviz DOT language.

InVitro_Virucidal_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Virus_Stock Virus Stock Preparation Mixing Mix Virus & Disinfectant Virus_Stock->Mixing Cell_Culture Host Cell Culture Infection Infect Host Cells Cell_Culture->Infection Disinfectant_Prep Disinfectant Preparation Disinfectant_Prep->Mixing Incubation Incubate for Contact Time Mixing->Incubation Neutralization Neutralize Disinfectant Incubation->Neutralization Neutralization->Infection Observation Observe for Cytopathic Effect Infection->Observation Quantification Quantify Viral Titer Observation->Quantification Log_Reduction Calculate Log Reduction Quantification->Log_Reduction

Caption: Workflow of an in vitro virucidal suspension assay.

InSilico_Molecular_Docking_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Protein_Prep Target Protein Preparation Docking Molecular Docking Protein_Prep->Docking Ligand_Prep Ligand Preparation Ligand_Prep->Docking Binding_Energy Calculate Binding Energy Docking->Binding_Energy Interaction_Analysis Analyze Amino Acid Interactions Binding_Energy->Interaction_Analysis

Caption: Workflow of an in silico molecular docking study.

Decamethoxin_Interaction_Pathway cluster_interactions Key Amino Acid Interactions This compound This compound Mpro SARS-CoV-2 Main Protease (Mpro) This compound->Mpro Binds to Active Site ASN142 ASN142 Mpro->ASN142 GLY143 GLY143 Mpro->GLY143 CYS145 CYS145 Mpro->CYS145 HIS164 HIS164 Mpro->HIS164 GLU166 GLU166 Mpro->GLU166

Caption: this compound's interaction with SARS-CoV-2 Mpro.

References

A Comparative Analysis of the Bactericidal Efficacy of Decamethoxin and Other Quaternary Ammonium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bactericidal effects of Decamethoxin and other widely used quaternary ammonium compounds (QACs), including benzalkonium chloride, cetylpyridinium chloride, and didecyldimethylammonium chloride. This document synthesizes available experimental data to offer an objective overview of their performance, supported by detailed methodologies for key experiments.

Executive Summary

Quaternary ammonium compounds are a class of cationic surfactants extensively utilized for their disinfectant and antiseptic properties. Their broad-spectrum antimicrobial activity makes them crucial components in various pharmaceutical, industrial, and consumer products. This guide focuses on a comparative evaluation of this compound against other prominent QACs. The primary mechanism of action for these compounds involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and eventual cell death. While all QACs share this general mechanism, variations in their chemical structures can influence their efficacy against different types of microorganisms.

The following sections present a detailed comparison of the bactericidal activity of these compounds, supported by quantitative data from various studies. It is important to note that a direct comparison is challenging due to variations in experimental protocols across different research efforts. Therefore, the data presented should be interpreted with consideration of the specific conditions under which it was generated.

Data Presentation: Bactericidal Activity of Quaternary Ammonium Compounds

The bactericidal efficacy of antimicrobial agents is commonly quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. The tables below summarize the available MIC and MBC values for this compound and other selected QACs against various bacterial strains.

Table 1: Minimum Inhibitory and Bactericidal Concentrations (µg/mL) of this compound against various bacteria.

BacteriumMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureus0.25-3.80Not Specified[1]
Streptococcus mitis~0.92 (calculated from sub-bacteriostatic concentration)Not Specified[2]
Burkholderia spp.Not SpecifiedEffective at 0.02% solution[3]
Pseudomonas aeruginosaNot SpecifiedEffective at 0.02% solution[3]

Table 2: Minimum Inhibitory and Bactericidal Concentrations (µg/mL) of Benzalkonium Chloride against various bacteria.

BacteriumMIC (µg/mL)MBC (µg/mL)Reference
Listeria monocytogenes0.25-20.000.50-20.00[4]
Staphylococcus aureusNot SpecifiedAll strains killed within 20 seconds[5]
Listeria monocytogenes3035[6]
Bacillus cereus140160[6]

Table 3: Minimum Inhibitory and Bactericidal Concentrations (µg/mL) of Cetylpyridinium Chloride against various bacteria.

BacteriumMIC (µg/mL)MBC (µg/mL)Reference
Streptococcus mutans>3 log reductionNot Specified[7]
Actinomyces viscosusSignificant reductionNot Specified[7]
Escherichia coli8-512Not Specified[8]
Streptococcus mutans1632[9]
Actinomyces naeslundii1632[9]
Enterococcus faecalis1632[9]

Table 4: Minimum Inhibitory and Bactericidal Concentrations (µg/mL) of Didecyldimethylammonium Chloride against various bacteria.

BacteriumMIC (µg/mL)MBC (µg/mL)Reference
Escherichia coli0.5-3.00Not Specified[10]
Bacillus cereus0.05-1.50Not Specified[10]
Staphylococcus aureus0.59Not Specified[11]
Escherichia coli1.3Not Specified[12]
Bacillus cereusNot Specified3200[5]
Escherichia coliNot Specified400-800[5]

Experimental Protocols

The determination of MIC and MBC values is crucial for assessing the bactericidal efficacy of antimicrobial compounds. While specific parameters may vary, the general methodologies are outlined below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is typically determined using broth microdilution or agar dilution methods.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared, usually to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Antimicrobial Agent: The quaternary ammonium compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Observation: The MIC is recorded as the lowest concentration of the antimicrobial agent at which no visible bacterial growth is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a subsequent step after the MIC assay.

  • Subculturing: Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an agar medium that does not contain the antimicrobial agent.

  • Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving bacteria.

  • Enumeration: The number of viable colonies is counted.

  • Calculation: The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[10]

Mandatory Visualization

Experimental Workflow for Determining Bactericidal Activity

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination bacterial_culture Bacterial Culture (e.g., Staphylococcus aureus) inoculum_prep Inoculum Preparation (Standardized to ~5x10^5 CFU/mL) bacterial_culture->inoculum_prep inoculation Inoculation of Microtiter Plate inoculum_prep->inoculation qac_solution QAC Stock Solution (e.g., this compound) serial_dilution Serial Dilution of QAC qac_solution->serial_dilution serial_dilution->inoculation incubation_mic Incubation (18-24h at 37°C) inoculation->incubation_mic read_mic Visual Inspection for Growth (MIC) incubation_mic->read_mic subculture Subculture from Clear Wells onto Agar read_mic->subculture incubation_mbc Incubation (24-48h at 37°C) subculture->incubation_mbc colony_count Colony Counting (CFU/mL) incubation_mbc->colony_count determine_mbc Determine MBC (≥99.9% killing) colony_count->determine_mbc

Caption: General experimental workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of quaternary ammonium compounds.

General Mechanism of Action of Quaternary Ammonium Compounds

qac_mechanism cluster_membrane Cell Membrane Interaction qac Quaternary Ammonium Compound (QAC) adsorption Adsorption to Cell Surface qac->adsorption Electrostatic Interaction bacterial_cell Bacterial Cell bacterial_cell->adsorption membrane_disruption Disruption of Cytoplasmic Membrane adsorption->membrane_disruption Hydrophobic Interaction leakage Leakage of Intracellular Components (Ions, ATP, etc.) membrane_disruption->leakage cell_lysis Cell Lysis and Death leakage->cell_lysis

Caption: Simplified diagram illustrating the general mechanism of bactericidal action for quaternary ammonium compounds.

Conclusion

The presented data indicates that this compound exhibits significant bactericidal activity against a range of bacteria, comparable to other commonly used quaternary ammonium compounds. However, a definitive ranking of these compounds is challenging due to the lack of standardized, head-to-head comparative studies. The effectiveness of any QAC is dependent on its concentration, the specific microbial species, and the experimental conditions.

For researchers and drug development professionals, this guide highlights the importance of conducting direct comparative studies under consistent and well-defined experimental protocols to accurately assess the relative efficacy of different QACs. Future research should focus on establishing standardized methodologies for these comparisons to facilitate the development of more effective and targeted antimicrobial agents.

References

Decamethoxin: A Potent Antiseptic Against Antibiotic-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Efficacy and Mechanisms

The rise of antibiotic-resistant bacteria poses a significant threat to global health. In the quest for effective alternatives, antiseptics like decamethoxin are gaining attention for their potent antimicrobial properties. This guide provides a comparative analysis of this compound's efficacy against key antibiotic-resistant bacterial strains, supported by available experimental data.

Comparative Efficacy Against Staphylococcus aureus

This compound has demonstrated significant efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA). Studies have shown its potent activity, although prolonged exposure can lead to the development of resistance.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus Strains

Bacterial StrainInitial MIC (µg/mL)MIC after 35 Passages (µg/mL)Fold Increase in Resistance
S. aureus ATCC 259230.25832
S. aureus 2531 (clinical isolate)3.8030.408
S. epidermidis 5736 (clinical isolate)1.9030.4016

Data sourced from a study on the antibacterial properties of this compound. The study highlights that while initially very effective, resistance to this compound can be induced in staphylococci through repeated exposure in vitro.[1]

For comparison, below are typical MIC ranges for vancomycin and linezolid against MRSA and vancomycin-resistant enterococci (VRE). It is crucial to note that these values are not from direct head-to-head comparative studies with this compound and are provided for general reference.

Table 2: Reference MIC Values for Vancomycin and Linezolid

AntibioticBacterial StrainTypical MIC50/MIC90 (µg/mL)
VancomycinMRSA1/2
LinezolidMRSA1/2
LinezolidVRE1-2/2

MIC50/MIC90 represents the MIC required to inhibit 50% and 90% of the tested isolates, respectively. Data is compiled from various in vitro studies.[2][3]

Efficacy Against Other Pathogens

This compound has also shown a high degree of antimicrobial activity against a range of Gram-positive and Gram-negative opportunistic pathogens, with studies indicating its superiority over other antiseptics like miramistin.[4] Furthermore, its effectiveness has been noted against clinical strains of Enterococcus spp.[4]

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and validation of efficacy data. Below are standardized methodologies for determining Minimum Inhibitory Concentration (MIC) and for conducting Time-Kill Kinetic Assays, based on established guidelines and practices in microbiology.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of this compound at a high concentration in a suitable solvent.
  • Bacterial Culture: Prepare a fresh overnight culture of the test bacterium on an appropriate agar medium.
  • Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.
  • 96-Well Microtiter Plate: Sterile, U-bottomed plates are recommended.

2. Inoculum Preparation:

  • From the fresh culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Dispense the growth medium into all wells of the 96-well plate.
  • Create a serial two-fold dilution of the this compound stock solution across the wells of the plate.
  • Inoculate each well with the prepared bacterial suspension.
  • Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
  • Incubate the plate at 35-37°C for 16-20 hours.

4. Interpretation of Results:

  • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacterium.

Time-Kill Kinetic Assay

This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

1. Preparation:

  • Prepare a standardized bacterial inoculum in the logarithmic phase of growth (approximately 5 x 105 to 1 x 106 CFU/mL) in a suitable broth medium.
  • Prepare test tubes with the antimicrobial agent at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control tube without the antimicrobial.

2. Assay Procedure:

  • Inoculate all tubes with the bacterial suspension.
  • Incubate the tubes at 37°C with shaking.
  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
  • Perform serial dilutions of the aliquots in sterile saline and plate them onto appropriate agar plates.
  • Incubate the plates for 18-24 hours.

3. Data Analysis:

  • Count the number of colonies on each plate to determine the CFU/mL at each time point.
  • Plot the log10 CFU/mL against time for each concentration of the antimicrobial agent. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[5]

Mechanism of Action

This compound's primary mechanism of action is the disruption of the bacterial cell membrane's integrity. As a quaternary ammonium compound, it interacts with the negatively charged components of the bacterial cell wall and membrane, leading to increased permeability and leakage of intracellular components, ultimately resulting in cell death.

Visualizations

Experimental Workflow for Efficacy Testing

G cluster_prep Preparation cluster_mic MIC Assay cluster_timekill Time-Kill Assay prep_bact Prepare Bacterial Inoculum (0.5 McFarland) mic_inoculate Inoculate with Bacterial Suspension prep_bact->mic_inoculate tk_inoculate Inoculate Tubes prep_bact->tk_inoculate prep_anti Prepare this compound Stock Solution mic_dilute Serial Dilution in 96-Well Plate prep_anti->mic_dilute mic_dilute->mic_inoculate mic_incubate Incubate (16-20h, 37°C) mic_inoculate->mic_incubate mic_read Read MIC Value mic_incubate->mic_read tk_setup Setup Tubes with This compound at xMIC mic_read->tk_setup Determine Concentrations tk_setup->tk_inoculate tk_sample Sample at Time Points (0, 2, 4, 8, 24h) tk_inoculate->tk_sample tk_plate Plate Serial Dilutions tk_sample->tk_plate tk_count Count CFU/mL tk_plate->tk_count tk_plot Plot Time-Kill Curve tk_count->tk_plot

Caption: Workflow for assessing the antimicrobial efficacy of this compound.

Mechanism of Action of this compound

G cluster_membrane Bacterial Cell cell_wall Cell Wall cell_membrane Cytoplasmic Membrane (Phospholipid Bilayer) cytoplasm Cytoplasm (Ions, Metabolites, Nucleic Acids) This compound This compound (Cationic Molecule) disruption Membrane Disruption This compound->disruption Binds to and Destabilizes disruption->cell_membrane leakage Leakage of Intracellular Components disruption->leakage death Bacterial Cell Death leakage->death

Caption: this compound's mechanism of action on the bacterial cell membrane.

References

Decamethoxin's Effect on Nuclear DNA Fragmentation: A Comparative Analysis with Other Antiseptics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of decamethoxin and other common antiseptics—chlorhexidine, povidone-iodine, and benzalkonium chloride—on nuclear DNA fragmentation in eukaryotic cells. The information is supported by experimental data to assist in the evaluation of their cytotoxic profiles.

Quantitative Comparison of Antiseptic-Induced DNA Fragmentation

The following table summarizes the quantitative effects of various antiseptics on nuclear DNA fragmentation, as determined by different experimental assays. It is important to note that direct comparison of absolute values across different studies, cell types, and methodologies should be approached with caution.

AntisepticConcentration(s)Cell TypeAssayKey Quantitative Finding(s)Reference(s)
This compound 0.02%Rat Corneal Epithelial CellsFlow Cytometry (Apoptosis Assay)Low increase of apoptosis (0.68%) after two-week daily instillation.[1][2][3]
Miramistin 0.01%Rat Corneal Epithelial CellsFlow Cytometry (Apoptosis Assay)Significant increase in nuclear DNA fragmentation after two-week daily instillation (quantitative value not specified).[1][2][3]
Chlorhexidine 0.02% and 0.2%Human Gingival Fibroblasts (HGF)Apoptotic Index (Microscopy)Apoptotic Index increased with higher concentrations and longer exposure (e.g., at 0.2% for 3 min, AI was ~15%). Shifts from apoptosis to necrosis at higher concentrations.[4][5][6]
Povidone-Iodine 1.25% - 5% (solution)Chinese Hamster Ovary (CHO-K1) cellsComet AssayNot genotoxic; did not induce DNA damage detectable by the comet assay. However, other studies suggest it can alter DNA.[3][7][8][9]
Benzalkonium Chloride 0.00005% - 0.001%Human Corneal Epithelial Cells (HCEs)γH2AX Foci ImmunofluorescenceDose-dependent increase in DNA double-strand breaks. Percentage of γH2AX foci-positive cells increased from 22.9% (control) to 76.87% (at 0.001% BAC).[10][11][12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.

Detailed Protocol:

  • Cell Preparation: Harvest and resuspend cells in ice-cold PBS to a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation: Coat microscope slides with 1% normal melting point agarose and allow to dry.

  • Embedding: Mix cell suspension with 0.5% low melting point agarose at 37°C and pipette onto the coated slide. Cover with a coverslip and solidify on ice.

  • Lysis: Immerse slides in a lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.

  • Alkaline Unwinding: Place slides in an electrophoresis tank with alkaline buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to unwind the DNA.

  • Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

  • Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5) and stain with a fluorescent DNA dye (e.g., SYBR Green, ethidium bromide).

  • Visualization and Analysis: Visualize comets using a fluorescence microscope. Quantify DNA damage using image analysis software to measure parameters such as tail length, tail intensity, and tail moment.

TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) via Flow Cytometry

The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. These labeled nucleotides can then be detected by flow cytometry.

Detailed Protocol:

  • Cell Preparation: Harvest and wash cells with PBS.

  • Fixation: Fix cells in 1-4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

  • Permeabilization: Permeabilize cells with 0.1-0.25% Triton X-100 or 70% ethanol for 2-5 minutes on ice.

  • Labeling Reaction: Wash cells and resuspend in a labeling solution containing TdT enzyme and fluorescently labeled dUTP (e.g., BrdUTP followed by an anti-BrdU-FITC antibody). Incubate for 60 minutes at 37°C in the dark.

  • Washing: Stop the reaction and wash the cells with a rinse buffer.

  • Flow Cytometry Analysis: Resuspend cells in a suitable buffer for flow cytometry. Analyze the fluorescence intensity of the cell population. An increase in fluorescence indicates a higher degree of DNA fragmentation.

γH2AX Foci Immunofluorescence Assay

This assay specifically detects DNA double-strand breaks (DSBs).

Principle: The histone variant H2AX is rapidly phosphorylated at serine 139 (becoming γH2AX) at the sites of DSBs. This phosphorylated histone can be detected using a specific primary antibody and a fluorescently labeled secondary antibody, appearing as distinct foci within the nucleus.

Detailed Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the antiseptic for the desired time.

  • Fixation: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against γH2AX overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with a DNA dye like DAPI. Mount the coverslips on microscope slides.

  • Visualization and Quantification: Visualize the cells using a fluorescence microscope. Count the number of γH2AX foci per nucleus. An increase in the number of foci indicates an increase in DSBs.

Signaling Pathways and Mechanisms of Action

The induction of nuclear DNA fragmentation by antiseptics can occur through various cellular signaling pathways.

Experimental Workflow for Assessing DNA Fragmentation

The following diagram illustrates a general workflow for investigating antiseptic-induced DNA fragmentation.

G cluster_prep Cell Culture and Treatment cluster_assays DNA Fragmentation Assays cluster_analysis Data Acquisition and Analysis cell_culture Cell Culture antiseptic_treatment Antiseptic Treatment (this compound, Chlorhexidine, etc.) cell_culture->antiseptic_treatment comet_assay Comet Assay (Single & Double Strand Breaks) antiseptic_treatment->comet_assay tunel_assay TUNEL Assay (Apoptotic DNA Fragmentation) antiseptic_treatment->tunel_assay gH2AX_assay γH2AX Foci Assay (Double Strand Breaks) antiseptic_treatment->gH2AX_assay microscopy Fluorescence Microscopy comet_assay->microscopy flow_cytometry Flow Cytometry tunel_assay->flow_cytometry gH2AX_assay->microscopy image_analysis Image Analysis Software microscopy->image_analysis quantification Quantification of DNA Damage flow_cytometry->quantification image_analysis->quantification

Caption: General experimental workflow for assessing antiseptic-induced DNA fragmentation.

Chlorhexidine-Induced Apoptosis via Endoplasmic Reticulum Stress

Chlorhexidine has been shown to induce apoptosis through pathways involving endoplasmic reticulum (ER) stress.[4][13]

G CHX Chlorhexidine ER_Stress Endoplasmic Reticulum (ER) Stress (Protein Misfolding) CHX->ER_Stress UPR Unfolded Protein Response (UPR) (e.g., GRP78 activation) ER_Stress->UPR CHOP CHOP Activation UPR->CHOP Bcl2 Bcl-2 Family Regulation (e.g., ↓Bcl-2, ↑Bax) CHOP->Bcl2 Mitochondria Mitochondrial Dysfunction Bcl2->Mitochondria Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Mitochondria->Caspase_Activation Apoptosis Apoptosis & DNA Fragmentation Caspase_Activation->Apoptosis G BAC Benzalkonium Chloride Cellular_Stress Diverse Cellular Stressors (e.g., Oxidative Stress) BAC->Cellular_Stress ISR Integrated Stress Response (ISR) Activation Cellular_Stress->ISR ATF4 ATF4 Upregulation ISR->ATF4 Gene_Expression Altered Gene Expression (Pro-apoptotic genes) ATF4->Gene_Expression Apoptosis Apoptosis & DNA Fragmentation Gene_Expression->Apoptosis G PVP_I Povidone-Iodine Free_Iodine Release of Free Iodine (I₂) PVP_I->Free_Iodine Oxidation Oxidation of Biomolecules Free_Iodine->Oxidation Proteins Proteins Oxidation->Proteins Nucleotides Nucleotides (DNA/RNA) Oxidation->Nucleotides Fatty_Acids Fatty Acids Oxidation->Fatty_Acids Cell_Death Cell Death Proteins->Cell_Death Nucleotides->Cell_Death Fatty_Acids->Cell_Death

References

Decamethoxin's Preclinical Efficacy: A Statistical and Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimicrobial agents, Decamethoxin has emerged as a potent candidate, demonstrating significant efficacy in preclinical evaluations. This guide provides a comprehensive comparison of this compound's performance against other antiseptics, supported by statistical analysis of experimental data. Detailed methodologies for key in vitro assays are presented to ensure reproducibility and aid in the critical assessment of its antimicrobial and anti-biofilm properties. Furthermore, this guide delves into the mechanistic aspects of this compound's action, visualizing both the experimental evaluation process and its impact on bacterial signaling pathways.

Comparative Antimicrobial Activity

This compound has consistently demonstrated superior or comparable antimicrobial activity against a broad spectrum of opportunistic pathogens when compared to other commercially available antiseptics. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBcC) values of this compound and its comparators against various clinical isolates.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) in µg/mL

MicroorganismThis compound (0.02%)Miramistin (0.01%)
S. aureus1.76 ± 0.123.32 ± 0.21
E. faecalis1.50 ± 0.195.03 ± 0.75
E. coli4.15 ± 0.298.75 ± 0.63
A. baumannii27.92 ± 1.5841.93 ± 2.16
P. aeruginosa48.99 ± 3.4165.51 ± 3.22
P. mirabilis56.67 ± 4.7847.50 ± 3.25
Enterobacter spp.10.70 ± 0.9912.51 ± 1.42
K. pneumoniae11.06 ± 1.4414.11 ± 2.40
C. albicans8.39 ± 0.5117.50 ± 1.05

Data presented as Mean ± Standard Error of the Mean (M ± m). A lower MIC value indicates greater antimicrobial efficacy.

Table 2: Comparative Minimum Bactericidal Concentration (MBcC) in µg/mL [1]

MicroorganismThis compound (0.02%)Miramistin (0.01%)
S. aureus3.40 ± 0.276.61 ± 0.42
E. faecalis3.65 ± 0.4210.07 ± 1.44
E. coli7.30 ± 0.4016.50 ± 0.69
A. baumannii57.51 ± 2.9775.00 ± 3.36
P. aeruginosa97.70 ± 5.7387.86 ± 2.58
P. mirabilis88.33 ± 3.9391.67 ± 3.46
Enterobacter spp.20.83 ± 1.8623.43 ± 1.49
K. pneumoniae21.15 ± 1.6724.63 ± 2.48
C. albicans15.36 ± 0.9028.57 ± 1.50

Data presented as Mean ± Standard Error of the Mean (M ± m). A lower MBcC value indicates greater bactericidal potency.

Statistical analysis reveals a significantly higher antimicrobial effect of 0.02% this compound compared to 0.01% Miramistin against a wide range of opportunistic pathogens (p<0.001)[1][2].

Impact on Biofilm Formation and Microbial Adhesion

Beyond its direct antimicrobial effects, this compound has shown promising activity in preventing biofilm formation, a critical factor in chronic infections.

Table 3: Effect of this compound and Chlorhexidine Bigluconate on Streptococcus mitis Adhesion and Biofilm Formation

TreatmentMicrobial Adhesion Index (MIA)Optical Density (Biofilm Formation)
Control (No Antiseptic)8.55 ± 0.82Medium
This compound (Sub-bacteriostatic conc.)Decreased by 1.3-fold (p < 0.05)Decreased by 2.3-fold (p < 0.05)
Chlorhexidine Bigluconate (Sub-bacteriostatic conc.)Increased by 1.2-fold (p < 0.05)-

Clinical isolates of S. mitis are highly adherent microorganisms.[3] this compound has been shown to decrease the adhesion index of these bacteria, whereas chlorhexidine bigluconate increases it.[3] Furthermore, this compound inhibits the biofilm formation capacity of S. mitis, reducing it from a medium to a low level.[3]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBcC)

The antimicrobial activity of this compound and comparator agents was assessed using the serial double dilution technique in a liquid nutrient medium.[1][2]

  • Preparation of Antimicrobial Solutions: Stock solutions of the antiseptics were prepared and serially diluted in a liquid nutrient medium to achieve a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test microorganism, corresponding to a specific colony-forming unit (CFU)/mL, was prepared.

  • Incubation: An equal volume of the microbial suspension was added to each dilution of the antiseptic. The mixtures were then incubated under optimal growth conditions for the specific microorganism.

  • MIC Determination: The MIC was determined as the lowest concentration of the antiseptic that completely inhibited visible growth of the microorganism.

  • MBcC Determination: To determine the MBcC, an aliquot from the tubes showing no visible growth was subcultured onto a solid nutrient medium. The plates were incubated, and the MBcC was recorded as the lowest concentration of the antiseptic that resulted in the death of 99.9% of the initial bacterial population.

Biofilm Formation Assay (Microtiter Plate Test)

The ability of this compound to inhibit biofilm formation was evaluated using the microtiter plate test.

  • Bacterial Culture: The test microorganism was cultured in a suitable liquid medium.

  • Inoculation of Microtiter Plate: A standardized bacterial suspension was added to the wells of a microtiter plate.

  • Addition of Antiseptic: Sub-bacteriostatic concentrations of this compound were added to the designated wells. Control wells without the antiseptic were also included.

  • Incubation: The plate was incubated under conditions that promote biofilm formation.

  • Quantification of Biofilm: After incubation, the planktonic bacteria were removed, and the wells were washed. The remaining adherent biofilm was stained with a suitable dye (e.g., crystal violet). The dye was then solubilized, and the optical density was measured using a spectrophotometer. A decrease in optical density in the presence of the antiseptic indicated inhibition of biofilm formation.

Visualizing Experimental and Mechanistic Pathways

To further elucidate the evaluation process and the proposed mechanism of action of this compound, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_output Output prep_agent Prepare this compound & Comparators mic_mbcc MIC & MBcC Determination (Serial Dilution) prep_agent->mic_mbcc biofilm Biofilm Formation Assay (Microtiter Plate) prep_agent->biofilm adhesion Microbial Adhesion Assay prep_agent->adhesion prep_culture Prepare Standardized Microbial Cultures prep_culture->mic_mbcc prep_culture->biofilm prep_culture->adhesion data_collection Collect Quantitative Data (MIC, OD, etc.) mic_mbcc->data_collection biofilm->data_collection adhesion->data_collection stat_analysis Statistical Analysis (p-value calculation) data_collection->stat_analysis comparison Comparative Efficacy Assessment stat_analysis->comparison

Experimental workflow for evaluating this compound's efficacy.

As a quaternary ammonium compound, this compound's primary mechanism of action involves the disruption of the bacterial cell membrane. This direct interaction leads to increased membrane permeability and leakage of intracellular components, ultimately causing cell death. At sub-lethal concentrations, this membrane stress can also trigger secondary effects, including the generation of reactive oxygen species (ROS) and interference with bacterial communication systems like quorum sensing, which regulate virulence and biofilm formation.

Signaling_Pathway This compound This compound cell_membrane Bacterial Cell Membrane This compound->cell_membrane interacts with membrane_disruption Membrane Disruption & Increased Permeability cell_membrane->membrane_disruption leads to ros_production Reactive Oxygen Species (ROS) Production membrane_disruption->ros_production induces cell_death Bacterial Cell Death membrane_disruption->cell_death causes qs_inhibition Quorum Sensing Modulation ros_production->qs_inhibition influences virulence_reduction Decreased Virulence Factor Production qs_inhibition->virulence_reduction biofilm_inhibition Inhibition of Biofilm Formation qs_inhibition->biofilm_inhibition

Proposed mechanism of this compound on bacterial signaling.

References

Peer-reviewed studies on the comparative effectiveness of Decamethoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Decamethoxin is a quaternary ammonium compound with a broad spectrum of antimicrobial activity. This guide provides a comparative analysis of its effectiveness against various microorganisms, drawing upon data from peer-reviewed studies. It is intended to serve as a resource for researchers and professionals in the field of drug development and microbiology.

Comparative Antimicrobial Efficacy

This compound has been evaluated against a range of clinically relevant bacteria and fungi, often in direct comparison with other common antiseptics. The following tables summarize the quantitative data from these studies, highlighting its relative potency.

Table 1: Comparative Index of Antiseptic Activity (IAA)

The Index of Antiseptic Activity (IAA) provides a standardized measure of antimicrobial efficacy. A higher IAA value indicates greater effectiveness.

MicroorganismThis compound IAAMiramistin IAAFold Difference
S. aureus2.8±0.10.7±0.054.0x higher for this compound
Enterococcus spp.2.5±0.120.8±0.063.1x higher for this compound
E. coli2.4±0.110.6±0.044.0x higher for this compound
Acinetobacter spp.2.0±0.10.6±0.053.3x higher for this compound
Klebsiella spp.1.8±0.090.8±0.072.2x higher for this compound
Other Enterobacteria2.2±0.11.1±0.082.0x higher for this compound
C. albicans2.8±0.130.7±0.054.0x higher for this compound

Data sourced from a comparative study of this compound and Miramistin.

Table 2: Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBcC) against Staphylococci

MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while MBcC is the lowest concentration that results in microbial death.

AntisepticMIC (µg/ml)MBcC (µg/ml)
This compound (DCM) 1.27±0.252.84±0.48
Decasan (DS) 4.34±0.635.86±1.57
Horosten (HS) 4.34±0.635.86±1.57

This study demonstrates the high antistaphylococcal properties of this compound, Decasan, and Horosten.[1]

Table 3: Effect on Bacterial Adhesion and Biofilm Formation

This table compares the effect of sub-bacteriostatic concentrations of this compound and Chlorhexidine Bigluconate on Streptococcus mitis.

ParameterControl (No Antiseptic)This compoundChlorhexidine Bigluconate
Microbial Adhesion Index (MIA) HighDecreased 1.3-fold (p < 0.05)Increased 1.2-fold (p < 0.05)
Biofilm Optical Density 0.160 ± 0.02Decreased 2.3-fold (p < 0.05)No significant effect

These results indicate that this compound can reduce the adhesion and biofilm-forming capacity of S. mitis.[2]

Mechanism of Action

The primary mechanism of action for this compound is the disruption of the microbial cell membrane.[3] As a cationic surfactant, it interacts with the negatively charged components of the bacterial cell wall and membrane, leading to increased permeability. This disruption results in the leakage of intracellular components, including nucleic acids (indicated by the loss of compounds with an absorption maximum at 260 nm), and ultimately, cell lysis.[4] Studies have also shown that this compound can inhibit the activity of dehydrogenases within the microbial cell.[4] While the direct physical disruption of the cell membrane is well-documented, specific interactions with microbial signaling pathways have not been extensively detailed in the reviewed literature.

cluster_membrane Bacterial Cell Membrane cluster_deca This compound cluster_effects Cellular Effects PL Phospholipids IP Increased Permeability PL->IP PR Proteins PR->IP D This compound D->PL Binds to D->PR Interacts with L Leakage of Intracellular Components IP->L ID Inhibition of Dehydrogenases IP->ID CL Cell Lysis L->CL ID->CL

This compound's mechanism of action on the bacterial cell membrane.

Experimental Protocols

The following are summaries of methodologies used in the cited peer-reviewed studies to evaluate the effectiveness of this compound.

Determination of Minimal Inhibitory (MIC) and Minimal Bactericidal (MBcC) Concentrations

This method is used to quantify the antimicrobial activity of a substance.

  • Preparation of Microorganism Suspension: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The antiseptic agent (e.g., this compound) is serially diluted in the broth to create a range of concentrations.

  • Inoculation: Each concentration of the antiseptic is inoculated with the standardized microorganism suspension.

  • Incubation: The inoculated tubes or microplates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antiseptic that shows no visible growth.

  • MBcC Determination: An aliquot from the tubes showing no growth is sub-cultured onto an antiseptic-free agar medium. The plates are incubated, and the MBcC is determined as the lowest concentration from which no microbial growth occurs on the subculture.

start Start prep_microbe Prepare Standardized Microorganism Suspension start->prep_microbe inoculate Inoculate Dilutions with Microorganism prep_microbe->inoculate serial_dilution Perform Serial Dilution of this compound serial_dilution->inoculate incubate Incubate inoculate->incubate read_mic Determine MIC (No Visible Growth) incubate->read_mic subculture Subculture from Clear Wells/Tubes read_mic->subculture incubate2 Incubate Agar Plates subculture->incubate2 read_mbc Determine MBcC (No Growth on Agar) incubate2->read_mbc end End read_mbc->end

References

Safety Operating Guide

Navigating the Disposal of Decamethoxin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and laboratory research, the proper disposal of chemical reagents is a critical component of maintaining a safe and compliant work environment. Decamethoxin, a quaternary ammonium compound with antimicrobial properties, requires careful handling and disposal to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring adherence to safety protocols and regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols.[1][2] In the event of a spill, the area should be contained and cleaned immediately to minimize exposure.

Step-by-Step Disposal Protocol

The appropriate disposal route for this compound depends on its concentration and form (solid or liquid). As a general principle, high-concentration solutions and solid this compound are considered hazardous chemical waste and must be managed through an institution's Environmental Health and Safety (EHS) program.[3][4]

Step 1: Waste Characterization

The first crucial step is to accurately characterize the this compound waste. This involves determining if it is a high-concentration stock solution, a dilute working solution, or contaminated solid waste.

Step 2: Waste Segregation

Proper segregation of chemical waste is essential to prevent dangerous reactions. This compound waste should be collected in separate, clearly labeled containers. Do not mix it with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

Step 3: High-Concentration this compound Waste (Stock Solutions and Solid Powder)

High-concentration this compound waste is to be treated as hazardous chemical waste.[3][4]

  • Collection: Collect the waste in a designated, leak-proof, and sealable container that is compatible with this compound.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration and quantity.

  • Storage: Store the sealed container in a designated satellite accumulation area within the laboratory until it is collected by a licensed chemical waste disposal company.

Step 4: Dilute this compound Solutions (e.g., Used Culture Media)

The disposal of dilute solutions may vary based on institutional and local regulations.

  • Heat Stability: It is important to determine if this compound is deactivated by autoclaving. If the stability of this compound under autoclaving conditions is unknown, it should be treated as heat-stable.[3]

  • Heat-Stable Antimicrobials: If this compound is heat-stable, autoclaving will not neutralize its chemical hazard. Therefore, the dilute solution should be collected and disposed of as hazardous chemical waste, following the same procedure as for high-concentration waste.[3]

  • Heat-Labile Antimicrobials: If it is confirmed that this compound is effectively destroyed by autoclaving, the autoclaved media may be permissible for drain disposal, provided no other hazardous chemicals are present. However, always confirm this with your institution's EHS guidelines before proceeding. [3]

Step 5: Contaminated Solid Waste

All solid materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, must be disposed of as hazardous waste.

  • Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste container.

  • Disposal: The container should be sealed and disposed of through the institutional EHS program.

Quantitative Data Summary

Waste TypeConcentrationRecommended Disposal Method
Stock Solutions & Solid PowderHighDispose as hazardous chemical waste through a licensed contractor.
Used Culture Media & Working SolutionsDiluteConsult institutional EHS guidelines. If heat-stable, dispose of as hazardous chemical waste. If confirmed heat-labile, autoclaving followed by drain disposal may be permissible (institutional approval required).
Contaminated Labware (pipettes, flasks, etc.)TraceDispose of in designated hazardous or chemical waste containers.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start This compound Waste Generated char_waste Characterize Waste (Concentration & Form) start->char_waste is_high_conc High Concentration or Solid? char_waste->is_high_conc haz_waste Collect as Hazardous Chemical Waste is_high_conc->haz_waste Yes is_dilute Dilute Solution? is_high_conc->is_dilute No label_store Label and Store for EHS Pickup haz_waste->label_store end Disposal Complete label_store->end heat_stable Heat Stable? is_dilute->heat_stable Yes contaminated_solid Contaminated Solid Waste? is_dilute->contaminated_solid No heat_stable->haz_waste Yes autoclave Autoclave heat_stable->autoclave No (Heat-Labile) drain_disposal Drain Disposal (with EHS approval) autoclave->drain_disposal drain_disposal->end contaminated_solid->haz_waste Yes contaminated_solid->end No

Caption: Decision workflow for the disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Decamethoxin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, immediate safety and logistical information for the handling of Decamethoxin (also known as Decamethoxine or Septefril), a cationic gemini surfactant with antimicrobial properties. Adherence to these procedures is critical to ensure personal safety and environmental protection.

Chemical Identification:

  • Name: this compound

  • Synonyms: Decamethoxine, Septefril, Dekametoksin

  • CAS Number: 38146-42-8[1][2][3][4]

While one Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, other sources suggest a potential for mild irritation. Due to the limited and not fully conclusive toxicological data, it is prudent to handle this compound with a high degree of caution.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended to minimize exposure when handling this compound.

PPE CategoryItemSpecificationPurpose
Hand Protection GlovesChemical-impermeable gloves (e.g., nitrile).To prevent skin contact.
Body Protection Protective ClothingLab coat.To protect against splashes and contamination of personal clothing.
Eye Protection Safety GlassesSafety glasses with side shields or goggles.To protect eyes from splashes and dust.
Respiratory Protection RespiratorA suitable respirator should be used if a risk assessment indicates it is necessary.To prevent inhalation of dust or aerosols.

Note: Always inspect gloves before use and wash hands thoroughly after handling.

Handling and Storage Protocols

Proper handling and storage are crucial to maintaining the integrity of the compound and ensuring a safe laboratory environment.

AspectProcedureRationale
Ventilation Handle in a well-ventilated area.To minimize the concentration of airborne particles.
Containment Use in a chemical fume hood.To provide an enclosed and ventilated space for handling.
Exposure Avoidance Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.To prevent potential irritation and absorption.
Ignition Sources Keep away from sources of ignition.To prevent fire hazards.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.To maintain chemical stability and prevent accidental release.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

SituationAction
Skin Contact Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
Eye Contact Flush eyes with copious amounts of water for at least 15 minutes.
Inhalation Move to fresh air. If breathing is difficult, provide oxygen.
Ingestion Rinse mouth with water. Do not induce vomiting.
Spill Evacuate the area. Wear appropriate PPE. Collect the spilled material and place it in a suitable, closed container for disposal.

In all cases of exposure, consult a doctor and show them the Safety Data Sheet.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination.

Waste TypeDisposal Method
Unused/Surplus this compound Dispose of through a licensed chemical destruction plant or by controlled incineration.
Contaminated Labware (e.g., pipette tips, vials) Collect in a dedicated, labeled hazardous waste container for disposal by a licensed contractor.
Contaminated PPE Dispose of as hazardous waste in a labeled container.
Empty Containers Triple-rinse with a suitable solvent (collecting the rinsate as hazardous waste), then offer for recycling or dispose of in a sanitary landfill.

Important: Do not allow this compound or its solutions to enter drains or waterways.

Experimental Workflow: this compound Spill Response

The following diagram outlines the step-by-step procedure for responding to a this compound spill in a laboratory setting.

This compound Spill Response Workflow cluster_0 Immediate Actions cluster_1 Preparation for Cleanup cluster_2 Containment and Cleanup cluster_3 Disposal Spill Spill Occurs Alert Alert others in the area Spill->Alert Evacuate Evacuate the immediate vicinity Alert->Evacuate Assess Assess the spill size and risk Evacuate->Assess PPE Don appropriate PPE: - Gloves - Goggles - Lab Coat - Respirator (if needed) Assess->PPE Materials Gather spill cleanup materials PPE->Materials Contain Contain the spill Materials->Contain Collect Collect spilled material Contain->Collect Decontaminate Decontaminate the area Collect->Decontaminate Waste Place all contaminated materials in a labeled hazardous waste container Decontaminate->Waste Store Store waste container in a designated area Waste->Store Arrange Arrange for pickup by a licensed waste disposal contractor Store->Arrange

Caption: Workflow for a safe and effective response to a this compound spill.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.